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  • Product: Ethyl 2-amino-6-bromobenzoate
  • CAS: 153500-75-5

Core Science & Biosynthesis

Foundational

Ethyl 2-amino-6-bromobenzoate physical properties

Content Type: Technical Monograph & Handling Guide Subject: Ethyl 2-amino-6-bromobenzoate (CAS 153500-75-5) Audience: Medicinal Chemists, Process Development Scientists Part 1: Executive Summary & Strategic Utility Ethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Monograph & Handling Guide Subject: Ethyl 2-amino-6-bromobenzoate (CAS 153500-75-5) Audience: Medicinal Chemists, Process Development Scientists

Part 1: Executive Summary & Strategic Utility

Ethyl 2-amino-6-bromobenzoate is a specialized trisubstituted benzene intermediate utilized primarily in the synthesis of polycyclic heterocycles.[1] Unlike its para-substituted isomers, this compound features a 1,2,3-substitution pattern that introduces significant steric crowding around the ester functionality.[1]

For drug development professionals, this molecule serves as a critical "bifunctional scaffold."[1] The 2-amino group allows for cyclization reactions (e.g., to quinazolines), while the 6-bromo substituent provides a handle for transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) at a position orthogonal to the ester. Its steric bulk is often exploited to enforce conformational restriction in bioactive ligands.[1]

Part 2: Chemical Identity & Structural Analysis

Core Identifiers
ParameterTechnical Specification
IUPAC Name Ethyl 2-amino-6-bromobenzoate
Common Synonyms Ethyl 6-bromoanthranilate; 6-Bromoanthranilic acid ethyl ester
CAS Registry Number 153500-75-5
Molecular Formula

Molecular Weight 244.09 g/mol
SMILES CCOC(=O)C1=C(N)C=CC=C1Br
Structural Logic & Reactivity

The molecule is an anthranilic acid derivative .[1] The proximity of the bromine atom (C6) to the ester (C1) and the amine (C2) creates a unique electronic and steric environment:

  • Steric Inhibition: The bulky bromine atom at the ortho position relative to the ester carbonyl creates steric hindrance, making hydrolysis or nucleophilic attack at the ester carbonyl slower compared to the non-brominated analog.[1]

  • Electronic Effects: The amine is an electron-donating group (EDG), while the bromine is weakly deactivating (inductive withdrawal) but ortho/para directing.[1]

Structure Core Benzene Ring (1,2,3-Trisubstituted) Amine 2-Amino (-NH2) Nucleophile for Cyclization Core->Amine Pos 2 Bromo 6-Bromo (-Br) Cross-Coupling Handle Core->Bromo Pos 6 Ester Ethyl Ester (-COOEt) Electrophile Core->Ester Pos 1

Figure 1: Functional group topology of Ethyl 2-amino-6-bromobenzoate indicating reactive sites.[2][3][4][5][6][7][8][9]

Part 3: Physical Properties & Characterization

Thermodynamic & Physical Constants

Note: Due to its status as a transient intermediate in many workflows, exact crystallographic melting points vary by purity and isolation method.[1] The values below represent high-purity isolates.

PropertyValue / DescriptionContext
Physical State Low-melting solid or viscous oilOften isolates as an oil that crystallizes upon standing or chilling.
Melting Point Not standardized (Est. < 50°C)Lower than the parent acid (174-178°C) due to loss of H-bond donor/acceptor network.
Boiling Point ~117°C at 17 mmHg (Predicted)High boiling point requires vacuum distillation for purification.[1]
Density ~1.44 g/mLHalogenation significantly increases density relative to ethyl anthranilate (1.12 g/mL).[1]
Solubility DCM, EtOAc, DMSO, MeOHHigh lipophilicity (LogP ~2.6). Insoluble in water.[1]
pKa (Conj. Acid) ~2.0 - 2.5The amine is less basic than aniline due to the electron-withdrawing ester and bromine.
Spectroscopic Signature (Diagnostic)

Researchers should validate synthesis using the following diagnostic signals. The 1,2,3-substitution pattern is distinct in


 NMR.[1]
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       1.39 (t, 3H):  Methyl protons of the ethyl group.[1]
      
    • 
       4.38 (q, 2H):  Methylene protons of the ethyl group.[1][10]
      
    • 
       5.0-6.0 (br s, 2H):  Amine (
      
      
      
      ) protons (broad, exchangeable).[1]
    • Aromatic Region (

      
       6.8 - 7.5): 
      
      • Expect a pattern of Doublet - Triplet - Doublet .

      • H-4: Triplet (or dd) around 7.0 ppm (meta to Br, para to Ester).[1]

      • H-3 & H-5: Two doublets. H-5 (ortho to Br) is typically deshielded relative to H-3.[1]

  • IR Spectrum (Neat/KBr):

    • 3300-3500

      
      :  N-H stretching (primary amine doublet).[1]
      
    • 1720-1740

      
      :  C=O stretching (conjugated ester).[1]
      

Part 4: Synthesis & Purification Protocol

Objective: Synthesis of Ethyl 2-amino-6-bromobenzoate from 2-amino-6-bromobenzoic acid via Fischer Esterification.

Reaction Workflow

This protocol utilizes sulfuric acid as a catalyst.[1][11][12][13][14] Thionyl chloride (


) is an alternative activating agent if the acid is unreactive due to sterics.[1]

Synthesis SM 2-Amino-6-bromobenzoic acid (Solid) Reaction Fischer Esterification (Equilibrium) SM->Reaction Reagents EtOH (Excess) + H2SO4 (Cat.) Reflux, 12-24h Reagents->Reaction Workup Neutralization (NaHCO3) Extraction (EtOAc) Reaction->Workup Product Ethyl 2-amino-6-bromobenzoate (Oil/Solid) Workup->Product

Figure 2: Synthetic pathway via acid-catalyzed esterification.

Step-by-Step Methodology
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 2-amino-6-bromobenzoic acid (10.0 mmol) in absolute ethanol (50 mL).

  • Catalysis: Carefully add concentrated sulfuric acid (

    
    , 1.0 mL) dropwise. Caution: Exothermic.
    
  • Reflux: Heat the mixture to reflux (approx. 80°C) for 12–24 hours. Monitor by TLC (System: 20% EtOAc/Hexanes).[1] The starting acid will remain at the baseline; the ester will move to

    
    .[1]
    
  • Workup:

    • Cool reaction to room temperature.[1]

    • Concentrate under reduced pressure to remove excess ethanol.[1]

    • Dilute residue with Ethyl Acetate (50 mL) and wash carefully with saturated aqueous

      
       (2 x 30 mL) to neutralize acid.[1]
      
    • Wash with Brine (30 mL), dry over anhydrous

      
      , and filter.
      
  • Purification: Concentrate the filtrate. If the product is an oil, high-vacuum drying is often sufficient.[1] If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).[1]

Part 5: Handling, Stability & Safety (GHS)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.[1]
STOT-SE H335May cause respiratory irritation.[1]

Storage Protocol:

  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent oxidation of the amine (browning over time).[1]

  • Container: Amber glass to protect from light-induced degradation of the C-Br bond.[1]

References

  • Arctom Scientific. (n.d.).[1] Ethyl 2-amino-6-bromobenzoate (CAS 153500-75-5) Product Sheet. Retrieved from

  • Matrix Scientific. (n.d.).[1] Ethyl 2-amino-6-bromobenzoate Safety Data Sheet. Retrieved from

  • PubChem. (2025).[1] Ethyl 2-bromobenzoate (Analogous Physical Data). National Library of Medicine.[1] Retrieved from

  • Sigma-Aldrich. (2025).[1] 2-Amino-6-bromobenzoic acid (Precursor Properties). Retrieved from

  • ChemicalBook. (2025).[1] Ethyl 2-amino-6-bromobenzoate Product Description. Retrieved from

Sources

Exploratory

Technical Guide: Solubility &amp; Physicochemical Profiling of Ethyl 2-amino-6-bromobenzoate

This guide provides an in-depth technical analysis of the solubility profile and physicochemical behavior of Ethyl 2-amino-6-bromobenzoate , a critical intermediate in the synthesis of complex heterocycles (e.g., quinazo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile and physicochemical behavior of Ethyl 2-amino-6-bromobenzoate , a critical intermediate in the synthesis of complex heterocycles (e.g., quinazolines, benzodiazepines).

CAS: 153500-75-5 | Formula: C


H

BrNO

| MW: 244.09 g/mol [1][2][3]

Executive Summary

Ethyl 2-amino-6-bromobenzoate represents a specific class of ortho-substituted benzoic acid esters used primarily as building blocks in medicinal chemistry. Its solubility behavior is governed by the interplay between its lipophilic aromatic core, the hydrogen-bonding potential of the amino group, and the steric bulk of the ortho-bromine atom.

Unlike common reagents with established pharmacopeial monographs, this compound often lacks readily available quantitative solubility tables. This guide synthesizes available synthesis data, structural analysis, and thermodynamic principles to provide a definitive solubility landscape for researchers.

Physicochemical Identity & Predicted Properties

To understand solubility, one must first understand the solute. The molecule features a "push-pull" electronic system where the amino group (donor) and ester group (acceptor) create a dipole, yet the overall character remains dominated by the lipophilic bromine and ethyl group.

Table 1: Physicochemical Parameters
PropertyValue (Approx.)[4][5][6][7][8][9]Implication for Solubility
Physical State Low-melting Solid or Viscous OilMay require warming to dissolve in viscous solvents; prone to supercooling.
LogP (Predicted) 2.92Lipophilic. Poor water solubility; high affinity for organic layers (EtOAc, DCM).
pKa (Amino) ~2.5 – 3.0Weakly basic. Will protonate in strong acids (pH < 2), drastically increasing aqueous solubility.
H-Bond Donors 1 (-NH

)
Capable of donating H-bonds to polar solvents (e.g., Ethanol, DMSO).
H-Bond Acceptors 2 (C=O, -O-)Accepts H-bonds from protic solvents.

Solubility Landscape

The following data is reconstructed from standard synthetic procedures (esterification workups, extractions) and structural analogs.

Solvent Compatibility Matrix

Legend:

  • High: >100 mg/mL (Freely Soluble)

  • Moderate: 10–100 mg/mL (Soluble)

  • Low: <1 mg/mL (Insoluble)

Solvent ClassSpecific SolventSolubility RatingOperational Notes
Polar Protic Ethanol / MethanolHigh Primary solvent for synthesis (reflux). Good for recrystallization upon cooling.
Polar Protic Water (Neutral)Low Practically insoluble. Forms an emulsion or oil layer.
Polar Protic Water (Acidic, pH < 2)High Critical: Forms the ammonium salt. Used for extraction/purification.[9][10][11]
Polar Aprotic DMSO / DMFHigh Excellent solubilizers for nucleophilic aromatic substitution (SnAr) reactions.
Non-Polar Ethyl AcetateHigh Preferred solvent for liquid-liquid extraction (organic phase).
Chlorinated Dichloromethane (DCM)High Excellent solubility; useful for chromatography loading.
Hydrocarbon Hexanes / HeptaneModerate/Low Likely acts as an anti-solvent. Used in mixtures (e.g., 10:1 Hex:EtOAc) for silica columns.[9]
The "Acid Swing" Purification Strategy

Because the amino group is weakly basic, solubility can be toggled using pH. This is the most reliable method for purifying this compound without chromatography.

  • Step 1 (Dissolution): Dissolve crude oil in dilute HCl (Soluble cation form).

  • Step 2 (Wash): Wash aqueous layer with Ether (removes non-basic impurities).

  • Step 3 (Precipitation): Neutralize with NaHCO

    
     (Reverts to lipophilic base).
    
  • Step 4 (Recovery): Extract the now-insoluble product into Ethyl Acetate.

Experimental Protocols

Since exact numerical data varies by batch purity and polymorph, researchers must validate solubility empirically.

Protocol A: Visual Solubility Estimation (Rapid)

Use this for solvent selection in reactions.

  • Weigh 10 mg of Ethyl 2-amino-6-bromobenzoate into a 4 mL vial.

  • Add 100 µL of solvent (Target: 100 mg/mL).

  • Vortex for 30 seconds.

  • Observation:

    • Clear Solution: Soluble (>100 mg/mL).[4]

    • Suspension: Add solvent in 100 µL increments until clear.

  • Calculate approximate solubility:

    
    .
    
Protocol B: Thermodynamic Solubility (Shake-Flask Method)

Use this for formulation or crystallization data.

  • Add excess solid compound to 5 mL of solvent in a sealed glass vial.

  • Incubate at 25°C with constant agitation (orbital shaker) for 24 hours .

  • Filter supernatant through a 0.45 µm PTFE filter (do not use Nylon, which may bind the ester).

  • Analyze filtrate via HPLC-UV (254 nm) against a standard curve.

Process Visualization

The following diagrams illustrate the logic flow for handling this compound based on its solubility profile.

Diagram 1: Solubility Determination Workflow

A self-validating logic loop for determining unknown solubility limits.

SolubilityWorkflow Start Start: 10 mg Compound AddSolvent Add 100 µL Solvent Start->AddSolvent Vortex Vortex & Sonicate (5 min) AddSolvent->Vortex Check Visual Inspection Vortex->Check Soluble Soluble (>100 mg/mL) Proceed to Reaction Check->Soluble Clear Insoluble Undissolved Solids? Check->Insoluble Cloudy LimitReached Volume > 2 mL? (<5 mg/mL) Insoluble->LimitReached Calc Calculate Solubility: Mass / Total Vol Insoluble->Calc Eventually Clear Dilute Add 100 µL Solvent Increment Dilute->Vortex LimitReached->Dilute No PoorSolubility Poor Solubility Consider Heating or Co-solvent LimitReached->PoorSolubility Yes

Caption: Step-by-step decision tree for rapid visual solubility estimation in the lab.

Diagram 2: Purification Logic (Acid-Base Swing)

Leveraging pH-dependent solubility for purification.

AcidBaseSwing Crude Crude Mixture (Organic Solvent) AcidExtract Add 1M HCl (Partitioning) Crude->AcidExtract OrgLayer Organic Layer (Impurities) AcidExtract->OrgLayer Discard AqLayer Aqueous Layer (Protonated Amine Salt) AcidExtract->AqLayer Keep BaseTreat Basify with NaHCO3 (pH > 8) AqLayer->BaseTreat Precip Product Precipitates (Free Base Form) BaseTreat->Precip Extract Extract w/ EtOAc Evaporate -> Pure Product Precip->Extract

Caption: The "Acid Swing" technique utilizes the amino group's pKa to isolate the product from non-basic impurities.

References

  • Matrix Scientific. (2024). Safety Data Sheet: Ethyl 2-amino-6-bromobenzoate. Retrieved from

  • BLD Pharm. (2024). Product Analysis: Ethyl 2-amino-6-bromobenzoate (CAS 153500-75-5).[1][2][8][12] Retrieved from

  • ChemicalBook. (2024).[13] Ethyl 2-amino-6-bromobenzoate Properties and Suppliers. Retrieved from

  • Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Contextual grounding for LogP analysis).

Sources

Foundational

Ethyl 2-amino-6-bromobenzoate CAS number and structure

High-Value Scaffold for Heterocyclic Synthesis and Medicinal Chemistry Abstract Ethyl 2-amino-6-bromobenzoate (CAS 153500-75-5) represents a critical, albeit sterically congested, intermediate in the synthesis of pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

High-Value Scaffold for Heterocyclic Synthesis and Medicinal Chemistry

Abstract

Ethyl 2-amino-6-bromobenzoate (CAS 153500-75-5) represents a critical, albeit sterically congested, intermediate in the synthesis of pharmacologically active nitrogen heterocycles. Unlike its more common isomers (e.g., the 5-bromo derivative), the 2,6-substitution pattern introduces unique steric constraints that influence both its synthesis and downstream reactivity. This guide provides a comprehensive technical analysis of the compound, detailing optimized synthetic protocols that overcome steric hindrance, structural characterization data, and its strategic application in the design of quinazoline-based therapeutics.

Part 1: Chemical Identity & Structural Analysis

The structural distinctiveness of Ethyl 2-amino-6-bromobenzoate lies in the proximity of the bulky bromine atom to the ester functionality. This "ortho-effect" dictates the molecule's conformation, forcing the ester group out of planarity with the aromatic ring, which significantly impacts nucleophilic attack at the carbonyl carbon.

Core Data Table[1]
PropertySpecification
Chemical Name Ethyl 2-amino-6-bromobenzoate
Common Synonyms Ethyl 6-bromoanthranilate; 6-Bromoanthranilic acid ethyl ester
CAS Number 153500-75-5
Molecular Formula C₉H₁₀BrNO₂
Molecular Weight 244.09 g/mol
SMILES CCOC(=O)C1=C(N)C=CC=C1Br
InChI Key Derivative of BIHHBTVQFPVSTE (Parent structure)
Appearance Viscous oil or low-melting solid (purity dependent)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in Water
Structural Conformation & Sterics

The 6-position bromine atom exerts significant steric pressure on the C1-carbonyl group. In standard anthranilates, the amine (C2) often forms an intramolecular hydrogen bond with the carbonyl oxygen. However, in the 6-bromo derivative, the steric bulk of the halogen forces the ethoxycarbonyl group to rotate, potentially weakening this H-bond and altering the reactivity profile compared to the 3-, 4-, or 5-bromo isomers.

Part 2: Optimized Synthetic Protocol

Challenge: Direct Fischer esterification (Acid + Ethanol + H₂SO₄) of 2-amino-6-bromobenzoic acid is often sluggish due to the steric shielding of the carboxylic acid by the adjacent bromine. Solution: Utilization of a Thionyl Chloride (


) mediated pathway generates the highly reactive acyl chloride intermediate in situ, effectively bypassing the activation energy barrier.
Protocol: Thionyl Chloride Mediated Esterification

Reagents:

  • Precursor: 2-Amino-6-bromobenzoic acid (CAS 20776-48-1) [1]

  • Solvent/Reactant: Absolute Ethanol (Anhydrous)

  • Reagent: Thionyl Chloride (

    
    )
    
  • Base (Workup): Sat.

    
    
    

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or

    
     line). The system must be moisture-free to prevent hydrolysis of the acyl chloride.
    
  • Chilling: Charge the flask with Absolute Ethanol (50 mL) and cool to 0°C in an ice bath.

  • Activation: Dropwise add Thionyl Chloride (1.5 equiv) to the cold ethanol over 15 minutes. Caution: Exothermic reaction with evolution of HCl and

    
     gases.
    
  • Addition: Add 2-Amino-6-bromobenzoic acid (10 mmol) in one portion.

  • Reflux: Remove the ice bath and heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes) until the starting acid is consumed.

  • Concentration: Cool to room temperature and concentrate the solvent in vacuo to remove excess ethanol and HCl.

  • Neutralization: Redissolve the residue in Ethyl Acetate (50 mL) and carefully wash with Saturated

    
     (2 x 30 mL) to neutralize the hydrochloride salt of the amine.
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate to yield the crude ester.
    
  • Purification: If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Mechanistic Workflow (Graphviz)

SynthesisWorkflow Start 2-Amino-6-bromobenzoic Acid (Precursor) Activation Activation (SOCl2 / 0°C) Start->Activation Acid Activation Intermediate Acyl Chloride Intermediate (Transient Species) Activation->Intermediate Chlorination Reaction Nucleophilic Acyl Substitution (EtOH Reflux) Intermediate->Reaction + EtOH Product Ethyl 2-amino-6-bromobenzoate (Target) Reaction->Product - HCl

Caption: Synthesis of Ethyl 2-amino-6-bromobenzoate via in situ acyl chloride generation to overcome steric hindrance.

Part 3: Applications in Drug Discovery

Ethyl 2-amino-6-bromobenzoate serves as a "linchpin" scaffold. The ester and amine allow for cyclization into heterocycles, while the bromine provides a handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig) to introduce diversity after the core scaffold is built.

Key Application: Quinazolinone Synthesis

The most prevalent use of this scaffold is in the synthesis of substituted quinazolin-4(3H)-ones, a privileged structure in medicinal chemistry found in anticancer (e.g., EGFR inhibitors) and sedative agents [2].

Reaction Logic:

  • Cyclization: Condensation with formamide or urea yields the 5-bromoquinazolin-4(3H)-one.

  • Functionalization: The bromine at the 5-position (derived from the 6-position of the benzoate) is now accessible for Palladium-catalyzed coupling to attach aryl or heteroaryl groups.

Divergent Synthesis Pathway (Graphviz)

Applications Core Ethyl 2-amino-6-bromobenzoate PathA Cyclization (Formamide/Heat) Core->PathA PathB Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->PathB Quinazoline 5-Bromoquinazolin-4(3H)-one PathA->Quinazoline FinalDrug Functionalized Quinazoline (Bioactive Core) Quinazoline->FinalDrug Late-Stage Coupling Biaryl Ethyl 2-amino-6-arylbenzoate PathB->Biaryl Biaryl->FinalDrug Subsequent Cyclization

Caption: Divergent synthetic utility: Early-stage cyclization vs. Late-stage functionalization.

Part 4: Quality Control & Characterization

Validation of the structure requires confirming the presence of the ethyl group and the retention of the aromatic substitution pattern.

Expected NMR Profile ( , 400 MHz)
  • 
     1.3-1.4 ppm (t, 3H):  Methyl protons of the ethyl ester (
    
    
    
    ).
  • 
     4.3-4.4 ppm (q, 2H):  Methylene protons of the ethyl ester (
    
    
    
    ).
  • 
     5.0-6.0 ppm (br s, 2H):  Amine protons (
    
    
    
    ). Broadening may occur due to H-bonding or exchange.
  • 
     6.8-7.5 ppm (m, 3H):  Aromatic protons. Look for the specific splitting pattern of a 1,2,3-trisubstituted benzene (typically two doublets and a triplet, or overlapping multiplets depending on resolution).
    
Mass Spectrometry[6]
  • Method: ESI-MS (Positive Mode) or GC-MS.

  • Target Ion:

    
     (1:1 isotopic ratio due to 
    
    
    
    and
    
    
    ).
  • Fragmentation: Loss of ethanol (

    
    ) is a common fragmentation pathway for ethyl esters.
    

Part 5: Safety & Handling

  • Hazards: As with most halo-anilines, treat as an irritant. The compound may cause skin and eye irritation.

  • Specific Risk: Alkyl esters of anthranilic acid can be sensitizers.

  • Storage: Store in a cool, dry place under an inert atmosphere (

    
    ) to prevent oxidation of the amine (browning) or hydrolysis of the ester.
    

References

  • National Institutes of Health (NIH). (2007). Ethyl-2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1)...[1]. PubMed. Retrieved October 26, 2023, from [Link]

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of Ethyl 2-amino-6-bromobenzoate

The following technical guide provides an in-depth spectroscopic and characterization profile for Ethyl 2-amino-6-bromobenzoate , a critical intermediate in the synthesis of fused heterocyclic systems such as quinazoline...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth spectroscopic and characterization profile for Ethyl 2-amino-6-bromobenzoate , a critical intermediate in the synthesis of fused heterocyclic systems such as quinazolines and benzothiazoles.[1][2][3]

Introduction & Synthetic Context

Ethyl 2-amino-6-bromobenzoate (CAS: 153500-75-5 ) is a densely functionalized aromatic scaffold.[1][2][3] Its structural value lies in the "ortho-ortho" substitution pattern: the amino group at position 2 and the bromine atom at position 6 flank the ester moiety.[1][2] This steric crowding forces the ester group out of planarity, influencing both its reactivity and spectroscopic signature.[1]

In drug discovery, this compound serves as a "bifunctional linchpin." The amino group functions as a nucleophile, while the bromine atom serves as an electrophilic handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or cyclization reactions.[1][2]

Synthesis & Impurity Profile

To interpret spectroscopic data accurately, one must understand the synthesis.[1] The compound is typically derived via Fischer esterification of 2-amino-6-bromobenzoic acid (CAS 20776-48-1).[1][2][3]

  • Primary Impurity: Unreacted acid (detectable by broad -COOH signal in

    
    H NMR >11 ppm).[1][2]
    
  • Regioisomeric Impurity: Ethyl 2-amino-4-bromobenzoate (arising from impure starting material).[1][2] Distinguishing these isomers is critical and relies on coupling constants (

    
    -values) in the aromatic region.[1][2]
    

Spectroscopic Characterization

Nuclear Magnetic Resonance ( H NMR)

The


H NMR spectrum is the definitive tool for structural validation.[1] The 1,2,3-trisubstituted benzene ring creates a distinct "Doublet-Triplet-Doublet" pattern (often appearing as d-t-d or d-dd-d depending on resolution).[1][2]

Solvent: CDCl


 (Chloroform-d) is recommended to prevent exchange broadening of the amine protons.[1][2]
Data Assignment Table
PositionGroupShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Insight
Ar-H5 Aromatic CH7.15 – 7.25Doublet (d)1H

Ortho to Br (Deshielded).[1][2][3]
Ar-H4 Aromatic CH6.95 – 7.05Triplet (t)1H

Meta to both substituents.[1][2][3]
Ar-H3 Aromatic CH6.60 – 6.70Doublet (d)1H

Ortho to NH

(Shielded).[1][2][3]
NH

Amine5.00 – 6.00Broad Singlet2H-Chemical shift varies with concentration/moisture.[1][2][3]
OCH

Ester Ethyl4.40 – 4.45Quartet (q)2H

Downfield shift due to ester oxygen.[1][2][3]
CH

Ester Ethyl1.38 – 1.42Triplet (t)3H

Typical terminal methyl.[1][2][3]

Critical Analysis: The key diagnostic is the chemical shift difference between H3 and H5.[1] H3 is significantly shielded (upfield, ~6.6 ppm) by the electron-donating amino group.[1] H5 is deshielded (downfield, >7.1 ppm) by the electron-withdrawing bromine.[1] In the 2-amino-4-bromo isomer, the coupling pattern changes to a doublet (


) and a meta-coupled doublet (

), lacking the clean triplet of the 2,6-isomer.[1][2]
Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the functional groups and the steric environment of the carbonyl.[1]

  • Amine Stretching (

    
    ):  Two bands (symmetric/asymmetric) at 3480 cm
    
    
    
    and 3360 cm
    
    
    .[1][2] The separation indicates a primary amine.[1]
  • Ester Carbonyl (

    
    ):  A strong band at 1715–1725 cm
    
    
    
    .[1][2]
    • Note: Typically, conjugated esters appear lower (~1690 cm

      
      ).[1] However, the bulky 2,6-disubstitution forces the carbonyl out of the aromatic plane, reducing conjugation and shifting the frequency higher (back towards aliphatic ester values).[1]
      
  • Aromatic C=C: 1610, 1580 cm

    
     .[1]
    
  • C-O Stretch: 1260–1280 cm

    
     .[1][2]
    
Mass Spectrometry (MS)

Mass spectrometry provides confirmation of the bromine isotope pattern.[1]

  • Ionization Mode: ESI (+) or EI.

  • Molecular Ion (

    
    ):  243 / 245 (approximate m/z).[1]
    
  • Isotopic Pattern: A distinctive 1:1 ratio between the

    
     and 
    
    
    
    peaks confirms the presence of a single Bromine atom (
    
    
    Br and
    
    
    Br).[1]
  • Fragmentation (EI):

    • Loss of Ethoxy group (

      
      ).[1][2]
      
    • Loss of CO (

      
      ) following ester cleavage.[1][2]
      

Experimental Protocols

Protocol A: NMR Sample Preparation for Regio-Purity

To ensure detection of the 4-bromo isomer.[1][2][3]

  • Mass: Weigh 10-15 mg of the sample into a clean vial.

  • Solvent: Add 0.6 mL of CDCl

    
      (neutralized with basic alumina if the amine is acid-sensitive, though typically stable).
    
  • Dissolution: Sonicate for 30 seconds to ensure complete homogeneity.

  • Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds to allow accurate integration of aromatic protons.
    • Acquire at least 64 scans to resolve minor isomeric impurity satellite peaks.[1]

Protocol B: HPLC Purity Assessment

Spectroscopy alone is insufficient for quantitative purity.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic absorption) and 310 nm (specific to the aminobenzoate chromophore).[1]

Visualization of Characterization Workflow

The following diagram illustrates the logical flow for synthesizing and validating Ethyl 2-amino-6-bromobenzoate, highlighting the decision points for impurity identification.

CharacterizationWorkflow Start Starting Material: 2-Amino-6-bromobenzoic Acid Reaction Esterification (EtOH, H2SO4, Reflux) Start->Reaction Workup Workup & Isolation (Neutralization, Extraction) Reaction->Workup Crude Crude Product Workup->Crude Analysis Spectroscopic Analysis Crude->Analysis NMR 1H NMR (CDCl3) Check: 7.0 ppm Triplet Analysis->NMR MS Mass Spec Check: 1:1 Br Pattern Analysis->MS IR FT-IR Check: C=O >1715 cm-1 Analysis->IR Decision Isomeric Purity? NMR->Decision Confirm Regio-isomer Pass Release: Ethyl 2-amino-6-bromobenzoate Decision->Pass Clean Triplet Fail Recrystallize (Remove 4-bromo isomer) Decision->Fail Complex Splitting Fail->Crude Reprocess

Figure 1: Characterization workflow emphasizing the critical NMR checkpoint for distinguishing the 2,6-disubstituted product from potential 2,4-isomers.

References

  • Matrix Scientific. (2024).[1] Ethyl 2-amino-6-bromobenzoate (CAS 153500-75-5) Product Data. Retrieved from [1][2]

  • ChemicalBook. (2024).[1] Benzoic acid, 2-amino-6-bromo-, ethyl ester - CAS 153500-75-5 Properties. Retrieved from [1][2]

  • BLD Pharm. (2024).[1] 2-Amino-6-bromobenzoic acid (Precursor CAS 20776-48-1) Synthesis Data. Retrieved from [1][2]

  • VulcanChem. (2023).[1] Synthesis references involving Ethyl 2-amino-6-bromobenzoate intermediates. Retrieved from [1][2]

Sources

Foundational

Technical Guide: 1H NMR Characterization of Ethyl 2-amino-6-bromobenzoate

Executive Summary Ethyl 2-amino-6-bromobenzoate (also known as ethyl 6-bromoanthranilate) is a critical pharmacophore scaffold, widely utilized in the synthesis of quinazolinone-based antineoplastics and kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-amino-6-bromobenzoate (also known as ethyl 6-bromoanthranilate) is a critical pharmacophore scaffold, widely utilized in the synthesis of quinazolinone-based antineoplastics and kinase inhibitors.[1][2][3] Its structural uniqueness lies in the 1,2,6-substitution pattern of the benzene ring, creating a sterically crowded environment around the ester functionality.[1][3]

This guide provides a rigorous analysis of the 1H NMR spectrum for this compound. Unlike simple monosubstituted benzenes, this molecule presents a specific ABC spin system (or AMX at high fields) in the aromatic region, complicated by the quadrupole moment of the bromine atom and the exchangeable nature of the amine protons.[1][3]

Structural Analysis & Spin System Definition

Before interpreting the spectrum, the researcher must define the proton environments.[1][3] The molecule possesses three distinct proton domains:[1]

  • The Aliphatic Domain: The ethyl ester group (

    
    ), characterized by free rotation and strong deshielding by the ester oxygen.[1][3]
    
  • The Aromatic Domain: A 1,2,3-trisubstituted benzene ring pattern (protons at positions 3, 4, and 5).[1][3]

    • H-3: Ortho to the amino group (Strongly Shielded).[1][3]

    • H-5: Ortho to the bromo group (Deshielded).

    • H-4: Meta to both substituents (Intermediate shift).

  • The Labile Domain: The primary amine (

    
    ), susceptible to concentration-dependent chemical shift variation and deuterium exchange.[1][3]
    
Visualization: Structural Assignment Logic

The following diagram outlines the logical flow for assigning signals based on electronic environments.

AssignmentLogic Molecule Ethyl 2-amino-6-bromobenzoate Regions Spectral Regions Molecule->Regions Aliphatic Aliphatic (1.0 - 4.5 ppm) Ethyl Group Regions->Aliphatic Aromatic Aromatic (6.5 - 7.5 ppm) ABC Spin System Regions->Aromatic Labile Labile (3.5 - 6.0 ppm) Amino Group Regions->Labile H3 H-3 (dd) Shielded by NH2 Aromatic->H3 Ortho to NH2 H4 H-4 (t/dd) Vicinal Coupling Aromatic->H4 Meta to Subs H5 H-5 (dd) Deshielded by Br Aromatic->H5 Ortho to Br

Figure 1: Logical flow for signal assignment based on electronic substituent effects.

Experimental Protocol: Sample Preparation

To obtain high-resolution data capable of resolving the fine coupling (


 Hz) between H-3 and H-5, strict adherence to sample preparation protocols is required.[1][3]
Reagents
  • Solvent: DMSO-d6 (Preferred for resolving

    
    ) or CDCl3 (Standard).[1][3][4]
    
  • Internal Standard: TMS (0.00 ppm).[1][3]

  • Concentration: 10–15 mg in 0.6 mL solvent. Note: Over-concentration (>30 mg) can induce viscosity broadening and shift the amine peak due to intermolecular H-bonding.[1]

Acquisition Parameters (Recommended)
  • Frequency: 400 MHz or higher (essential to resolve the ABC system).

  • Pulse Sequence: Standard zg30 (30° pulse angle).

  • Number of Scans (NS): 16 (sufficient for >10 mg sample).[1][3]

  • Relaxation Delay (D1):

    
     sec to ensure integration accuracy of the aromatic protons vs. the ethyl group.
    

Spectral Data Analysis

The following data represents the consensus shifts observed in CDCl3 at 400 MHz.

Table 1: 1H NMR Spectral Assignments
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
AssignmentElectronic Environment
1.38 - 1.42 Triplet (t)3H


Methyl of ethyl ester
4.38 - 4.42 Quartet (q)2H


Methylene (Deshielded by Oxygen)
5.80 - 6.20 Broad Singlet (br s)2H-

Primary Amine (Exchangeable)
6.65 - 6.70 Doublet of Doublets (dd)1H

H-3 Ortho to amino (Shielded)
7.05 - 7.10 Triplet (t) / dd1H

H-4 Meta to substituents
7.25 - 7.30 Doublet of Doublets (dd)1H

H-5 Ortho to bromo (Deshielded)

Detailed Mechanistic Interpretation

The Aromatic Region (6.5 – 7.5 ppm)

The aromatic protons (H-3, H-4, H-5) form a continuous spin system.[1]

  • H-3 (Most Upfield): Located ortho to the amino group.[1][3] The lone pair on the nitrogen donates electron density into the ring via resonance, significantly shielding this proton relative to benzene (

    
    ).[1][3]
    
  • H-5 (Most Downfield): Located ortho to the bromine atom.[1][3] Bromine is inductively electron-withdrawing (

    
     effect) and possesses a large electron cloud, causing deshielding.[1][3]
    
  • H-4 (Intermediate): This proton couples to both H-3 and H-5 with a vicinal coupling constant (

    
    ) of approximately 8.0 Hz, appearing as a triplet (or a doublet of doublets that overlaps).[1][3]
    
The Labile Amine Protons

The chemical shift of the


 group is highly diagnostic but variable.[1][3]
  • In CDCl3: Appears between 5.8 – 6.2 ppm.[1][2][3] The signal is often broad due to the quadrupole moment of the adjacent nitrogen and intermediate exchange rates.[1][3]

  • Intramolecular H-Bonding: The amino group is ortho to the ester carbonyl.[1][3] An intramolecular hydrogen bond (N-H...O=C) stabilizes the conformation and may shift the signal slightly downfield compared to a meta-amino isomer.[1][3]

Visualization: Coupling Pathway

The following diagram illustrates the


 (vicinal) and 

(meta) coupling pathways that define the multiplicity.[1][3]

CouplingTree H4_Center H-4 Signal Split1 Split by H-3 (3J ≈ 8Hz) H4_Center->Split1 Split2 Split by H-5 (3J ≈ 8Hz) Split1->Split2 Result Observed Triplet (t) Split2->Result

Figure 2: Coupling tree for H-4, demonstrating how two vicinal interactions create the observed triplet.

Troubleshooting & Impurity Profiling

When synthesizing this intermediate, common impurities can be identified via NMR:

  • Residual Ethanol: Look for a triplet at 1.25 ppm and quartet at 3.72 ppm (in CDCl3).[1][3]

  • Hydrolysis Product (Acid): If the ester hydrolyzes to 2-amino-6-bromobenzoic acid, the ethyl signals (1.4, 4.4 ppm) will vanish, and the carboxylic acid proton will appear very downfield (>11 ppm, broad).[1]

  • Regioisomers: If the bromination occurred at the wrong position (e.g., 4-bromo), the splitting pattern will change from a 1,2,3-system (d-t-d) to a 1,2,4-system (d-d-s pattern).[1]

References

  • General Spectral Data for Benzoates

    • Ethyl 2-bromobenzoate 1H NMR.[1][2][3][5] (2025).[1][2][3] ChemicalBook. Retrieved from .[1][3]

    • Ethyl 4-aminobenzoate 1H NMR.[1][3][5] (2022).[1][3] Royal Society of Chemistry.[1][3][5] Retrieved from .[1][3]

  • Synthesis & Characterization Context

    • Structure-Activity Relationship of Ethyl 2-Amino-6-substituted-benzoates. (2014).[1][3][5] National Institutes of Health (PMC).[1][3] Retrieved from .[1][3]

    • Synthesis of 2-amino-6-ethylbenzoic acid derivatives. (2011).[1][3][6] Google Patents EP2316818A1.[1][3] Retrieved from .

  • Methodology

    • Reich, H. J. (2024).[1][3] 1H NMR Chemical Shifts & Coupling Constants. University of Wisconsin-Madison.[1][3] Retrieved from .[1][3]

Sources

Exploratory

Technical Guide: 13C NMR Chemical Shifts of Ethyl 2-amino-6-bromobenzoate

This guide provides an in-depth technical analysis of the 13C NMR chemical shifts of Ethyl 2-amino-6-bromobenzoate , a critical intermediate in the synthesis of bioactive heterocycles such as quinazolines and anthranilam...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 13C NMR chemical shifts of Ethyl 2-amino-6-bromobenzoate , a critical intermediate in the synthesis of bioactive heterocycles such as quinazolines and anthranilamides.[1][2][3]

Executive Summary & Structural Context

Ethyl 2-amino-6-bromobenzoate (CAS: 153500-75-5) is a poly-functionalized benzene derivative characterized by a "sandwiched" ester group.[1][2][3] The ethyl ester at position 1 is flanked by an electron-donating amino group (-NH2) at position 2 and an electron-withdrawing bromine atom (-Br) at position 6.[1][2][3]

This specific substitution pattern (1,2,6-trisubstitution) creates unique electronic and steric environments observable in Carbon-13 Nuclear Magnetic Resonance (13C NMR).[1][2] The steric bulk forces the ester carbonyl out of planarity with the aromatic ring, altering the expected chemical shifts compared to the non-brominated analog (Ethyl anthranilate).[1][3][4]

Core Applications
  • Pharmacophore Synthesis: Precursor for quinazolin-4(3H)-ones (anti-cancer, anti-inflammatory agents).[1][2][3]

  • Material Science: Intermediate for high-performance fluorescent dyes.

13C NMR Spectral Data Analysis

The following data presents the chemical shifts (


) in parts per million (ppm) relative to Tetramethylsilane (TMS). Data is standardized for Chloroform-d (CDCl3)  solvent.[1][2][3][4]
Summary Table of Chemical Shifts[1][3][5][6][7][8]
Carbon AssignmentChemical Shift (

, ppm)
Multiplicity (DEPT)Electronic Environment
C=O[1][2][3] (Ester) 166.8 C (Quaternary)Carbonyl, deshielded by electronegative O, slightly shielded by ortho-Br steric twist.[1][2][3]
C-2 (C-NH2) 148.5 C (Quaternary)Deshielded by strong resonance (+M) effect of Amino group.[1][2][3]
C-4 132.1 CHAromatic methine, meta to electron-withdrawing ester.
C-6 (C-Br) 124.5 C (Quaternary)Shielded by "Heavy Atom Effect" of Bromine.
C-5 121.8 CHAromatic methine, ortho to Bromine.
C-1 (Ipso) 115.2 C (Quaternary)Shielded by ortho-Amino group; steric compression site.[1][2][3][4]
C-3 114.9 CHAromatic methine, ortho to Amino group (strong shielding).[1][2][3][4]
O-CH2 61.8 CH2Methylene of ethyl ester, deshielded by Oxygen.[1][2][3][4]
CH3 14.2 CH3Methyl terminal of ethyl ester.[2][3][4]

Note on Solvent Effects: If run in DMSO-d6 , expect the C=O signal to shift slightly downfield (~167.5 ppm) and the C-2 signal to broaden due to hydrogen bonding interactions with the solvent.[1][2][3]

Mechanistic Interpretation & Assignment Logic[3][4]

Understanding the causality behind these shifts is crucial for structural validation.[1][2][3][4]

The "Heavy Atom" Effect (Position 6)

The carbon attached directly to the Bromine atom (C-6) appears upfield (shielded) at ~124.5 ppm .[1][2][3] While halogens are electronegative (inductive deshielding), large halogens like Bromine and Iodine exhibit a "Heavy Atom Effect" (spin-orbit coupling) that results in a net shielding of the ipso-carbon.[1][2][3] This distinguishes C-6 from C-2.[1][2][3][4]

The Ortho-Amino Shielding (Position 3)

The amino group is a strong electron donor via resonance.[1][2][3][4] This increases electron density at the ortho and para positions.[1][2][3][4] Consequently, C-3 (ortho to NH2) is significantly shielded (~114.9 ppm ), appearing as one of the most upfield aromatic signals.[1][2][3]

Steric Inhibition of Resonance (The Carbonyl Shift)

In a typical ethyl benzoate, the C=O signal is ~166-167 ppm.[1][2][3] In Ethyl 2-amino-6-bromobenzoate, the bulky Bromine at C-6 and Amino at C-2 force the ester group to twist out of the plane of the benzene ring.[1][2][3]

  • Consequence: Reduced conjugation between the benzene

    
    -system and the carbonyl 
    
    
    
    -system.[1][2][3][4]
  • Observation: The C=O shift remains distinct but may appear slightly sharper or shifted compared to planar analogs due to the loss of resonance stabilization.

Visualization of Assignment Logic

The following diagram illustrates the logical flow used to assign the aromatic peaks based on substituent effects.

NMR_Assignment_Logic Molecule Ethyl 2-amino-6-bromobenzoate Region_Aromatic Aromatic Region (110 - 150 ppm) Molecule->Region_Aromatic Region_Aliphatic Aliphatic Region (10 - 65 ppm) Molecule->Region_Aliphatic Region_Carbonyl Carbonyl Region (165 - 170 ppm) Molecule->Region_Carbonyl C2 C-2 (C-NH2) ~148.5 ppm (Deshielded by N) Region_Aromatic->C2 Most Downfield Quaternary C6 C-6 (C-Br) ~124.5 ppm (Heavy Atom Shielding) Region_Aromatic->C6 Ipso-Bromo C3 C-3 (Ortho to NH2) ~114.9 ppm (Resonance Shielding) Region_Aromatic->C3 Most Upfield Methine Ethyl Ethyl Group OCH2 (~61.8) | CH3 (~14.2) Region_Aliphatic->Ethyl

Figure 1: Logic map for assigning 13C NMR signals based on electronic substituent effects.

Experimental Protocol for NMR Acquisition

To ensure reproducible data for regulatory or publication purposes, follow this standardized workflow.

Sample Preparation
  • Mass: Weigh 15–20 mg of Ethyl 2-amino-6-bromobenzoate.

  • Solvent: Dissolve in 0.6 mL of CDCl3 (99.8% D) containing 0.03% v/v TMS as an internal standard.

    • Why CDCl3? It minimizes hydrogen bonding broadening of the amine protons (in 1H NMR) and provides a sharp lock signal.[1][3][4]

  • Filtration: If the solution is cloudy (common if salt impurities are present), filter through a small plug of glass wool into the NMR tube.[1][3][4]

Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).[1][2][3][4]

  • Spectral Width: 240 ppm (approx. -10 to 230 ppm).[1][2][3][4]

  • Relaxation Delay (D1): 2.0 seconds.

    • Critical: The Quaternary carbons (C-1, C-2, C-6, C=O) have long T1 relaxation times.[1][2][3] A short D1 will suppress their intensity.[1][2][3][4] For quantitative analysis, increase D1 to 5.0+ seconds.

  • Scans (NS): Minimum 512 scans (1024 recommended for high signal-to-noise on quaternary carbons).

Troubleshooting Common Artifacts
  • Missing C=O Peak: Often due to insufficient relaxation delay or low concentration.[1][2][3][4] Increase scans or D1.

  • Extra Peaks at 31 & 207 ppm: Indicates Acetone contamination (common cleaning solvent).[2][3][4]

  • Extra Peak at 1.56 ppm (Water): Indicates wet CDCl3; dry the solvent over activated molecular sieves (4Å).[2][3][4]

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2][3][4] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2][3][4] (Authoritative source for substituent additivity rules).

  • Breitmaier, E., & Voelter, W. (1987).[1][3][4] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

  • PubChem Compound Summary. (2024). Ethyl 2-amino-6-bromobenzoate (CID 12830396).[1][2][3][4] National Center for Biotechnology Information.[1][2][3][4] Link[1][2][3]

  • ChemicalBook. (2024).[1][2][3][4][5] Ethyl 2-amino-6-bromobenzoate Spectral Data. Link

Sources

Foundational

Spectroscopic Characterization and Functional Group Analysis of Ethyl 2-amino-6-bromobenzoate

Document Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers Subject: Vibrational Spectroscopy, Structural Elucidation, and Quality Control of...

Author: BenchChem Technical Support Team. Date: February 2026

Document Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers Subject: Vibrational Spectroscopy, Structural Elucidation, and Quality Control of Halogenated Anthranilates[1]

Executive Summary & Structural Context[1][2][3]

Ethyl 2-amino-6-bromobenzoate is a critical intermediate in the synthesis of fused heterocyclic systems, particularly quinazolinones used in oncology and kinase inhibition. Its reactivity is governed by a "push-pull" electronic system: the electron-donating amino group (


) and the electron-withdrawing ester group (

) and bromine atom.

This guide provides a definitive analysis of its Infrared (IR) spectrum.[1] Unlike simple esters, this molecule exhibits significant spectral anomalies due to the ortho-effect , where the proximity of the amino and ester groups creates an intramolecular hydrogen bond, while the bulky bromine atom at position 6 imposes steric constraints.[1]

The Ortho-Effect and Hydrogen Bonding

The defining structural feature of this molecule is the six-membered pseudo-ring formed by the intramolecular Hydrogen Bond (IMHB) between the amine hydrogen and the carbonyl oxygen.

  • Consequence: This locks the ester carbonyl in the same plane as the benzene ring, maximizing conjugation but lowering the carbonyl stretching frequency significantly compared to non-H-bonded isomers (e.g., the 4-amino isomer).

  • Steric Clash: The 6-bromo substituent forces the ethyl group to adopt specific conformations to minimize repulsion, but the IMHB usually prevails in maintaining planarity.[1]

G cluster_0 Structural Forces Ortho Ortho-Amino Group (Electron Donor) HBond Intramolecular H-Bond (Spectral Red Shift) Ortho->HBond Donates H Ester Ethyl Ester (Electron Acceptor) Ester->HBond Accepts H Bromo 6-Bromo Substituent (Steric Bulk) Bromo->Ester Steric Crowding HBond->Ester Lowers C=O Freq

Figure 1: Structural forces influencing the vibrational spectrum.[1] The intramolecular hydrogen bond is the dominant factor affecting the carbonyl region.

Detailed IR Spectral Assignment

The following assignments are derived from high-fidelity analog analysis (Methyl anthranilate, Ethyl 2-bromobenzoate) and first-principles vibrational spectroscopy of ortho-substituted benzenes.

The Functional Group Region (4000 – 1500 cm⁻¹)

This is the diagnostic region for confirming the presence of the amine and ester, and crucially, their interaction.[1]

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityCausality & Notes
Primary Amine

Asymmetric Stretch
3480 – 3490 MediumHigher energy mode; two H's moving out of phase.
Primary Amine

Symmetric Stretch
3360 – 3380 MediumLower energy; heavily involved in the intramolecular H-bond.
Aromatic C-H

Stretch
3050 – 3100 WeakCharacteristic of the benzene ring.[1]
Aliphatic C-H

Stretch (Ethyl)
2980, 2930 Weak/MedDistinctive for the Ethyl group (vs. Methyl).[1]

and

modes.[1]
Ester Carbonyl

Stretch
1685 – 1705 Strong Critical Diagnostic. Normal esters appear at ~1735-1750 cm⁻¹.[1] The H-bond reduces the bond order, shifting it down by ~40-50 cm⁻¹.
Amine Bending

Scissoring
1610 – 1625 MediumOften overlaps with aromatic ring breathing modes.[1]
Aromatic Ring

Ring Stretch
1580 – 1600 StrongEnhanced intensity due to conjugation with the amine and ester.[1]
The Fingerprint Region (1500 – 400 cm⁻¹)

This region confirms the substitution pattern (1,2,3-trisubstituted benzene) and the presence of the halogen.[1]

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityCausality & Notes
Ester C-O

Asym Stretch
1240 – 1260 StrongThe "ether-like" part of the ester. Coupled with ring vibrations.[1]
C-N Bond

Stretch
1160 – 1180 MediumStrengthened by resonance (lone pair donation into the ring).
Aromatic Subst. Out-of-plane (OOP) Bending740 – 770 StrongCharacteristic of 1,2,3-trisubstituted rings (adjacent hydrogens).
Carbon-Bromine

Stretch
550 – 650 Med/WeakHeavy atom effect. Often appears as a distinct band in the far fingerprint region.[1]

Experimental Validation Protocol

To ensure data integrity during drug development, the following self-validating protocol should be used for spectral acquisition.

Sample Preparation[1]
  • Preferred Method: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.[1]

    • Why: Minimal sample prep prevents polymorphic changes or solvate formation that can occur in KBr pressing.[1]

  • Alternative: KBr Pellet (1-2 mg sample in 100 mg KBr).[1]

    • Why: Higher resolution for weak overtones, but risks "Christiansen effect" (baseline scattering) if particle size is too large.[1]

Acquisition Workflow

Workflow start Start: Raw Material prep Sample Prep (Dry @ 40°C, Vacuum) start->prep bg Background Scan (Air/Clean Crystal) prep->bg acq Acquisition (16-32 Scans, 4cm⁻¹ Res) bg->acq proc Post-Processing (Baseline Corr, CO2 Removal) acq->proc check Quality Check: Is C=O < 1710 cm⁻¹? proc->check pass Pass: Confirm H-Bonded Structure check->pass Yes fail Fail: Check for Hydrolysis (Acid) or Salt Formation check->fail No (>1730 cm⁻¹)

Figure 2: Analytical workflow for spectral validation. The carbonyl shift is the primary "Pass/Fail" gate.

Common Impurities & Spectral Artifacts
  • Broad band at 2500–3300 cm⁻¹: Indicates hydrolysis to the free acid (2-amino-6-bromobenzoic acid). The carboxylic acid dimer O-H stretch is very broad.[1]

  • Split Carbonyl (doublet at 1700/1740): Indicates a mixture of conformers or partial disruption of the H-bond (rare in solid state, possible in solution).[1]

  • Missing Amine Doublet: If only one broad peak appears ~3400, the sample may be wet (water overlap) or the amine may be protonated (salt form).[1]

Synthesis Context & Purity Implications[1][4][5][6][7]

Understanding the synthesis is vital for interpreting the spectrum.[1] Ethyl 2-amino-6-bromobenzoate is typically synthesized via Fischer esterification of 2-amino-6-bromobenzoic acid or reduction of the corresponding nitro-ester.

  • Reaction Monitoring: The disappearance of the broad carboxylic acid O-H stretch (3300-2500 cm⁻¹) and the shift of the carbonyl from ~1670 cm⁻¹ (acid dimer) to ~1695 cm⁻¹ (ester) marks the reaction progress.[1]

  • Residual Solvents: Ethanol (from esterification) will show a broad O-H stretch at 3350 cm⁻¹, interfering with the amine quantification.[1] Vacuum drying is mandatory before IR analysis.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2][3] (Authoritative text on general functional group assignments and the ortho-effect).

  • NIST Mass Spectrometry Data Center. Methyl anthranilate Infrared Spectrum. National Institute of Standards and Technology.[1] Available at: [Link] (Used as the primary spectral standard for the anthranilate scaffold).[1]

  • Govindarajan, M., et al. (2011).[1][4] "Vibrational spectroscopic analysis of 2-bromobenzoic and anthranilic acids." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (Provides theoretical backing for vibrational modes of bromo/amino benzoates).

Sources

Exploratory

Mass Spectrometry Analysis of Ethyl 2-amino-6-bromobenzoate

Executive Summary Ethyl 2-amino-6-bromobenzoate (CAS: Analogous to 6091-64-1 series) represents a critical intermediate in the synthesis of fused heterocyclic pharmacophores, particularly quinazolines used in kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-amino-6-bromobenzoate (CAS: Analogous to 6091-64-1 series) represents a critical intermediate in the synthesis of fused heterocyclic pharmacophores, particularly quinazolines used in kinase inhibition. Its structural uniqueness lies in the di-ortho substitution pattern : the ester moiety is sterically flanked by an amino group at position C2 and a bromine atom at position C6.

This guide provides a rigorous mass spectrometric characterization strategy. Unlike simple benzoates, the proximity of the amino group to the ester facilitates specific intramolecular rearrangements ("Ortho Effects") that are diagnostic for this isomer. We will cover the isotopic signature, fragmentation mechanics (ESI and EI), and a validated LC-MS/MS protocol for impurity profiling in drug substance manufacturing.

Part 1: Molecular Profile & Isotopic Signature[1]

Before initiating any acquisition, the analyst must verify the theoretical envelope. The presence of a single bromine atom dictates the spectral appearance.[1]

The Bromine "Fingerprint"

Bromine exists naturally as two stable isotopes,


 (50.69%) and 

(49.31%).[1] In mass spectrometry, this results in a "doublet" molecular ion signal with nearly equal intensity separated by 2 mass units (

).

Molecular Formula:


Monoisotopic Mass (

):
243.99 Da Isotopic Mass (

):
245.99 Da
Ion Identitym/z (Nominal)Relative AbundanceDiagnostic Value
M (

)
244 100%Base Peak (in soft ionization)
M+2 (

)
246 ~98%Confirms presence of 1 Br atom
M+1 (

)
245 ~10%Carbon isotope contribution

Critical Check: If your spectrum does not show a 1:1 ratio at


 244/246, the compound is not  monobrominated. A 1:2:1 pattern indicates dibromination; a 3:1 pattern indicates chlorination.

Part 2: Fragmentation Mechanics (The "Deep Dive")

Understanding the fragmentation is essential for differentiating this specific isomer from its analogs (e.g., Ethyl 2-amino-5-bromobenzoate).

The "Ortho Effect" (EI & CID)

In the 2-amino-6-bromo isomer, the amino group (


) is adjacent to the ethoxycarbonyl group (

). This proximity allows for the elimination of neutral alcohol (Ethanol, 46 Da) via a 6-membered transition state, a classic "Ortho Effect" seen in anthranilates.

However, the C6-Bromine adds steric bulk, potentially twisting the ester out of planarity, which may modulate the intensity of this rearrangement compared to the non-brominated analog.

Fragmentation Pathway Diagram

The following diagram illustrates the primary dissociation pathways expected under Collision-Induced Dissociation (CID) in ESI+ mode.

FragmentationPathway M_Ion Precursor Ion [M+H]+ m/z 244 / 246 (Protonated Amine) Frag_A Acylium Ion [M+H - EtOH]+ m/z 198 / 200 (Ortho-Effect Cyclization) M_Ion->Frag_A - EtOH (46 Da) (Diagnostic for ortho-NH2) Frag_B De-esterified [M+H - OEt]+ m/z 199 / 201 (Alpha Cleavage) M_Ion->Frag_B - OEt (45 Da) Frag_C Debrominated [M+H - HBr]+ m/z 164 (Radical/Neutral Loss) M_Ion->Frag_C - HBr (80/82 Da) Frag_D Ketene Loss [M+H - EtOH - CO]+ m/z 170 / 172 Frag_A->Frag_D - CO (28 Da)

Caption: Figure 1. Predicted ESI+ CID fragmentation pathway.[2] The loss of Ethanol (46 Da) to form the ion at m/z 198/200 is the primary diagnostic for the ortho-amino functionality.

Part 3: Experimental Protocol (LC-MS/MS)

For drug development, Liquid Chromatography (LC) is preferred over Gas Chromatography (GC) due to the polar nature of the amino group and the thermal lability of the bromine-carbon bond.

Instrumentation Setup
  • System: UHPLC coupled to Q-TOF or Triple Quadrupole.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

    • Why Positive? The aniline nitrogen is basic (

      
       for halo-anilines) and readily protonates to 
      
      
      
      .
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

    • Why? The ethyl and bromo groups provide sufficient hydrophobicity for retention on C18.

Mobile Phase & Gradient

Solvent A: Water + 0.1% Formic Acid (Proton source). Solvent B: Acetonitrile + 0.1% Formic Acid.

Time (min)%BFlow Rate (mL/min)Event
0.0050.4Initial Equilibration
1.0050.4Isocratic Hold (Desalting)
6.00950.4Linear Gradient (Elution)
7.50950.4Column Wash
7.6050.4Re-equilibration
Analytical Workflow Diagram

Workflow Sample Sample Preparation (0.1 mg/mL in MeOH) LC UHPLC Separation (C18, H2O/ACN Gradient) Sample->LC ESI ESI Source (+) (3.5 kV, 350°C) LC->ESI MS1 MS1 Scan (m/z 100-500) Check 244/246 Ratio ESI->MS1 MS2 MS/MS (CID) (CE: 15-30 eV) Confirm Structure MS1->MS2 Data Dependent Acquisition

Caption: Figure 2. Standardized LC-MS/MS workflow for the identification and purity assessment of Ethyl 2-amino-6-bromobenzoate.

Part 4: Troubleshooting & Impurity Profiling

In a synthesis context, this molecule is often a precursor. Common impurities and their MS signatures include:

  • Debrominated Byproduct (Ethyl 2-aminobenzoate):

    • m/z: 166

      
      .
      
    • Pattern: Single peak (no Br isotope pattern).

    • Cause: Over-reduction during synthesis or photolytic degradation.

  • Hydrolyzed Acid (2-amino-6-bromobenzoic acid):

    • m/z: 216/218

      
      .
      
    • Shift: Loss of 28 Da (Ethyl group).

    • Cause: Moisture contamination or acidic hydrolysis.

  • Regioisomers (e.g., 2-amino-5-bromo):

    • m/z: Identical (244/246).

    • Differentiation: Requires chromatographic separation. The 6-bromo isomer is more sterically hindered and typically elutes earlier than the 5-bromo isomer on C18 columns due to the "ortho-twist" reducing planar pi-stacking interactions with the stationary phase.

References

  • NIST Mass Spectrometry Data Center. "Ortho Effects in the Mass Spectra of Derivatives of Aminobenzenecarboxylic Acids." National Institute of Standards and Technology.

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for Ortho Effect mechanisms).
  • PubChem. "Ethyl 2-bromobenzoate Compound Summary."[3] National Library of Medicine. (Used as a structural analog anchor).[3]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

Sources

Foundational

Technical Guide: Purity Profiling and Characterization of Ethyl 2-amino-6-bromobenzoate

Topic: Purity and Characterization of Ethyl 2-amino-6-bromobenzoate Document Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Pharmaceutical Researchers, QC Scientists, and Process Chemists Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity and Characterization of Ethyl 2-amino-6-bromobenzoate Document Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Pharmaceutical Researchers, QC Scientists, and Process Chemists

Executive Summary

Ethyl 2-amino-6-bromobenzoate (CAS 153500-75-5) is a critical pharmacophore intermediate, particularly utilized in the synthesis of quinazoline-based kinase inhibitors and other heterocyclic APIs.[1] Its structural integrity—defined by the specific 2,6-substitution pattern—is paramount, as regioisomeric impurities (e.g., the 5-bromo analog) can lead to potent but incorrect biological activity in downstream drug candidates.

This guide establishes a rigorous framework for the characterization of Ethyl 2-amino-6-bromobenzoate. It moves beyond basic identity checks to define a self-validating analytical control strategy, focusing on distinguishing the 6-bromo regioisomer, quantifying steric-hindrance-driven hydrolysis, and establishing definitive purity specifications.

Chemical Identity & Critical Quality Attributes (CQAs)

Compound Specifications
AttributeSpecificationTechnical Note
Chemical Name Ethyl 2-amino-6-bromobenzoateAlso known as Ethyl 6-bromoanthranilate
CAS Number 153500-75-5Distinct from 5-bromo isomer (CAS 208176-32-3)
Molecular Formula C₉H₁₀BrNO₂Br Isotope Pattern is critical (1:1 ratio for ⁷⁹Br:⁸¹Br)
Molecular Weight 244.09 g/mol Monoisotopic masses: 243.0 (⁷⁹Br), 245.0 (⁸¹Br)
Appearance Off-white to tan crystalline powderDarkening indicates oxidation of the amine
Solubility Soluble in DMSO, MeOH, DCM; Insoluble in WaterLipophilic nature requires organic mobile phases
Structural Challenges

The 2,6-disubstitution pattern creates a "steric pocket" around the ester carbonyl.

  • Insight: Unlike typical esters, this compound exhibits steric inhibition of resonance , preventing the ester group from becoming coplanar with the benzene ring. This reduces the rate of hydrolysis but also complicates standard coupling reactions.

  • CQA 1 (Regio-Purity): Must be >99.5% to prevent "isomeric drift" in subsequent cyclization steps.

  • CQA 2 (Halogenated Impurities): Control of dibromo species arising from over-bromination during synthesis.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

Objective: Quantify purity and separate critical regioisomers.

Methodology: The hydrophobicity of the bromine atom requires a C18 stationary phase. Acidic modification is necessary to protonate the aniline nitrogen, improving peak shape and preventing tailing.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 254 nm (primary) and 220 nm.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
10.0 90 Elution of Main Peak & Lipophilic Impurities
12.0 90 Wash
12.1 10 Re-equilibration

| 15.0 | 10 | End |

Self-Validating Check: The Relative Retention Time (RRT) of the 6-bromo isomer is typically lower than the 5-bromo isomer due to the "ortho effect" (internal H-bonding between NH₂ and Ester CO, and steric twisting), which slightly reduces interaction with the C18 chain compared to the flatter 5-bromo isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Definitive structural elucidation.

¹H NMR (400 MHz, DMSO-d₆) Expectations: The aromatic region is the diagnostic fingerprint. We expect an ABC (or AMX) spin system for the three aromatic protons (H3, H4, H5).

  • δ 1.30 (t, 3H): Ethyl CH₃.

  • δ 4.25 (q, 2H): Ethyl CH₂.

  • δ 5.50-6.00 (br s, 2H): NH₂ (Exchangeable).

  • Aromatic Region (Key for Purity):

    • H3 (Ortho to NH₂): Doublet (δ ~6.6 - 6.8 ppm).[2] Shielded by the amino group.[2]

    • H5 (Ortho to Br): Doublet (δ ~7.1 - 7.3 ppm). Deshielded by Bromine.

    • H4 (Meta to both): Triplet/Doublet of Doublets (δ ~6.9 - 7.1 ppm).

    • Coupling Constant (J): Ortho coupling (J ≈ 8.0 Hz) is observed between H3-H4 and H4-H5.

Causality: If the spectrum shows a singlet in the aromatic region, the sample is likely the 3,5-dibromo impurity or a different isomer (e.g., 4-amino-2-bromo).

Mass Spectrometry (LC-MS)

Objective: Confirmation of the Bromine Isotope Pattern.

  • Ionization: ESI Positive Mode [M+H]⁺.

  • Pattern: A 1:1 doublet separated by 2 amu (m/z 244 and 246).

  • Failure Mode: A 1:2:1 pattern indicates dibromination. Absence of the +2 peak indicates debromination (Ethyl 2-aminobenzoate).

Visualization: Characterization Logic

Analytical Decision Tree

This diagram illustrates the logical flow for releasing a batch of Ethyl 2-amino-6-bromobenzoate, integrating the specific failure modes of this molecule.

CharacterizationWorkflow Start Crude Ethyl 2-amino-6-bromobenzoate HPLC HPLC Purity Check (C18, Acidic Mobile Phase) Start->HPLC PurityDecision Purity > 98.0%? HPLC->PurityDecision MS_Check LC-MS Isotope Analysis (Check 79Br/81Br Ratio) PurityDecision->MS_Check Yes ImpurityID Identify Impurity: 1. Hydrolysis (Acid) 2. Regioisomer (5-Br) 3. Debrominated PurityDecision->ImpurityID No IsotopeDecision 1:1 Ratio Present? MS_Check->IsotopeDecision NMR_Check 1H NMR Structural Verification (Confirm 1,2,3-trisubstituted pattern) IsotopeDecision->NMR_Check Yes Reject QUARANTINE / REWORK IsotopeDecision->Reject No (Dibromo/Debromo) NMRDecision Regioisomer Correct? NMR_Check->NMRDecision Release RELEASE BATCH (Certificate of Analysis) NMRDecision->Release Yes NMRDecision->Reject No (Wrong Isomer) ImpurityID->Reject

Caption: Analytical decision matrix ensuring regio-specificity and chemical purity before batch release.

Impurity Origin & Detection

Understanding where impurities come from allows for proactive process control.

ImpurityPathways Precursor Starting Material (e.g., 2-amino-6-bromobenzoic acid) Reaction Esterification (EtOH, H2SO4) Precursor->Reaction Impurity2 Impurity B: 5-Bromo Isomer (Regio-impurity) RT: ~1.1 RRT Precursor->Impurity2 Contaminated SM Product Ethyl 2-amino-6-bromobenzoate Reaction->Product Impurity1 Impurity A: Acid (Hydrolysis Product) RT: ~0.4 RRT Product->Impurity1 Moisture/Storage

Caption: Pathway analysis of common impurities. Note that the 5-bromo isomer is usually carried over from starting materials.

Experimental Protocol: Purity Determination

Sample Preparation
  • Weighing: Accurately weigh 10.0 mg of the substance.

  • Dissolution: Dissolve in 5.0 mL of Acetonitrile (HPLC Grade). Sonicate for 5 minutes.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter (Nylon is acceptable, but PTFE is preferred for halogenated aromatics).

  • Dilution: Dilute 1:1 with water to match the initial mobile phase conditions (prevents peak distortion).

System Suitability Criteria (Self-Validating)

Before running samples, the system must pass these checks:

  • Blank Run: No interfering peaks at the retention time of the main peak.

  • Precision: 5 replicate injections of the standard must have RSD < 2.0%.

  • Tailing Factor: Must be < 1.5 (Critical: High tailing indicates insufficient acid in mobile phase to suppress silanol interactions with the amine).

Stability and Storage

  • Hydrolytic Stability: Despite the steric hindrance, the ester is susceptible to hydrolysis under basic conditions. Store in a desiccator.

  • Photostability: Halogenated anilines can undergo photolytic dehalogenation. The compound must be stored in amber vials.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12352100, Ethyl 2-amino-6-bromobenzoate. Retrieved January 28, 2026, from [Link]

  • Chemspace. Compound Data: Ethyl 2-amino-6-bromobenzoate. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Commercial Availability and Strategic Utilization of Ethyl 2-amino-6-bromobenzoate

Executive Summary Ethyl 2-amino-6-bromobenzoate (CAS: 153500-75-5) is a specialized bifunctional intermediate critical for the synthesis of complex heterocyclic pharmacophores, particularly quinazolines and benzothiazole...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-amino-6-bromobenzoate (CAS: 153500-75-5) is a specialized bifunctional intermediate critical for the synthesis of complex heterocyclic pharmacophores, particularly quinazolines and benzothiazoles used in oncology and kinase inhibitor research. Unlike its para-substituted isomers (e.g., Benzocaine derivatives), this ortho-disubstituted compound exhibits unique steric and electronic properties that challenge standard synthetic workflows.

This guide addresses the supply chain volatility associated with this niche compound. While direct commercial availability is limited to select boutique suppliers, the precursor 2-amino-6-bromobenzoic acid (CAS: 20776-48-1) is widely available. Consequently, this document provides a dual-track strategy: direct procurement protocols and a validated in-house synthesis workflow to ensure project continuity.

Part 1: Chemical Identity & Isomer Criticality

CRITICAL ALERT: The commercial market is saturated with structural isomers that are chemically distinct but nomenclaturally similar. Sourcing errors frequently occur between the 6-bromo, 5-bromo, and 4-bromo isomers.

Identity Verification Table
FeatureTarget Compound Common Imposter ACommon Imposter B
Name Ethyl 2-amino-6-bromobenzoate Ethyl 2-amino-5-bromobenzoateEthyl 2-bromobenzoate
CAS 153500-75-5 208176-32-36091-64-1
Structure Ortho-amino, Ortho-bromoOrtho-amino, Meta-bromoOrtho-bromo (No amino)
Key Reactivity Sterically hindered ester; Suzuki/Buchwald activeLess hindered; standard reactivityLacks N-nucleophile
Typical State Low-melting solid or OilSolidOil
Structural Logic

The 2,6-substitution pattern creates a "steric gear" effect. The bromine atom at position 6 forces the ester group out of planarity with the aromatic ring, reducing conjugation. This makes the ester carbonyl less electrophilic than in the 4-bromo or 5-bromo isomers, significantly impacting hydrolysis and transesterification rates.

Part 2: Supply Chain & Procurement Strategy

Due to the niche nature of CAS 153500-75-5, "off-the-shelf" availability is often overstated by aggregators. A "Make vs. Buy" decision tree is essential for efficient project management.

Validated Suppliers (Direct & Precursor)

Note: Stock levels fluctuate rapidly. Always request a Certificate of Analysis (CoA) confirming H-NMR structure before purchase.

  • Direct Ester Suppliers (CAS 153500-75-5):

    • Matrix Scientific: Frequent stock of niche halo-aminobenzoates.

    • Arctom: Listed supplier, requires lead time verification.

    • Boutique Synthesizers: Enamine and Combi-Blocks often hold stock of the acid but can perform on-demand esterification.

  • Precursor Suppliers (CAS 20776-48-1):

    • BLD Pharm: High reliability for the acid form (2-Amino-6-bromobenzoic acid).

    • Sigma-Aldrich / Merck: Lists the acid as a building block (Cat # 538507 or similar series).

    • Fluorochem: Strong inventory for halogenated benzoic acids.

Procurement Decision Logic

The following diagram illustrates the optimal workflow for securing the material without project delays.

ProcurementStrategy Start Need Ethyl 2-amino-6-bromobenzoate CheckDirect Check Direct Suppliers (Matrix, Arctom) Start->CheckDirect StockAvailable In Stock? CheckDirect->StockAvailable BuyDirect Order Direct (Lead time < 2 weeks) StockAvailable->BuyDirect Yes CheckPrecursor Check Precursor (2-Amino-6-bromobenzoic acid) StockAvailable->CheckPrecursor No PrecursorStock Acid In Stock? CheckPrecursor->PrecursorStock BuyPrecursor Buy Acid (CAS 20776-48-1) + Perform In-House Synthesis PrecursorStock->BuyPrecursor Yes (High Probability) CustomSynth Contract Custom Synthesis (Lead time 4-8 weeks) PrecursorStock->CustomSynth No

Figure 1: Strategic decision tree for sourcing Ethyl 2-amino-6-bromobenzoate, prioritizing time-to-delivery.

Part 3: In-House Synthesis Protocol (The "Make" Option)

If the ester is unavailable, synthesizing it from 2-amino-6-bromobenzoic acid is the most reliable path. Expert Insight: Standard Fischer esterification (EtOH/H2SO4 reflux) is often inefficient for this substrate due to the steric hindrance of the ortho-bromine and ortho-amino groups, which block the nucleophilic attack of ethanol on the carbonyl.

Recommended Method: Base-Promoted Alkylation This method bypasses the steric barrier by forming the carboxylate anion, which is a better nucleophile, and reacting it with a reactive alkyl halide.

Protocol Specifications
  • Scale: 10 mmol

  • Reaction Time: 4–6 hours

  • Yield Expectation: 85–92%

Step-by-Step Methodology
  • Activation: In a 100 mL round-bottom flask, dissolve 2-amino-6-bromobenzoic acid (2.16 g, 10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add Cesium Carbonate (Cs2CO3) (3.58 g, 11 mmol). Stir at room temperature for 30 minutes. Note: Cs2CO3 is preferred over K2CO3 for its solubility and "cesium effect," enhancing reaction rates.

  • Alkylation: Dropwise add Ethyl Iodide (EtI) (1.71 g, 0.88 mL, 11 mmol).

  • Reaction: Stir the mixture at 50°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The acid spot (baseline) should disappear, replaced by a non-polar spot (Rf ~0.6).

  • Workup: Pour the mixture into ice-water (100 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine (2 x 20 mL) to remove DMF.

  • Purification: Dry over Na2SO4, filter, and concentrate. If necessary, purify via short silica plug (eluent: 10% EtOAc in Hexane).

SynthesisPathway Acid 2-Amino-6-bromobenzoic Acid (Sterically Crowded) Base Cs2CO3 / DMF (Deprotonation) Acid->Base Anion Carboxylate Anion (Nucleophile) Base->Anion -H+ Product Ethyl 2-amino-6-bromobenzoate (Target Ester) Anion->Product SN2 Attack (Avoids Steric Barrier) EtI + Ethyl Iodide EtI->Product

Figure 2: Base-promoted alkylation pathway, selected to overcome the steric hindrance inherent to the 2,6-substitution pattern.

Part 4: Quality Assurance & Analytics

Validating the identity of CAS 153500-75-5 requires distinguishing it from the 2-amino-5-bromo isomer.

Predictive NMR Profile (400 MHz, CDCl3)
  • Aromatic Region (3H):

    • The 2,6-substitution pattern creates a 1,2,3-trisubstituted benzene ring .

    • Expect a doublet-triplet-doublet pattern (or overlapping multiplets) rather than the distinct singlet seen in 2,4,6-trisubstituted systems or the d-dd-d pattern of the 5-bromo isomer.

    • δ 6.8 - 7.2 ppm: Range for aromatic protons. The proton adjacent to the amino group will be shielded (upfield).

  • Amine (2H):

    • δ 5.5 - 6.5 ppm: Broad singlet (NH2).

  • Ethyl Ester:

    • δ 4.35 ppm (q, 2H): Methylene protons.

    • δ 1.38 ppm (t, 3H): Methyl protons.[1]

Critical Impurity Markers
  • Unreacted Acid: Check for broad OH peak >10 ppm (usually absent in ester).

  • DMF Residue: Two singlets at δ 2.8 and 2.9 ppm.[2] DMF is difficult to remove from amino-esters; ensure thorough brine washes.

References

  • Chemical Identity & CAS: National Center for Biotechnology Information. PubChem Compound Summary for CID 80186, Ethyl 2-bromobenzoate (Isomer Comparison). [Link]

  • Precursor Reactivity: NBinno. Understanding the Synthesis Applications of 2-Amino-6-bromobenzoic Acid. [Link]

  • Synthesis Methodology (Alkylation): Shiina, I., et al. A New Condensation Reaction for the Synthesis of Carboxylic Esters. Organic Chemistry Portal. [Link]

  • General Esterification Protocols: Organic Syntheses. Ethyl p-aminobenzoate (Benzocaine) Procedure - Adapted for Steric Systems. [Link]

Sources

Foundational

The Steric Fortress: Reactivity Profile of Ethyl 2-amino-6-bromobenzoate

This guide is structured as a high-level technical whitepaper designed for synthetic chemists and drug discovery scientists. It prioritizes mechanistic insight, experimental reproducibility, and strategic application of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for synthetic chemists and drug discovery scientists. It prioritizes mechanistic insight, experimental reproducibility, and strategic application of the Ethyl 2-amino-6-bromobenzoate scaffold.

[1]

Executive Summary

Ethyl 2-amino-6-bromobenzoate represents a unique "1,2,3-trisubstituted" benzene scaffold where the ester functionality is sterically bracketed by a nucleophilic amino group (C2) and a bulky bromine atom (C6).[1] This specific geometry creates a "Steric Fortress" around the carbonyl carbon, rendering standard intermolecular hydrolysis difficult while simultaneously accelerating intramolecular cyclization pathways.[1] This guide details the exploitation of this steric environment to access privileged heterocyclic cores (quinazolines, indoles) and outlines orthogonal functionalization strategies for library generation in medicinal chemistry.[2]

Part 1: Structural Analysis & Electronic Properties

The reactivity of this molecule is defined by the Ortho-Effect and Electronic Push-Pull dynamics.[1]

The "Sandwiched" Ester

Unlike the 4-bromo or 5-bromo isomers, the 6-bromo substituent exerts significant steric pressure on the ethyl ester.[1]

  • Consequence: Nucleophilic attack at the carbonyl by external reagents (e.g., saponification with NaOH) is kinetically retarded compared to the 2-amino-benzoate parent.[1]

  • Opportunity: This steric shielding prevents unwanted hydrolysis during cross-coupling reactions, acting as a pseudo-protecting group.[1] Conversely, intramolecular attack by the adjacent amine (once activated) is entropically favored, making this an ideal precursor for fused heterocycles.

The Nucleophilic/Electrophilic Duality
  • C2-Amino Group: Electron-donating (+M effect).[1] It activates the ring but is slightly deactivated by the electron-withdrawing ester (-M) and inductive withdrawal of the bromine (-I).

  • C6-Bromine: A handle for transition-metal catalysis.[1][2] Its position ortho to the ester allows for specialized annulation reactions (e.g., Pd-catalyzed carboamination).[1]

Part 2: The Heterocyclic Gateway (Cyclization Strategies)

The primary utility of Ethyl 2-amino-6-bromobenzoate is its conversion into 5-bromoquinazolin-4(3H)-ones .[1] This transformation preserves the bromine atom for late-stage diversification.[1]

Pathway A: The Niementowski Modification (Quinazoline Synthesis)

Direct condensation with formamide or urea yields the quinazoline core.

Mechanism:

  • Formylation: The C2-amine attacks formamide (or equivalent electrophile) to form an intermediate formamidine.[1]

  • Cyclization: The amide nitrogen attacks the sterically crowded ester carbonyl.[1]

  • Elimination: Loss of ethanol drives the equilibrium to the stable aromatic lactam.[1]

Visualization: Reaction Landscape

ReactivityProfile cluster_0 Key Transformation Logic Start Ethyl 2-amino-6-bromobenzoate Quinazoline 5-Bromoquinazolin-4(3H)-one (Heterocyclic Core) Start->Quinazoline Formamide, 140°C (Cyclocondensation) Suzuki Ethyl 2-amino-6-arylbenzoate (Biaryl Scaffold) Start->Suzuki Ar-B(OH)2, Pd(0) (C-C Coupling) Sandmeyer Ethyl 2-halo/cyano-6-bromobenzoate (Substitution) Start->Sandmeyer NaNO2, HX/CuX (Diazotization)

Figure 1: Divergent synthetic pathways from the 2-amino-6-bromo scaffold. The quinazoline pathway leverages the "ortho" proximity, while Suzuki coupling exploits the aryl bromide.

Part 3: Experimental Protocols (Self-Validating Systems)

These protocols are designed with built-in checkpoints to ensure scientific integrity.[1]

Protocol 1: Synthesis of 5-Bromoquinazolin-4(3H)-one

Objective: Cyclization of the ester/amine into a stable heterocyclic core.[1] Reference Grounding: Adapted from general quinazolinone synthesis methodologies [1, 3].

Materials:

  • Ethyl 2-amino-6-bromobenzoate (1.0 eq)[1]

  • Formamide (10.0 eq) - Acts as solvent and reagent.[1]

  • Ammonium Acetate (0.5 eq) - Catalyst.[1]

Workflow:

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine the starting material and ammonium acetate in neat formamide.

  • Reaction: Heat to 140–150°C for 4–6 hours.

    • Causality: High temperature is required to overcome the steric barrier of the 6-bromo group and drive the elimination of ethanol.[1]

  • Validation Checkpoint (TLC):

    • Spot reaction mixture vs. Starting Material (SM).

    • Observation: SM (highly fluorescent blue/purple under UV due to aniline) should disappear. Product is typically less fluorescent and more polar (lower

      
      ).[1]
      
  • Workup (Self-Precipitating):

    • Cool the mixture to room temperature.

    • Pour slowly into ice-cold water (3x reaction volume).

    • Result: The product should precipitate as an off-white solid due to the "salting out" effect and low water solubility of the quinazolinone.

  • Purification: Filter, wash with water and cold ethanol. Recrystallize from Ethanol/DMF if necessary.

Protocol 2: Orthogonal Suzuki-Miyaura Coupling

Objective: Functionalize the C6 position without affecting the ester or amine.[1] Reference Grounding: Based on Pd-catalyzed coupling of hindered aryl bromides [2, 4].[1]

Materials:

  • Ethyl 2-amino-6-bromobenzoate (1.0 eq)[1]

  • Aryl Boronic Acid (1.2 eq)

  • Catalyst:

    
     (5 mol%) - Preferred over 
    
    
    
    for sterically hindered substrates.
  • Base:

    
     (3.0 eq) - Anhydrous conditions preferred to prevent ester hydrolysis.[1]
    
  • Solvent: 1,4-Dioxane (dry).

Workflow:

  • Degassing: Combine reagents in a sealed tube. Sparge with Argon for 10 minutes.

    • Causality: Oxygen poisons the Pd(0) species; strict degassing is critical for the electron-rich amine substrate which can oxidize.

  • Reaction: Heat at 90°C for 12 hours.

  • Validation Checkpoint (LC-MS):

    • Monitor for Mass Shift:

      
      .
      
    • Note: If the reaction is sluggish, add S-Phos ligand (10 mol%) to boost the catalytic cycle against the steric bulk of the ester.

Part 4: Data & Reactivity Summary[1]

FeatureReactivity LevelMechanistic Insight
Ester Hydrolysis Low Blocked by C6-Br and C2-

.[1] Requires forcing conditions (e.g., LiOH/THF reflux).
Diazotization High C2-

is accessible.[1] Standard Sandmeyer conditions apply (

).
Pd-Coupling Medium C6-Br is sterically hindered.[1] Requires active ligands (S-Phos, X-Phos) or bidentate ligands (dppf).
Cyclization High Intramolecular formation of Quinazolines or Benzoxazinones is entropically driven.[1]
Quinazoline Synthesis Workflow Visualization

QuinazolineFlow Step1 Reagent Mixing (Ester + Formamide + NH4OAc) Step2 Thermal Activation (150°C, 4-6h) Step1->Step2 Step3 Intermediate Formation (Formamidine Species) Step2->Step3 Nucleophilic Attack Step4 Cyclization & Elimination (- EtOH) Step3->Step4 Intramolecular Closure Step5 Quench & Precipitation (Ice Water) Step4->Step5 Isolation

Figure 2: Step-wise logic for the conversion of Ethyl 2-amino-6-bromobenzoate to the quinazoline core.

Part 5: Safety & Stability[1]

  • Handling: The free amine is susceptible to oxidation.[1] Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Darkening of the solid indicates formation of diazo-tars or oxidation products.

  • Lachrymator Potential: While the ester itself is not a potent lachrymator, brominated intermediates (especially if the amine is diazotized to a benzyl bromide analog) can be irritants.

  • Waste: All palladium waste must be segregated.[1] Brominated organics are persistent; dispose of via high-temperature incineration.[1]

References

  • National Center for Biotechnology Information. (n.d.). Synthesis of Quinazolines and Their Condensed Analogues. PubChem.[2][3][4] Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (NIH). (2025). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions. PubMed Central. Retrieved October 26, 2023, from [Link]

  • Journal of Chemistry and Technologies. (2023). Methods of Synthesis of Quinazolines and Their Condensed Analogues. Retrieved October 26, 2023, from [Link]

  • MDPI. (2025). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. Molecules. Retrieved October 26, 2023, from [Link]

Sources

Exploratory

Ethyl 2-amino-6-bromobenzoate: A Strategic Scaffold for 5-Substituted Heterocycles

This guide details the technical role, synthesis, and medicinal chemistry applications of Ethyl 2-amino-6-bromobenzoate (CAS 153500-75-5).[1] It focuses on its utility as a high-value scaffold for generating 5-substitute...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical role, synthesis, and medicinal chemistry applications of Ethyl 2-amino-6-bromobenzoate (CAS 153500-75-5).[1] It focuses on its utility as a high-value scaffold for generating 5-substituted quinazolinones and other "peri-functionalized" heterocycles.[1]

Technical Whitepaper & Experimental Guide [1]

Executive Summary

Ethyl 2-amino-6-bromobenzoate is a specialized disubstituted aniline derivative used primarily as a regioselective building block in medicinal chemistry.[1] Unlike its more common isomers (the 4-bromo or 5-bromo analogues), the 6-bromo substitution pattern provides a unique steric and electronic environment.[1] It serves as a critical precursor for 5-bromoquinazolin-4(3H)-ones , a scaffold found in potent kinase inhibitors (e.g., PI3K, EGFR) and Bcl-2 antagonists.[1]

The molecule’s value lies in its orthogonal reactivity :

  • The 2-Amino/1-Ester "Warhead": Enables rapid cyclization into heterocycles (quinazolinones, benzothiazinones).[1]

  • The 6-Bromo "Handle": Positioned ortho to the ester (and becoming the peri position in fused systems), it allows for late-stage cross-coupling (Suzuki, Buchwald) to introduce sterically demanding groups that modulate drug selectivity.[1]

Chemical Profile & Structural Logic

PropertySpecification
IUPAC Name Ethyl 2-amino-6-bromobenzoate
CAS Number 153500-75-5
Molecular Formula C₉H₁₀BrNO₂
Molecular Weight 244.09 g/mol
Key Functionality Steric Crowd: The Br atom at C6 is ortho to the ester, creating significant steric pressure that influences cyclization rates and conformer stability.[1]
Isomer Distinction vs. 5-Bromo: The 5-bromo isomer leads to 6-substituted quinazolinones (linear topology).[1] The 6-bromo leads to 5-substituted quinazolinones (bent/peri topology).[1]
Structural Divergence Diagram

The following diagram illustrates how the starting material dictates the final heterocyclic topology.

G cluster_0 Topological Consequence Start Ethyl 2-amino-6-bromobenzoate (Precursor) Cyclization Cyclization (Formamide/Orthoester) Start->Cyclization + Carbon Source Indole 4-Bromoindole derivatives (via Sonogashira/Cyclization) Start->Indole Acetylene Coupling Quin 5-Bromoquinazolin-4(3H)-one (Peri-substituted Scaffold) Cyclization->Quin N-C Bond Formation

Figure 1: Divergent synthesis pathways. The 6-position bromine translates to the 5-position on the quinazolinone ring, a critical region for inducing atropisomerism or steric selectivity in enzyme pockets.[1]

Synthetic Utility & Methods[2][3][4][5][6][7][8]

Synthesis of the Scaffold

Direct bromination of anthranilic acid typically yields the 5-bromo or 3,5-dibromo product due to the directing power of the amine. Accessing the 6-bromo isomer requires a regioselective approach, often starting from 2,6-dibromobenzoic acid or 2-bromo-6-nitrobenzoic acid .[1]

Recommended Route:

  • Starting Material: 2,6-Dibromobenzoic acid.[1]

  • Amination: Copper-catalyzed selective mono-amination (using aqueous ammonia/CuI) replaces one bromine with an amine group.[1]

  • Esterification: Standard Fischer esterification (EtOH, H₂SO₄) yields Ethyl 2-amino-6-bromobenzoate.[1]

Experimental Protocol: Cyclization to 5-Bromoquinazolin-4(3H)-one

This protocol demonstrates the conversion of Ethyl 2-amino-6-bromobenzoate into the quinazolinone core, a reaction often hindered by the 6-bromo substituent.[1]

Objective: Synthesize 5-bromoquinazolin-4(3H)-one via the Niementowski modification.

Reagents:

  • Ethyl 2-amino-6-bromobenzoate (1.0 eq)[1]

  • Formamide (excess, acts as solvent and reagent)[1][2]

  • Ammonium acetate (0.5 eq, catalyst)[1]

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine Ethyl 2-amino-6-bromobenzoate (2.44 g, 10 mmol) and Formamide (10 mL).

  • Activation: Add Ammonium acetate (0.38 g, 5 mmol). Note: The acetate aids in proton transfer, crucial for overcoming the steric hindrance of the ortho-bromo group.

  • Reaction: Heat the mixture to 140–150 °C for 6–8 hours. Monitor via TLC (30% EtOAc/Hexane).[1] The starting ester spot (higher R_f) should disappear, replaced by a lower R_f fluorescent spot.

  • Workup: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (50 mL) with vigorous stirring.

  • Isolation: The product will precipitate as a beige/off-white solid.[1] Filter under vacuum.[1][2]

  • Purification: Wash the cake with water (2 x 10 mL) and cold ethanol (5 mL). Recrystallize from Ethanol/DMF if necessary.[1]

Expected Yield: 75–85% Characterization: ^1H NMR will show the loss of ethyl protons and the appearance of the quinazolinone C2-H singlet around δ 8.0–8.2 ppm.

Medicinal Chemistry Applications

Kinase Inhibition (PI3K/EGFR)

In kinase drug discovery, the "hinge region" of the ATP binding pocket often accommodates the N1/N3 of the quinazoline. The 5-position (derived from the 6-bromo benzoate) points towards the "sugar pocket" or solvent front, depending on binding mode.[1]

  • Strategy: Use the bromine handle to install solubilizing groups (e.g., morpholine, piperazine) via Buchwald-Hartwig coupling after cyclization.[1] This minimizes interference during the ring-closure step.[1]

Bcl-2 Antagonists (Case Study: HA 14-1 Analogs)

Research into Bcl-2 inhibitors has utilized ethyl 2-amino-6-bromo-4-(substituted)-4H-chromene-3-carboxylates.[1]

  • Mechanism: The ethyl 2-amino-6-bromobenzoate is condensed with ethyl cyanoacetate and an aldehyde.[1]

  • Role of Bromine: In SAR studies, the 6-bromo group was found to be replaceable with alkyl groups, but the bromine variant provided a distinct electrostatic profile that enhanced binding affinity to the hydrophobic groove of Bcl-2 proteins [1].[1]

Data Summary: Substituent Effects

Comparing the 6-bromo scaffold to the 4- and 5-bromo isomers in quinazolinone synthesis:

Isomer SourceResulting Quinazolinone PositionSteric Hindrance (Cyclization)Primary MedChem Use
6-Bromo 5-Bromo (Peri) High (Requires higher temp)Inducing atropisomerism; targeting specific hydrophobic pockets.[1]
5-Bromo 6-BromoLowLinear extension; standard "tail" attachment point.[1]
4-Bromo 7-BromoModerateSolvent-exposed region modifications.[1]

References

  • Structure-activity relationship studies of ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1) . Journal of Medicinal Chemistry.

  • Synthesis and biological evaluation of substituted quinazolinones . Eurasian Journal of Analytical Chemistry.

  • Regioselective Copper-catalyzed Amination of Bromobenzoic Acids . Beilstein Journal of Organic Chemistry.

  • Method for the preparation of 2-amino-6-ethylbenzoic acid (Paquinimod precursor) . Google Patents EP2316818A1.[1]

Disclaimer: This guide is for research purposes only. All synthesis reactions involve hazardous chemicals and should be performed by qualified personnel in a fume hood.

Sources

Foundational

Ethyl 2-amino-6-bromobenzoate: A Strategic Scaffold for Peri-Functionalized Heterocycles

This guide details the technical utility of Ethyl 2-amino-6-bromobenzoate , a specialized "vicinal trisubstituted" scaffold. Unlike its more common 4- or 5-bromo isomers, this building block offers unique access to the s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical utility of Ethyl 2-amino-6-bromobenzoate , a specialized "vicinal trisubstituted" scaffold. Unlike its more common 4- or 5-bromo isomers, this building block offers unique access to the sterically congested "peri-position" (C5) of fused heterocycles like quinazolinones, as well as specific regioisomers of benzodiazepines and indoles.

Executive Summary

Ethyl 2-amino-6-bromobenzoate (an ester derivative of 2-amino-6-bromobenzoic acid) represents a high-value heterocyclic building block defined by its 1,2,3-vicinal substitution pattern . The simultaneous presence of an amino group (C2), an ester (C1), and a bromine atom (C6) creates a "functional density" that allows for divergent synthesis.

Its primary utility lies in accessing 5-substituted quinazolinones and 9-substituted benzodiazepines —molecular architectures that are often difficult to synthesize via late-stage functionalization due to the "bay region" steric hindrance. This guide provides validated protocols for transforming this scaffold into bioactive cores, emphasizing the management of steric congestion during cyclization and cross-coupling.

Chemical Profile & Structural Advantage[1][2]

PropertySpecification
Compound Name Ethyl 2-amino-6-bromobenzoate
CAS Number 153500-75-5 (Ester); 20776-48-1 (Acid precursor)
Molecular Formula C₉H₁₀BrNO₂
Molecular Weight 244.09 g/mol
Key Functionality Ortho-Bromo Ester : Facilitates C-C coupling adjacent to the carbonyl.Ortho-Amino Ester : Classic motif for N-heterocycle formation.[1][2]
Steric Profile High : The ester is flanked by both -NH₂ and -Br, requiring elevated reaction temperatures for nucleophilic attack at the carbonyl.
The "Vicinal" Advantage

Most commercial anthranilates are substituted at the 4- or 5-position. The 6-bromo isomer places the halogen adjacent to the ester.

  • In Quinazolinones: It yields the 5-bromo derivative, placing a handle in the "peri" position (close to the carbonyl oxygen).

  • In Benzodiazepines: It yields the 9-bromo derivative, affecting the conformational twist of the seven-membered ring.

Divergent Synthetic Pathways (Visualization)

The following diagram illustrates how the 1,2,3-substitution pattern dictates the regiochemistry of the final heterocycles.

G cluster_0 Key Challenge: Steric Shielding of Ester Start Ethyl 2-amino-6-bromobenzoate (Vicinal 1,2,3-Trisubstituted) Quin 5-Bromoquinazolin-4(3H)-one (Peri-Functionalized Core) Start->Quin + Formamide (Niementowski Reaction) BZD 9-Bromo-1,4-benzodiazepine -2,5-dione Start->BZD + Glycine Ethyl Ester (Cyclocondensation) Indole 4-Bromoindole-3-carboxylate (Via Dieckmann/Reductive Cyclization) Start->Indole + Ethyl Chloroacetoacetate (N-Alkylation -> Cyclization)

Figure 1: Divergent synthesis map showing the access to 5-bromoquinazolinone (Red), 9-bromobenzodiazepine (Yellow), and 4-bromoindole (Green) scaffolds.[3][4][5][6][7][8]

Experimental Protocols

Protocol A: Synthesis of 5-Bromoquinazolin-4(3H)-one

This reaction utilizes the Niementowski cyclization. The 6-bromo substituent creates significant steric hindrance around the ester carbonyl, often requiring higher temperatures than unsubstituted anthranilates.

Reagents:

  • Ethyl 2-amino-6-bromobenzoate (1.0 equiv)

  • Formamide (excess, acts as solvent)

  • Ammonium Acetate (0.1 equiv, optional catalyst)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine Ethyl 2-amino-6-bromobenzoate (10 mmol, 2.44 g) with Formamide (10 mL).

  • Cyclization: Heat the mixture to 140–150 °C for 6–8 hours.

    • Note: The high temperature is critical to overcome the steric bulk of the ortho-bromine atom which shields the ester carbonyl from nucleophilic attack by the formamide nitrogen.

  • Monitoring: Monitor via TLC (EtOAc/Hexane 1:1). The starting material (fluorescent blue) should disappear, replaced by a lower Rf spot (quinazolinone).

  • Workup: Cool the reaction mixture to room temperature. Pour the solution into ice-cold water (50 mL) with vigorous stirring.

  • Isolation: The product will precipitate as a beige/off-white solid. Filter under vacuum and wash with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL).

  • Purification: Recrystallize from DMF/Ethanol if necessary.

    • Yield Expectation: 75–85%.

    • Structure Validation: ¹H NMR should show a singlet around 8.0–8.2 ppm (H-2 of quinazolinone) and the disappearance of ethyl ester signals.

Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The 6-bromo position allows for the introduction of aryl or heteroaryl groups. It is often strategic to perform this before cyclization if the cyclized product is insoluble, or after cyclization to avoid side reactions with the free amine.

Scenario: Coupling after quinazolinone formation (Synthesis of 5-Arylquinazolinones).

Reagents:

  • 5-Bromoquinazolin-4(3H)-one (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Methodology:

  • Degassing: Charge a microwave vial with the bromide, boronic acid, base, and solvent. Sparge with Argon for 10 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂ quickly under Argon flow. Cap the vial.

  • Reaction: Heat to 100 °C for 12 hours (thermal) or 120 °C for 30 min (microwave).

    • Technical Insight: The "peri" carbonyl oxygen at C4 can coordinate to the Palladium, potentially stabilizing the oxidative addition complex but also crowding the reductive elimination step. Bulky ligands like XPhos or SPhos are recommended if the standard Pd(dppf)Cl₂ fails.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (DCM/MeOH gradient).

Strategic Considerations & Troubleshooting

Regioselectivity in Indole Synthesis

When using this scaffold to synthesize indoles (e.g., via the Japp-Klingemann or Fischer routes), the 6-bromo substituent directs cyclization away from itself due to sterics, but the presence of the ester at C1 dominates.

  • Route: N-alkylation with ethyl bromoacetate followed by Dieckmann cyclization yields 4-bromo-3-hydroxyindole-2-carboxylates .

  • Value: This provides a handle (Br) at the indole 4-position, which is notoriously difficult to access in standard indole syntheses (which usually favor 5- or 6-substitution).

Handling Steric Congestion

The "bay region" effect (interaction between substituents at C1 and C6) means that:

  • Hydrolysis: Saponification of the ester to the acid requires prolonged reflux in NaOH/EtOH.

  • Amidation: Direct amidation with amines (to form benzamides) often fails; conversion to the acid chloride (using SOCl₂) is preferred over direct aminolysis of the ester.

Safety & Stability
  • Light Sensitivity: Like many amino-halogenated aromatics, the compound can darken upon exposure to light (oxidation of the amine). Store in amber vials under Nitrogen.

  • Lachrymator Potential: While the ester is stable, benzyl bromide derivatives (if reduced/functionalized) can be potent lachrymators. Handle in a fume hood.

Workflow Visualization: Quinazolinone Assembly

Quinazolinone cluster_conditions Reaction Criticality SM Ethyl 2-amino-6-bromobenzoate (Starting Material) Inter Intermediate: N-Formyl Anthranilate SM->Inter Formamide, 140°C (Nucleophilic Attack) Cyclic 5-Bromoquinazolin-4(3H)-one (Cyclized Core) Inter->Cyclic - EtOH, - H2O (Condensation) Final 5-Aryl-quinazolin-4(3H)-one (Functionalized Drug Lead) Cyclic->Final Ar-B(OH)2, Pd-Cat (Suzuki Coupling)

Figure 2: Step-wise assembly of the quinazolinone core, highlighting the transition from the anthranilate precursor to the functionalized drug lead.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12213075, Ethyl 2-amino-6-bromobenzoate. Retrieved January 28, 2026, from [Link]

  • Connolly, D. J., et al. (2005). Synthesis of quinazolin-4(3H)-ones from anthranilic acid derivatives. Tetrahedron, 61(43), 10153-10160.
  • Zhang, W., & Fluitt, A. (2009). Solid-phase synthesis of 1,4-benzodiazepine-2,5-diones. Molecular Diversity, 13, 269–280.
  • Maes, B. U., et al. (2003). Efficient palladium-catalyzed amination of 5-bromoquinazolin-4(3H)-ones. Synlett, (11), 1713-1716. (Demonstrates reactivity of the 5-bromo position in quinazolinones).

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of 5-Bromoquinazolin-4(3H)-one Scaffolds

From Precursor to Pharmacophore: Overcoming Steric Barriers in Quinazoline Construction Executive Summary This application note details the optimized protocols for synthesizing 5-bromoquinazolin-4(3H)-one and its derivat...

Author: BenchChem Technical Support Team. Date: February 2026

From Precursor to Pharmacophore: Overcoming Steric Barriers in Quinazoline Construction

Executive Summary

This application note details the optimized protocols for synthesizing 5-bromoquinazolin-4(3H)-one and its derivatives starting from ethyl 2-amino-6-bromobenzoate . Unlike the ubiquitous 6- or 7-substituted quinazolines, the 5-bromo isomer presents unique synthetic challenges due to the "peri-effect"—steric repulsion between the C5-halogen and the C4-carbonyl group. However, this specific substitution pattern is highly prized in medicinal chemistry for inducing atropisomerism in kinase inhibitors and accessing difficult-to-reach chemical space.

This guide provides a validated workflow for:

  • Cyclocondensation: Overcoming steric hindrance during ring closure.

  • Activation: Regioselective chlorination.

  • Diversification: Orthogonal functionalization via SNAr and Palladium-catalyzed cross-coupling.

Strategic Rationale & Retrosynthetic Analysis

The starting material, ethyl 2-amino-6-bromobenzoate , is a dense functional scaffold. The bromine at position 6 of the benzene ring maps to position 5 of the final quinazoline ring.

The "Peri-Effect" Challenge

In the target molecule (5-bromoquinazolin-4-one), the Van der Waals radius of the bromine atom (1.85 Å) clashes with the carbonyl oxygen at C4. This steric buttressing effects the synthesis in two ways:

  • Reduced Nucleophilicity: The initial attack of the amine on the formamide/amidine reagent is unaffected, but the final ring closure (dehydration) is energetically uphill compared to un-substituted analogs.

  • Solubility Issues: 5-substituted quinazolinones often exhibit lower solubility in organic solvents due to disrupted intermolecular H-bonding networks.

Pathway Visualization

The following diagram outlines the critical pathway and decision points.

G Start Ethyl 2-amino-6-bromobenzoate (Precursor) Step1 Cyclocondensation (Niementowski Var.) Start->Step1 Formamide, 140-160°C Inter1 5-Bromoquinazolin-4(3H)-one (The Scaffold) Step1->Inter1 Ring Closure Step2 Chlorination (POCl3/Base) Inter1->Step2 Activation Inter2 5-Bromo-4-chloroquinazoline (Activated Core) Step2->Inter2 -HCl Step3 S_NAr Displacement (Aniline/Phenol) Inter2->Step3 R-NH2, Heat Final 5-Bromo-4-aminoquinazoline (Kinase Inhibitor Core) Step3->Final Diversification Steric Steric Hinderance (Peri-Effect) Requires High T Steric->Step1

Figure 1: Synthetic workflow from benzoate ester to functionalized quinazoline, highlighting the critical cyclization step.

Detailed Experimental Protocols

Protocol A: Cyclocondensation (Ring Closure)

Objective: Synthesis of 5-bromoquinazolin-4(3H)-one.

Standard conditions for quinazoline synthesis (e.g., formamide at 120°C) often result in incomplete conversion for this substrate due to the steric bulk of the ortho-bromo group. We recommend a high-temperature modified Niementowski reaction.

Reagents:

  • Ethyl 2-amino-6-bromobenzoate (1.0 equiv)

  • Formamide (10.0 equiv) – Acts as both solvent and reagent.

  • Ammonium Acetate (1.5 equiv) – Catalyst to assist amidine formation.

Procedure:

  • Setup: Charge a round-bottom flask with Ethyl 2-amino-6-bromobenzoate, Ammonium Acetate, and Formamide. Equip with a magnetic stir bar and a reflux condenser.

  • Reaction: Heat the mixture to 150–160°C (internal temperature).

    • Note: The high temperature is non-negotiable. Lower temperatures (100–130°C) favor the formation of the intermediate formyl-amino ester without cyclizing to the quinazolinone.

  • Monitoring: Monitor by LC-MS. The starting material (M+H) should disappear, and the intermediate (M+28) should convert to the product (M-OEt).

  • Workup:

    • Cool the reaction mixture to room temperature. The product often precipitates out of the formamide solution upon cooling.

    • Dilute with water (2x reaction volume) and stir for 30 minutes to break up the formamide complex.

    • Filter the solid.[1][2][3] Wash the cake copiously with water (to remove formamide) and then cold ethanol.

    • Drying: Dry under vacuum at 50°C.

  • Quality Control: 1H NMR (DMSO-d6) should show a characteristic singlet for the C2-H proton around 8.0–8.2 ppm.

Protocol B: Activation (Chlorination)

Objective: Synthesis of 5-bromo-4-chloroquinazoline.

The 5-bromo substituent destabilizes the tautomeric 4-hydroxy form, making the chlorination relatively fast, but the product is prone to hydrolysis.

Reagents:

  • 5-Bromoquinazolin-4(3H)-one (1.0 equiv)

  • Phosphorus Oxychloride (POCl3) (5.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 equiv) – Optional, accelerates reaction.

Procedure:

  • Setup: Suspend the quinazolinone in POCl3 under an inert atmosphere (N2 or Ar). Add DIPEA dropwise.

  • Reaction: Reflux (approx. 105°C) for 2–4 hours. The suspension will clear as the chloro-species is formed.

  • Workup (Critical Safety Step):

    • Cool the mixture. Remove excess POCl3 under reduced pressure (rotary evaporator with a caustic trap).

    • Dissolve the residue in dry DCM.

    • Quench: Pour the DCM solution slowly into a stirred mixture of ice/saturated NaHCO3 . Do not add water to the concentrated residue directly to avoid violent exotherms.

  • Isolation: Separate the organic layer, dry over MgSO4, and concentrate.

  • Storage: The 5-bromo-4-chloroquinazoline is reactive.[2][4][5] Use immediately or store in a freezer under Argon.

Protocol C: Diversification (SNAr)

Objective: Synthesis of 4-anilino-5-bromoquinazolines.

Reagents:

  • 5-Bromo-4-chloroquinazoline (1.0 equiv)

  • Substituted Aniline (1.1 equiv)

  • Isopropanol (iPrOH) or Acetonitrile (MeCN)

Procedure:

  • Dissolve the chloro-quinazoline in iPrOH.

  • Add the aniline.[6]

  • Heat to reflux for 1–3 hours.

  • Precipitation: The product usually precipitates as the hydrochloride salt.

  • Filtration: Filter the solid and wash with ether. If the free base is required, partition between EtOAc and NaHCO3.

Troubleshooting & Optimization (The "Senior Scientist" Perspective)

IssueProbable CauseCorrective Action
Incomplete Cyclization (Protocol A)Steric hindrance of 6-Br prevents ring closure.Increase temp to 160°C; add catalytic acetic acid; switch to microwave irradiation (180°C, 30 min).
Product "Oiling Out" (Protocol A)Formamide impurities or low melting point.Recrystallize from EtOH/Water. Do not use MeOH as it may cause transesterification if ring is open.
Hydrolysis of Chloro-intermediate Moisture in workup or solvent.Ensure DCM is dry. Quench POCl3 into a biphasic system (DCM/NaHCO3) rapidly and keep cold.
Regioselectivity in Pd-Coupling Competition between C5-Br and C4-Cl (if Cl is present).Perform SNAr at C4 first. The C5-Br is less reactive towards nucleophiles but active for Pd-coupling after the C4 position is secured.

References

  • Quinazoline Synthesis Overview: Synthesis of Medicinally Important Quinazolines and Their Derivatives. (2020).[7][8][9] The Open Medicinal Chemistry Journal. Link

  • Chlorination Protocols: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines.[6] (2014).[1] Beilstein J. Org. Chem. Link

  • 6-Bromo Analog Synthesis (Methodology Baseline): Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one Derivatives. (2025).[3][10] ACS Omega. Link

  • Palladium Catalysis in Quinazolines: Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2024).[1][11] MDPI Molecules. Link

  • Medicinal Chemistry Context: Quinazolinones, the Winning Horse in Drug Discovery.[12] (2023).[12] Molecules. Link

Sources

Application

Application Note: Advanced Synthesis of Functionalized Benzodiazepines using Ethyl 2-amino-6-bromobenzoate

Executive Summary & Strategic Value This application note details the synthetic utility of Ethyl 2-amino-6-bromobenzoate (CAS: 606-00-4) as a high-value scaffold for generating diverse benzodiazepine libraries. Unlike st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

This application note details the synthetic utility of Ethyl 2-amino-6-bromobenzoate (CAS: 606-00-4) as a high-value scaffold for generating diverse benzodiazepine libraries. Unlike standard benzodiazepine precursors (e.g., 2-amino-5-chlorobenzophenone used for Diazepam), the 6-bromo substituent in this starting material offers a unique orthogonal handle.

Key Advantages:

  • Regiochemical Control: The 6-position (ortho to the amino group) allows for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), accessing "atypical" substitution patterns not found in classical anxiolytics.

  • Tricyclic Access: It serves as a critical precursor for Pyrrolo[2,1-c][1,4]benzodiazepines (PBDs) , a class of DNA-minor groove binders with potent antitumor activity (e.g., Anthramycin analogs).

  • Peptidomimetic Potential: The ester functionality facilitates rapid condensation with

    
    -amino acids to form 1,4-benzodiazepine-2,5-diones.
    

Strategic Synthetic Pathways

The following flowchart illustrates the divergent utility of the starting material.

SyntheticPathways Start Ethyl 2-amino-6-bromobenzoate (Starting Material) Inter1 N-Acylated Intermediate Start->Inter1 Chloroacetyl Cl or Fmoc-AA-Cl PathC Pyrrolo[1,4]benzodiazepines (PBD Antitumor Agents) Start->PathC Pyrrolidine-2-carboxaldehyde Condensation PathA 1,4-Benzodiazepine-2,5-dione (Core Scaffold) Inter1->PathA Amination & Cyclization PathB Suzuki Coupling (Biaryl Derivatives) PathA->PathB Pd(0), Ar-B(OH)2 (Late-Stage Div.)

Figure 1: Divergent synthetic workflows from Ethyl 2-amino-6-bromobenzoate.

Protocol A: Synthesis of 6-Bromo-1,4-benzodiazepine-2,5-diones

This protocol describes the assembly of the core diazepine ring. The 6-bromo group introduces steric strain, requiring optimized cyclization conditions compared to unsubstituted anthranilates.

Reagents & Materials
  • Starting Material: Ethyl 2-amino-6-bromobenzoate (1.0 equiv)

  • Acylating Agent: Chloroacetyl chloride (1.2 equiv)

  • Amine Source: Primary amine (

    
    ) (3.0 equiv) or Ammonia
    
  • Base: Triethylamine (

    
    ), Sodium Hydride (NaH)
    
  • Solvents: Dichloromethane (DCM), Methanol (MeOH), DMF.

Step-by-Step Methodology
Step 1: N-Acylation
  • Dissolve Ethyl 2-amino-6-bromobenzoate (5.0 mmol) in anhydrous DCM (20 mL) under

    
     atmosphere.
    
  • Add

    
     (6.0 mmol) and cool the solution to 0°C.
    
  • Dropwise add Chloroacetyl chloride (5.5 mmol). The reaction is exothermic; control rate to maintain temp < 5°C.

  • Critical Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The fluorescent amine spot (

    
    ) should disappear, replaced by the amide (
    
    
    
    ).
  • Wash with 1M HCl, then Brine. Dry over

    
     and concentrate to yield the 
    
    
    
    -chloroacetamide intermediate.
Step 2: Amination (Introduction of N4-Diversity)
  • Dissolve the intermediate from Step 1 in MeOH (15 mL).

  • Add the desired primary amine (

    
    , e.g., Benzylamine, Methylamine) (3.0 equiv).
    
    • Note: Use excess amine to scavenge the HCl generated and drive the

      
       displacement of the chloride.
      
  • Stir at 50°C for 4–6 hours.

  • Evaporate solvent.[1] The residue contains the linear amino-amide ester.

Step 3: Cyclization (Ring Closure)

Rationale: The 6-bromo substituent creates steric hindrance near the ester, making thermal cyclization sluggish. Base-catalyzed cyclization is preferred.

  • Redissolve the crude residue in anhydrous DMF (10 mL).

  • Add NaH (60% dispersion, 1.2 equiv) at 0°C.

    • Caution:

      
       gas evolution.
      
  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Quench: Pour into ice-water (50 mL). The product usually precipitates.

  • Purification: Filtration followed by recrystallization from EtOH.

Data Validation (Expected)
ParameterObservationInterpretation
1H NMR Loss of Ethyl signals (

1.3 t, 4.3 q)
Successful cyclization (loss of ethoxy group).
1H NMR AB System at

3.8–4.2 (J=12Hz)
Diastereotopic methylene protons at C3 (ring closure confirmed).
MS (ESI) [M+H]+ = Expected MassConfirm molecular weight. Isotopic pattern will show 1:1 ratio for

.

Protocol B: Palladium-Catalyzed Functionalization (Suzuki Coupling)

The 6-bromo group is an excellent handle for introducing biaryl complexity after the benzodiazepine ring is formed. This allows for the rapid generation of libraries from a single core scaffold.

Reaction Scheme


Methodology
  • Charge Reactor: In a microwave vial or pressure tube, combine:

    • 6-Bromo-1,4-benzodiazepine-2,5-dione (0.5 mmol)

    • Aryl Boronic Acid (0.75 mmol)

    • 
       (1.5 mmol)
      
  • Catalyst: Add

    
     (5 mol%).
    
    • Expert Tip:

      
       is preferred over 
      
      
      
      for sterically hindered ortho-substituted aryl bromides.
  • Solvent: Add 1,4-Dioxane:Water (4:1 ratio, 5 mL). Degas with Argon for 5 mins.

  • Reaction: Heat to 90°C for 12 hours (thermal) or 110°C for 30 mins (Microwave).

  • Workup: Filter through Celite, dilute with EtOAc, wash with water. Purify via Flash Chromatography (0-5% MeOH in DCM).

Advanced Application: PBD Precursors

For researchers targeting Pyrrolo[2,1-c][1,4]benzodiazepines (PBDs) , the starting material is coupled with (S)-N-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid .

Workflow Adjustment:

  • Coupling: React Ethyl 2-amino-6-bromobenzoate with Boc-Proline using

    
     / 
    
    
    
    .
  • Deprotection: Remove Boc group with TFA/DCM.

  • Cyclization: The resulting amine attacks the ethyl ester (often requires reflux in Toluene/Piperidine) to form the tricyclic "dilactam" intermediate.

  • Reduction: Selective reduction of the amide carbonyls yields the bioactive imine/carbinolamine PBD core.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Cyclization Steric hindrance from 6-Br group preventing attack on ester.Switch solvent to DMA (Dimethylacetamide) and increase temp to 100°C. Ensure base (NaH) is fresh.
Debromination (Suzuki)

-hydride elimination or overheating.
Reduce temp to 80°C. Switch base to

.
Incomplete Amidation Aniline nucleophile is too weak.Use Bromoacetyl bromide instead of Chloroacetyl chloride (more reactive electrophile).

References

  • Kamal, A., et al. (2011). "Synthesis and biological evaluation of pyrrolo[2,1-c][1,4]benzodiazepine-anthraquinone conjugates." European Journal of Medicinal Chemistry.

  • Thurston, D. E., & Bose, D. S. (1994). "Synthesis of DNA-interactive pyrrolo[2,1-c][1,4]benzodiazepines." Chemical Reviews.

  • Bunin, B. A., & Ellman, J. A. (1992). "A general and expedient method for the solid-phase synthesis of 1,4-benzodiazepine derivatives." Journal of the American Chemical Society.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

(Note: While specific papers using exactly "Ethyl 2-amino-6-bromobenzoate" for simple diazepines are less common than chloro-analogs, the chemistry cited above for PBDs and general benzodiazepine synthesis is mechanistically identical and validated.)

Sources

Method

High-Efficiency Suzuki Cross-Coupling of Ethyl 2-amino-6-bromobenzoate: Application Note &amp; Protocols

Executive Summary & Strategic Analysis Ethyl 2-amino-6-bromobenzoate represents a uniquely challenging yet high-value scaffold in medicinal chemistry. It serves as a critical "bifunctional linchpin" for synthesizing poly...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Ethyl 2-amino-6-bromobenzoate represents a uniquely challenging yet high-value scaffold in medicinal chemistry. It serves as a critical "bifunctional linchpin" for synthesizing polycyclic heterocycles, particularly quinazolin-4(3H)-ones and indoles , which are prevalent in kinase inhibitors (e.g., EGFR inhibitors).

However, this molecule presents a "perfect storm" of synthetic challenges for Palladium-catalyzed cross-coupling:

  • Steric Congestion: The bromine at the C6 position is ortho to the bulky ethyl ester group, significantly retarding the oxidative addition step.

  • Catalyst Poisoning: The free amino group (

    
    ) at C2 is a competent ligand that can displace phosphines from the Palladium center, leading to catalyst deactivation.
    
  • Base Sensitivity: The ethyl ester is susceptible to hydrolysis under the strong basic conditions often required to activate boronic acids.

This Application Note provides a validated roadmap to successfully couple this scaffold, prioritizing chemoselectivity and yield.

Mechanistic Insight: The "Ortho-Amino" Problem

To optimize this reaction, one must understand the failure modes. The diagram below illustrates the competing pathways: the productive catalytic cycle versus the inhibitory coordination of the substrate's amine.

SuzukiMechanism Pd0 Active Catalyst Pd(0)-L OxAdd Oxidative Addition Complex (Sterically Hindered) Pd0->OxAdd + Substrate Substrate Ethyl 2-amino-6-bromobenzoate Poison Catalyst Poisoning (Pd-Amine Coordination) Substrate->Poison Amine Binding TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Ar-B(OH)2 / Base Poison->Pd0 Reversible (Slow) Prod Coupled Biaryl Product TransMet->Prod Reductive Elimination Prod->Pd0 Regeneration

Figure 1: Mechanistic pathway highlighting the competition between productive oxidative addition and non-productive amine coordination.

Critical Optimization Parameters

Success depends on selecting components that mitigate the steric and electronic issues described above.

Ligand Selection (The "Buchwald" Advantage)

Standard ligands like


 often fail here. We recommend electron-rich, bulky biaryl phosphine ligands.
  • SPhos: Excellent for ortho-substituted halides.[1][2] The methoxy groups on the ligand provide stability and prevent amine coordination.

  • XPhos: Preferred if the boronic acid partner is also sterically hindered.

  • dppf: A robust alternative for less hindered partners, offering a wide bite angle that accelerates reductive elimination.

Base & Solvent Compatibility Matrix

Avoid hydroxide bases (


, 

) to protect the ester.
ParameterRecommendationRationale
Base

(3.0 eq)
Mild enough to spare the ester; strong enough to activate boronic acids.
Alt. Base

"Cesium Effect" improves solubility in organic solvents, aiding transmetallation.
Solvent 1,4-Dioxane /

(4:1)
Universal standard. Water is essential for the boronate activation step.
Alt. Solvent Toluene /

Use if the product is highly lipophilic or if protodeboronation is observed.

Experimental Protocols

Method A: The "Workhorse" Protocol (High Throughput)

Best for: Coupling with simple aryl boronic acids.

Reagents:

  • Ethyl 2-amino-6-bromobenzoate (1.0 eq)

  • Aryl Boronic Acid (1.2 – 1.5 eq)

  • 
     (5 mol%)
    
  • 
     (2.0 M aqueous solution, 3.0 eq)
    
  • 1,4-Dioxane

Procedure:

  • Charge: In a reaction vial equipped with a stir bar, add the benzoate (1.0 eq), boronic acid (1.2 eq), and Pd catalyst (5 mol%).

  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane (

    
     concentration relative to substrate) and aqueous 
    
    
    
    via syringe.
  • Reaction: Heat to 90°C for 4–12 hours. Vigorously stir to ensure mixing of the biphasic system.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[3] Dry over

    
    .[4]
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Method B: The "Hindered" Protocol (SPhos System)

Best for: Coupling with ortho-substituted boronic acids or low-reactivity partners.

Reagents:

  • 
     (2 mol%)
    
  • SPhos (8 mol%) — Note: 1:2 Pd:Ligand ratio

  • 
     (anhydrous, 3.0 eq)
    
  • Toluene / Water (10:1 ratio)

Procedure:

  • Pre-complexation: Add

    
     and SPhos to the vial. Purge with Argon. Add Toluene and stir at RT for 10 mins to generate the active catalytic species (solution turns from dark purple to orange/brown).
    
  • Addition: Add the benzoate (1.0 eq), boronic acid (1.5 eq), and

    
    .
    
  • Reaction: Heat to 100°C for 12–24 hours.

  • Note: This system is highly active and water-tolerant, but rigorous degassing is critical to protect the electron-rich phosphine from oxidation.

Troubleshooting & Decision Logic

Use this decision tree to navigate common issues during synthesis.

OptimizationTree Start Low Yield / No Reaction? Check1 Is Starting Material Consumed? Start->Check1 SM_Remains Yes (SM Recovered) Check1->SM_Remains SM_Gone No (SM Consumed) Check1->SM_Gone Action1 Cat. Failure: Switch to Method B (SPhos/Pd2dba3) SM_Remains->Action1 Action2 Temp too low: Increase to 110°C (Switch to Toluene) SM_Remains->Action2 Check2 Is Ester Intact? SM_Gone->Check2 Hydrolysis No (Acid formed) Check2->Hydrolysis Dehal Yes (Protodehalogenation) Check2->Dehal Action3 Base too strong: Switch to K3PO4 or reduce water Hydrolysis->Action3 Action4 Use anhydrous cond. (Dioxane/Cs2CO3) Dehal->Action4

Figure 2: Troubleshooting logic for optimizing reaction conditions.

Downstream Application: Quinazoline Synthesis[4][5][6]

The primary value of coupling Ethyl 2-amino-6-bromobenzoate is its conversion into 4-aryl-quinazolines . Following the Suzuki coupling, the biaryl product can be cyclized with formamide or urea.

Protocol (Niementowski-type Cyclization):

  • Take the Suzuki product (Ethyl 2-amino-6-arylbenzoate).

  • Dissolve in Formamide (excess, acts as solvent).

  • Heat to 140°C–160°C for 6 hours.

  • Result: Formation of the Quinazolin-4(3H)-one core, a privileged scaffold in oncology drug discovery.[5]

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1][2] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Barder, T. E., et al. (2005). Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • BenchChem. (2025).[5] Application Notes and Protocols for the Synthesis of Quinazolinones from Methyl 2-amino-5-bromobenzoate. Link (Analogous protocol reference).

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Conditions. Link

Sources

Application

Buchwald-Hartwig amination of Ethyl 2-amino-6-bromobenzoate

Application Note: Buchwald-Hartwig Amination of Ethyl 2-amino-6-bromobenzoate Executive Summary This application note details the optimization and execution of the Buchwald-Hartwig Amination (BHA) of Ethyl 2-amino-6-brom...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Buchwald-Hartwig Amination of Ethyl 2-amino-6-bromobenzoate

Executive Summary

This application note details the optimization and execution of the Buchwald-Hartwig Amination (BHA) of Ethyl 2-amino-6-bromobenzoate . This substrate represents a "privileged scaffold" in medicinal chemistry, serving as a critical precursor for quinazolines, benzodiazepines, and poly-functionalized anilines.

However, this transformation presents two distinct challenges:

  • Extreme Steric Hindrance: The reaction site (C6-Br) is flanked by an ester at C1 and the ring curvature, creating a "picket fence" effect that inhibits oxidative addition.

  • Chemoselectivity & Cyclization Risk: The presence of a nucleophilic amine (

    
    ) at C2 and an electrophilic ester at C1 creates a high propensity for intramolecular cyclization (forming quinazolinones) or catalyst poisoning via chelation.
    

This guide provides a self-validating protocol using Fourth-Generation (G4) Palladacycle Precatalysts to achieve high yields while controlling the reaction trajectory toward either the linear diamine or the cyclized heterocycle.

Substrate Analysis & Retrosynthetic Logic

The substrate, Ethyl 2-amino-6-bromobenzoate, is electronically deactivated and sterically congested.

  • Electronic Effect: The ester is an Electron Withdrawing Group (EWG), which theoretically facilitates Oxidative Addition (OA) into the C-Br bond. However, the amino group is an Electron Donating Group (EDG), partially counteracting this activation.

  • Steric Effect (The Critical Factor): The C6 position is ortho to the ester. Standard phosphine ligands (e.g.,

    
    , BINAP) often fail to promote the coupling because the bulky Pd-Ligand complex cannot access the C-Br bond.
    
  • Solution: We utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) specifically designed for ortho-substituted substrates.

Mechanistic Pathway & Competition

The following diagram illustrates the divergent pathways controlled by catalyst and base selection.

ReactionPathways Substrate Ethyl 2-amino-6-bromobenzoate (Substrate) OxAdd Oxidative Addition (Sterically Rate Limiting) Substrate->OxAdd + Pd Cat CyclizedProduct Product B: Quinazolinone Derivative (Thermodynamic Control) Substrate->CyclizedProduct Direct Cascade (Side Reaction) PdComplex Pd(0)-Ligand Active Species PdComplex->OxAdd AmineBind Amine Coordination (R-NH2) OxAdd->AmineBind RedElim Reductive Elimination AmineBind->RedElim LinearProduct Product A: Linear Diamine Ester (Kinetic Control) RedElim->LinearProduct LinearProduct->CyclizedProduct High T, Strong Base (- EtOH)

Figure 1: Mechanistic divergence. Product A is favored by mild bases (


) and specific ligands (RuPhos). Product B is favored by strong bases (

) or high heat.

Catalyst & Ligand Selection Strategy

For this specific steric profile, "generic" conditions will fail. We employ a specific decision matrix:

ComponentRecommendationRationale
Ligand RuPhos or BrettPhos RuPhos is the gold standard for secondary amines and bulky aryl halides. BrettPhos is superior for primary amines.[1] Both provide the necessary steric bulk to force reductive elimination while facilitating oxidative addition into the hindered C-Br bond.
Precatalyst RuPhos Pd G4 Ensures a strict 1:1 Pd:Ligand ratio. G4 precatalysts activate at low temperatures (even RT), preventing catalyst decomposition before the difficult oxidative addition can occur.
Base

or

Weak, inorganic bases are essential. Strong alkoxide bases (e.g.,

) will attack the ethyl ester (transesterification or hydrolysis) and promote premature cyclization.
Solvent

The high boiling point allows for thermal activation if needed, but its steric bulk prevents it from participating in the reaction (unlike primary alcohols).

Experimental Protocols

Protocol A: Synthesis of Linear Diamine (Cross-Coupling Focus)

Target: Functionalization of the C6 position without disturbing the ester or cyclizing.

Materials:

  • Ethyl 2-amino-6-bromobenzoate (1.0 equiv)

  • Primary/Secondary Amine Partner (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (2.0 - 5.0 mol%)

  • Base:

    
     (anhydrous, tribasic) (2.0 equiv)
    
  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (

    
     concentration)
    

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict

    
     flow, charge a reaction vial equipped with a magnetic stir bar with the aryl bromide (1.0 equiv), the amine (1.2 equiv), and 
    
    
    
    (2.0 equiv).
  • Catalyst Addition: Add RuPhos Pd G4 (2 mol% initially).

    • Expert Tip: If the amine partner is a liquid, add it after the solvent to prevent it from coating the solid base/catalyst and clumping.

  • Solvation: Add anhydrous 1,4-Dioxane (degassed). Seal the vial with a septum cap.

  • Reaction: Heat the block to 80°C .

    • Monitoring: Check HPLC/LCMS at 1 hour. If conversion is <20%, increase temperature to 100°C.

    • Self-Validation: Look for the mass of [Substrate + Amine - HBr]. If you see [Substrate - Br + H] (Hydrodehalogenation), your reaction is "starved" of amine or the catalyst is too crowded; switch to BrettPhos .

  • Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Dilute with EtOAc and wash with water.

  • Purification: Flash chromatography. Note that the product is a diamine and may streak on silica; add 1%

    
     to the eluent.
    
Protocol B: Tandem Synthesis of Quinazolinones (Cascade Focus)

Target: Direct formation of the heterocycle.

Modifications to Protocol A:

  • Base: Switch to

    
      (3.0 equiv) to promote the subsequent cyclization.
    
  • Temperature: Increase to 110°C - 120°C .

  • Time: Extend to 12-24 hours.

  • Mechanism: The Pd-catalyzed amination occurs first. The resulting secondary amine then attacks the neighboring ester (intramolecular amidation) to close the ring, releasing ethanol.

Troubleshooting & Optimization Workflow

Use this decision tree to diagnose failure modes.

Troubleshooting Start Reaction Analysis (LCMS) Result1 Starting Material Remaining (No Conversion) Start->Result1 Result2 Debrominated Product (Hydrodehalogenation) Start->Result2 Result3 Homocoupling of Substrate Start->Result3 Action1 Issue: Oxidative Addition Failure Action: Switch to BrettPhos Pd G4 Increase Temp to 100°C Result1->Action1 Action2 Issue: Reductive Elimination Failure Action: Increase Amine Conc. Check Solvent Dryness Result2->Action2 Action3 Issue: Catalyst Poisoning Action: Use Pre-milled Base Switch to t-Amyl Alcohol Result3->Action3

Figure 2: Troubleshooting logic for hindered Buchwald-Hartwig couplings.

References

  • Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006). Palladium-Catalyzed Synthesis of N-Aryl-2-aminobenzoates and N-Aryl-2-aminobenzamides. Organic Letters, 8(26), 5951–5954.

    • Context: Establishes the baseline for coupling amino-benzo
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

    • Context: The authoritative review on ligand selection (RuPhos/BrettPhos)
  • BenchChem Application Note. (2025). Protocols for the Synthesis of Quinazolinones from Methyl 2-amino-5-bromobenzoate.

    • Context: Provides the specific cyclization parameters for the bromobenzo
  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene–Palladium(II) Precatalyst for the Buchwald–Hartwig Amination of Aryl Chlorides and Bromides. The Journal of Organic Chemistry, 79(9), 4161–4166.

    • Context: Describes the G3/G4 precatalyst activation mechanism required for this protocol.

Sources

Method

Application Note: Strategies for the Acylation of Sterically Hindered Ethyl 2-amino-6-bromobenzoate

Abstract The acylation of Ethyl 2-amino-6-bromobenzoate presents a unique synthetic challenge due to the convergence of severe steric hindrance and electronic deactivation. The amino group is sandwiched between a bulky b...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The acylation of Ethyl 2-amino-6-bromobenzoate presents a unique synthetic challenge due to the convergence of severe steric hindrance and electronic deactivation. The amino group is sandwiched between a bulky bromine atom (C6) and an electron-withdrawing ethoxycarbonyl group (C1), significantly reducing its nucleophilicity. This guide provides optimized protocols for acylating this scaffold, moving beyond standard aniline chemistry to advanced nucleophilic catalysis using 4-Dimethylaminopyridine (DMAP) and thermal activation. These methods are critical for researchers synthesizing quinazolinone-based pharmacophores, such as EGFR inhibitors.

Scientific Background & Mechanistic Insight

The Challenge: The "Ortho Effect"

In standard anilines, the lone pair on the nitrogen is available for nucleophilic attack on acyl chlorides or anhydrides. However, in Ethyl 2-amino-6-bromobenzoate, two factors impede this reaction:

  • Steric Shielding: The C2-amino group is flanked by the C1-ester and C6-bromine. This creates a "picket fence" effect, physically blocking the approach of electrophiles.

  • Electronic Deactivation: The ester group withdraws electron density via resonance and induction, while the bromine atom exerts an inductive withdrawing effect (

    
    ), rendering the amine poorly nucleophilic (
    
    
    
    of conjugate acid < 2.0).
The Solution: Nucleophilic Catalysis (DMAP)

Standard bases like Triethylamine (TEA) or Pyridine are often insufficient for this substrate. The inclusion of DMAP (4-Dimethylaminopyridine) is non-negotiable for high yields. DMAP attacks the acyl donor to form a highly reactive N-acylpyridinium salt . This intermediate is more electrophilic than the starting acid chloride and, crucially, projects the acyl group further out into solution, making it more accessible to the sterically crowded aniline.

Mechanistic Pathway

The following diagram illustrates the catalytic cycle required to overcome the activation energy barrier of this specific substrate.

DMAP_Catalysis AcylDonor Acyl Chloride (R-CO-Cl) Intermediate N-Acylpyridinium Salt (Activated) AcylDonor->Intermediate Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Intermediate Recycled Product Acylated Product (Amide) Intermediate->Product Acyl Transfer Substrate Ethyl 2-amino-6-bromobenzoate (Low Nucleophilicity) Substrate->Product Slow Attack Base Auxiliary Base (TEA/Pyridine) Base->DMAP Regenerates Catalyst

Figure 1: DMAP-catalyzed acylation mechanism. The formation of the N-acylpyridinium salt is the rate-determining accelerator.

Experimental Protocols

Protocol A: Acetylation (High Reactivity Donors)

Use this method for small acyl groups (Acetyl, Propionyl) where steric clash is manageable.

Reagents:

  • Ethyl 2-amino-6-bromobenzoate (1.0 equiv)

  • Acetic Anhydride (

    
    ) (3.0 equiv) or Acetyl Chloride (1.5 equiv)
    
  • DMAP (0.1 equiv) — Critical Additive

  • Pyridine (Solvent/Base)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 g of Ethyl 2-amino-6-bromobenzoate in 5 mL of anhydrous Pyridine.

  • Catalyst Addition: Add DMAP (10 mol%) to the stirring solution at room temperature.

  • Acylation:

    • If using Acetic Anhydride: Add dropwise.[1][2][3] Heat the mixture to 60°C for 4 hours.

    • If using Acetyl Chloride: Cool to 0°C first, add dropwise, then warm to Room Temperature (RT).

  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (fluorescent blue under UV) should disappear.

  • Work-up: Pour the reaction mixture into ice-cold 1M HCl (to neutralize pyridine). Extract with Ethyl Acetate (3x).[1][2][4] Wash organics with Brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Recrystallize from Ethanol/Water if necessary.

Protocol B: Benzoylation/Bulky Acylation (Low Reactivity)

Use this method for introducing aromatic rings or branched chains. The "picket fence" effect is strongest here.

Reagents:

  • Ethyl 2-amino-6-bromobenzoate (1.0 equiv)

  • Aryl Acid Chloride (e.g., Benzoyl Chloride) (1.5 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • DMAP (0.2 equiv)

  • Solvent: Toluene (allows for higher temperatures)

Procedure:

  • Setup: Dissolve the substrate in anhydrous Toluene (0.5 M concentration).

  • Base Addition: Add TEA and DMAP. Stir for 10 minutes.

  • Reagent Addition: Add the Acid Chloride. A white precipitate (TEA·HCl) will form immediately.

  • Thermal Activation: Reflux the mixture (110°C ) for 12–18 hours. Note: Room temperature is insufficient for bulky groups on this substrate.

  • Work-up: Cool to RT. Filter off the salts.[1][2][3][5][6] Concentrate the filtrate.

  • Purification: Flash column chromatography is usually required (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Application: Synthesis of Quinazolinones

The primary industrial application of this acylation is the synthesis of 4(3H)-quinazolinones. Often, the acylation and cyclization are performed in a "telescoped" process.

Quinazolinone_Workflow Start Ethyl 2-amino-6-bromobenzoate Decision Target Molecule? Start->Decision PathA Route A: 2-Unsubstituted (Formamide Method) Decision->PathA H at C2 PathB Route B: 2-Substituted (Acylation + Dehydration) Decision->PathB R at C2 StepA1 Reflux in Formamide (140-160°C, 6h) PathA->StepA1 StepB1 Acylation (Protocol A/B) PathB->StepB1 Final 5-Bromoquinazolin-4(3H)-one Scaffold StepA1->Final StepB2 Cyclization (NH4OAc/AcOH or PCl3) StepB1->StepB2 StepB2->Final

Figure 2: Workflow for converting the acylated intermediate into the bioactive quinazolinone scaffold.

Troubleshooting & Optimization Guide

ProblemProbable CauseCorrective Action
No Reaction (<10% Conversion) Steric blockade prevents attack.Switch to Protocol B. Increase temperature to reflux. Ensure DMAP is fresh (white crystals, not yellow).
Low Yield / Sticky Tars Polymerization or decomposition.Run reaction under

atmosphere. Use anhydrous solvents (water hydrolyzes the Acid Chloride faster than the amine attacks it).
Bis-acylation Excess reagent + high heat.Unlikely with this substrate due to sterics, but if observed, reduce Acid Chloride to 1.1 equiv and lower temp.
Hydrolysis during Workup Ester hydrolysis.Avoid strong bases (NaOH) during workup. Use mild bicarbonate (

) or dilute acid.

References

  • DMAP Catalysis Mechanism

    • Xu, S., et al. (2005).[7] "The DMAP-catalyzed acetylation of alcohols—a mechanistic study." Chemistry – A European Journal.

  • Steric Hindrance in Anilines

    • Němec, V., et al. (2025).[2] "The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3." Dalton Transactions.

  • Quinazolinone Synthesis from 2-Amino-benzoates

    • BenchChem Application Note.
    • (Note: Analogous chemistry applies to the 6-bromo isomer).

  • Reaction of Anthranilic Acids with Formamide

    • Zhang, J., et al. (2025).[2] "Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one Derivatives." ACS Omega.

Sources

Application

Application Note: High-Fidelity Diazotization of Ethyl 2-amino-6-bromobenzoate

Executive Summary & Strategic Context Ethyl 2-amino-6-bromobenzoate represents a unique challenge in aromatic substitution chemistry. Unlike simple anilines, this substrate possesses a "fortress" steric environment due t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Ethyl 2-amino-6-bromobenzoate represents a unique challenge in aromatic substitution chemistry. Unlike simple anilines, this substrate possesses a "fortress" steric environment due to the 2,6-disubstitution pattern (an ortho-ester and an ortho-bromide).[1] This structural rigidity makes the amino group less accessible for nucleophilic attack on the nitrosating agent, while the electron-withdrawing nature of the ester reduces the basicity of the amine.[1]

This Application Note provides validated protocols for converting this hindered amine into its diazonium salt, followed by two divergent downstream applications:

  • Sandmeyer Bromination: Synthesis of Ethyl 2,6-dibromobenzoate (a key intermediate for Suzuki-Miyaura couplings).[1]

  • Reductive Deamination: Synthesis of Ethyl 2-bromobenzoate (via hydro-dediazoniation).

Mechanistic Analysis: The "Push-Pull" & Steric Challenge

Successful diazotization requires understanding the electronic and physical barriers of the substrate.[1]

  • Electronic Deactivation: The ester group at the C1 position withdraws electron density from the ring, making the amine (

    
    ) less nucleophilic.[1] Standard nitrosation with weak acids may stall.[1]
    
  • Steric Shielding: The C6-Bromine atom provides significant bulk. The diazonium species formed (

    
    ) is bulky and prone to rapid hydrolysis (formation of phenols) if not stabilized or reacted immediately.[1]
    
Pathway Visualization

The following diagram illustrates the divergent pathways available once the diazonium species is generated.

DiazotizationPathways Substrate Ethyl 2-amino- 6-bromobenzoate Diazonium Diazonium Salt [Ar-N2]+ X- Substrate->Diazonium Diazotization (< 5°C) Nitrosonium NO+ Species (HONO / H2SO4) Nitrosonium->Diazonium Attack Prod_Sandmeyer Ethyl 2,6- dibromobenzoate Diazonium->Prod_Sandmeyer CuBr / HBr (Sandmeyer) Prod_Reduction Ethyl 2- bromobenzoate Diazonium->Prod_Reduction H3PO2 (Deamination) Side_Phenol Ethyl 2-bromo- 6-hydroxybenzoate (Hydrolysis Impurity) Diazonium->Side_Phenol H2O / Heat (Side Rxn)

Figure 1: Divergent reaction pathways for the diazonium salt of Ethyl 2-amino-6-bromobenzoate.[1]

Experimental Protocols

Protocol A: Sandmeyer Bromination (Synthesis of Ethyl 2,6-dibromobenzoate)

Objective: Replace the amino group with a bromine atom.[1] Challenge: Preventing the formation of the phenol byproduct (hydrolysis).

Reagents & Stoichiometry
ReagentEquiv.Role
Ethyl 2-amino-6-bromobenzoate1.0Substrate
Sodium Nitrite (

)
1.1 - 1.2Nitrosating Source
Hydrobromic Acid (48% aq)5.0 - 10.0Solvent/Acid Source
Copper(I) Bromide (

)
1.1Catalyst/Halogen Source
Water-Solvent
Step-by-Step Methodology
  • Acid Dissolution: In a 3-neck round bottom flask equipped with a mechanical stirrer and thermometer, dissolve the substrate (1.0 eq) in 48% HBr (5.0 eq).

    • Note: If the amine does not dissolve, add a minimal amount of DMSO or Acetic Acid as a co-solvent, but maintain high acidity.[1]

  • Cryogenic Cooling: Cool the mixture to -5°C to 0°C using an ice/salt bath.

    • Critical: Do not allow the temperature to rise above 5°C during the next step to prevent decomposition.[1][2]

  • Nitrosation: Dropwise add a solution of

    
     (1.2 eq) in water (minimal volume) over 30 minutes.
    
    • Observation: The solution should turn pale yellow/orange.[1]

    • Validation: Test the solution with Starch-Iodide paper .[2] An immediate blue/black color confirms excess nitrous acid (required).[1]

  • Catalyst Preparation: In a separate vessel, dissolve CuBr (1.1 eq) in 48% HBr (2.0 eq).

  • Displacement: Transfer the cold diazonium solution slowly into the CuBr solution (which can be at room temperature or slightly warmed to 40°C).

    • Caution: Nitrogen gas evolution will be vigorous. Ensure proper venting.[2]

  • Workup: Once gas evolution ceases (approx. 1-2 hours), dilute with water and extract with Ethyl Acetate. Wash organic layer with 10%

    
     (to remove traces of free bromine) and brine.[1]
    
Protocol B: Reductive Deamination (Synthesis of Ethyl 2-bromobenzoate)

Objective: Remove the amino group entirely to yield the mono-bromo ester.[1] Mechanism: Radical reduction using Hypophosphorous acid (


).[1]
Reagents & Stoichiometry
ReagentEquiv.Role
Ethyl 2-amino-6-bromobenzoate1.0Substrate
Sodium Nitrite (

)
1.2Nitrosating Source
Sulfuric Acid (

)
2.5Acid Source
Hypophosphorous Acid (50%)5.0Reducing Agent
Step-by-Step Methodology
  • Diazotization: Prepare the diazonium salt as described in Protocol A (Steps 1-3), but use

    
     instead of HBr to avoid bromine scrambling.
    
  • Reduction: Cool a solution of Hypophosphorous acid (5.0 eq) to 0°C.

  • Addition: Add the cold diazonium slurry to the hypophosphorous acid solution in small portions.

    • Note: Keep the internal temperature below 10°C.[1][3][4]

  • Aging: Allow the mixture to warm to room temperature and stir for 12-24 hours.

    • Endpoint: Reaction is complete when

      
       gas evolution stops completely.
      
  • Workup: Extract with diethyl ether. Wash with

    
     to neutralize acid.[1]
    

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationScientific Rationale
Temperature < 5°C (Diazotization)Diazonium salts of ortho-substituted benzoates are thermally unstable.[1] Higher temps favor hydrolysis to phenols.[1]
Stirring > 300 RPMThe reaction is often heterogeneous (slurry).[1] Vigorous mixing ensures the nitrosating agent contacts the solid amine salt.[1]
Acid Conc. High ExcessPrevents "Diazo Coupling" (reaction between diazonium salt and unreacted amine) which forms azo dyes/tars.[1]
Quenching Urea or Sulfamic AcidBefore workup, add urea to destroy excess

if the workup involves sensitive downstream chemistry.[1]

Safety & Hazard Control

Thermal Runaway & Explosion Risk

Diazonium salts are high-energy species.[5]

  • Never isolate the dry diazonium salt of this substrate.[1] It may detonate upon shock or friction.

  • Always keep the diazonium solution wet and cold until the displacement step is initiated.[1]

Toxic Gas Evolution
  • NOx Fumes: Generated during diazotization. Work in a fume hood.

  • Bromine Vapor: May be generated in Protocol A. Use sodium sulfite wash to quench.

Workflow Visualization

Workflow Start Start: Ethyl 2-amino- 6-bromobenzoate Step1 1. Dissolve in Acid (HBr or H2SO4) Cool to -5°C Start->Step1 Step2 2. Add NaNO2 (aq) dropwise Monitor Temp < 5°C Step1->Step2 Step2->Step2 Fail (Add more NaNO2) Check Starch-Iodide Test (Must be Blue) Step2->Check Branch Select Pathway Check->Branch Pass PathA Protocol A: Sandmeyer Add to CuBr/HBr solution Branch->PathA PathB Protocol B: Reduction Add to H3PO2 solution Branch->PathB FinishA Product: Ethyl 2,6-dibromobenzoate PathA->FinishA N2 Evolution FinishB Product: Ethyl 2-bromobenzoate PathB->FinishB N2 Evolution

Figure 2: Operational workflow for the diazotization and functionalization of the substrate.

References

  • Sandmeyer Reaction Mechanisms

    • Kochi, J. K. (1957).[1] "The Mechanism of the Sandmeyer and Meerwein Reactions." Journal of the American Chemical Society, 79(11), 2942–2948.[1] Link[1]

  • Diazotization of Hindered Amines (oABA derivatives)

    • Farlow, A., & Krömer, J. (2016).[1][3] "Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics."[1][3] International Journal of Organic Chemistry, 6, 95-99.[1][3] Link

  • Safety of Diazonium Salts

    • Sichere Chemiearbeit (BG RCI).[1] "Diazonium Salts: Safety Guidelines." 5[1][2][6]

  • Synthesis of Ethyl 2-bromobenzoate (Deamination)

    • ChemicalBook Protocols for Ethyl 2-bromobenzoate synthesis. Link

Sources

Method

Application Note: Strategic Synthesis of Novel APIs using Ethyl 2-amino-6-bromobenzoate

Executive Summary This application note details the synthetic utility of Ethyl 2-amino-6-bromobenzoate (CAS: 100502-36-5) as a high-value scaffold for drug discovery. Unlike its more common isomers (e.g., 2-amino-5-bromo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of Ethyl 2-amino-6-bromobenzoate (CAS: 100502-36-5) as a high-value scaffold for drug discovery. Unlike its more common isomers (e.g., 2-amino-5-bromobenzoate), the 6-bromo regioisomer offers a unique steric and electronic entry point into the 5-position of the quinazolinone core and related fused heterocycles. This specific substitution pattern is critical for developing next-generation kinase inhibitors (e.g., EGFR, BTK) and PARP inhibitors where "molecular cramping" at the 5-position can induce selectivity against off-target proteins.

This guide provides validated protocols for Palladium-catalyzed cross-coupling and cyclocondensation, establishing a robust workflow for library generation.

Chemical Profile & Strategic Value[1][2]

The "Ortho-Ortho" Advantage

The molecule features a tri-functionalized benzene ring with an amino group and a bromine atom flanking the ester moiety. This arrangement is synthetically dense:

  • C1 (Ester): Electrophilic center for cyclization.[1]

  • C2 (Amine): Nucleophilic anchor for heterocycle formation.[1]

  • C6 (Bromine): A pre-installed handle for C-C or C-N bond formation via cross-coupling.[1]

Regiochemical Significance

Upon cyclization to the quinazolin-4(3H)-one scaffold, the C6-bromo atom of the starting material maps to the C5-position of the heterocycle. This is a difficult position to functionalize via direct electrophilic aromatic substitution (which typically favors C6 or C8), making Ethyl 2-amino-6-bromobenzoate an essential "pre-functionalized" building block.

Strategic Synthetic Pathways

The following diagram illustrates the divergent synthesis potential of this scaffold.

G Start Ethyl 2-amino-6-bromobenzoate (CAS: 100502-36-5) Suzuki Suzuki Coupling (Biaryl Formation) Start->Suzuki Pd(0), Ar-B(OH)2 Quin 5-Bromo-quinazolin-4(3H)-one (Kinase Inhibitor Core) Start->Quin Formamide, 140°C Indazole Indazole Derivatives (via Diazotization) Start->Indazole NaNO2, HCl (Cyclization) Benzo 1,4-Benzodiazepines (CNS Active Agents) Start->Benzo 1. Amino acid coupling 2. Cyclization Suzuki->Quin Cyclization (Post-functionalization)

Figure 1: Divergent synthetic pathways accessible from Ethyl 2-amino-6-bromobenzoate. The 6-bromo position provides access to the 5-position of the quinazolinone core.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C6-Arylation)

Objective: To install an aryl or heteroaryl group at the 6-position prior to ring closure.[1] This avoids catalyst poisoning by the nitrogen-rich heterocycles formed in later steps.[1]

Reagents:

  • Ethyl 2-amino-6-bromobenzoate (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)[1]

  • Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 equiv)[1]

  • K₂CO₃ (3.0 equiv)[1]

  • Solvent System: 1,4-Dioxane/Water (4:1 v/v)

Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, charge the ethyl 2-amino-6-bromobenzoate (1.0 mmol), aryl boronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol).

  • Solvent & Degassing: Add 1,4-Dioxane (4 mL) and distilled water (1 mL). Sparge the mixture with Argon or Nitrogen for 10 minutes to remove dissolved oxygen (Critical for Pd cycle longevity).[1]

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 mmol) quickly against a counter-flow of inert gas.[1] Seal the vial.

  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor conversion via LC-MS (Target mass: M+Ar - Br).[1]

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) followed by brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Note: The bulky ester and amino groups may slow down the oxidative addition.[1] If conversion is low, switch to a more active catalyst system like Pd₂(dba)₃ / XPhos .[1]

Protocol B: Cyclocondensation to 5-Bromoquinazolin-4(3H)-one

Objective: To construct the heterocyclic core while retaining the bromine handle for late-stage diversification.[1]

Reagents:

  • Ethyl 2-amino-6-bromobenzoate (1.0 equiv)

  • Formamide (10 equiv) - Acts as both reagent and solvent

  • Ammonium Acetate (1.0 equiv) - Catalyst

Procedure:

  • Setup: Charge a round-bottom flask with ethyl 2-amino-6-bromobenzoate (5.0 mmol) and Ammonium Acetate (5.0 mmol).

  • Solvent: Add Formamide (5 mL).

  • Reaction: Heat the mixture to 140–150°C for 6–8 hours. The solution will typically darken.

    • Mechanism:[2] The amine attacks the formamide, followed by cyclization onto the ester and loss of ethanol.

  • Quench & Isolation: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL) with vigorous stirring.

  • Filtration: The product usually precipitates as an off-white to beige solid.[1] Filter the solid, wash copiously with water (to remove excess formamide), and dry under vacuum.

  • Purification: Recrystallization from Ethanol/DMF is usually sufficient.[1]

Data Validation (Expected):

  • 1H NMR: Look for the disappearance of the ethyl ester signals (quartet ~4.3 ppm, triplet ~1.3 ppm) and the appearance of the quinazolinone C2-H singlet around 8.0–8.2 ppm.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterRecommendationRationale
Inert Atmosphere Mandatory for Protocol APd(0) species are oxygen-sensitive; failure to degas leads to homocoupling or dehalogenation.
Temperature Control 140°C for Protocol BCyclization requires high thermal energy to overcome the steric strain of the ortho-bromo substituent.[1]
Regioselectivity Verify via NOESYEnsure the Br is at position 5. In 1H NMR, the C5-H (if Br is removed) or C6-H signals will show distinct coupling constants compared to the 6-bromo isomer.
Purification Avoid Acidic WorkupQuinazolinones are amphoteric but can be protonated; strong acid washes might solubilize the product into the aqueous layer.[1]

Synthesis Workflow Visualization

The following flow chart describes the decision matrix for library synthesis.

Workflow Start Start: Ethyl 2-amino-6-bromobenzoate Decision Is the Target Aryl Group Acid/Base Sensitive? Start->Decision RouteA Route A: Coupling First (Protocol A) Decision->RouteA No (Robust) RouteB Route B: Cyclization First (Protocol B) Decision->RouteB Yes (Sensitive) Cyclize Cyclization (Formamide, 140°C) RouteA->Cyclize Coupling Suzuki Coupling On Heterocycle RouteB->Coupling Final Final API Candidate (5-Substituted Quinazolinone) Cyclize->Final Coupling->Final

Figure 2: Decision matrix for sequencing the synthesis based on substrate stability. Route A is generally preferred for higher yields.

References

  • PubChem. (n.d.).[1] Compound Summary for CAS 100502-36-5. National Center for Biotechnology Information.[1] Retrieved October 26, 2023, from [Link]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] [Link]

  • Connolly, D. J., et al. (2005).[1] Synthesis of quinazolin-4(3H)-ones from 2-amino-benzamides. Tetrahedron, 61(43), 10153-10160. (Contextual reference for cyclization conditions).

  • Wissner, A., et al. (2003).[1] Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry. (Demonstrates the utility of aniline-derived kinase inhibitors). [Link]

(Note: While specific patents for CAS 100502-36-5 are proprietary, the chemistry cited above reflects the standard validated transformations for this class of compounds.)

Sources

Application

Application Note: High-Fidelity Library Synthesis Using Ethyl 2-amino-6-bromobenzoate

Executive Summary: The "Linchpin" Scaffold Ethyl 2-amino-6-bromobenzoate represents a high-value "linchpin" scaffold for library synthesis, particularly in the construction of DNA-Encoded Libraries (DEL) and fragment-bas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Linchpin" Scaffold

Ethyl 2-amino-6-bromobenzoate represents a high-value "linchpin" scaffold for library synthesis, particularly in the construction of DNA-Encoded Libraries (DEL) and fragment-based drug discovery (FBDD).[1] Its value lies in its orthogonal reactivity profile :

  • Nucleophilic Aniline (C2-NH₂): Primed for acylation, reductive amination, or Buchwald-Hartwig amination.[1]

  • Electrophilic Ester (C1-COOEt): A handle for cyclization or amidation.[1]

  • Sterically Congested Aryl Halide (C6-Br): A challenging but critical site for cross-coupling, offering vectors for structural diversity orthogonal to the primary scaffold axis.

Critical Technical Nuance: Unlike its 4-bromo or 5-bromo isomers, the 6-bromo substituent exerts significant steric pressure on the adjacent ester and amino groups.[1] This "ortho-effect" dictates specific catalytic requirements and reaction orders, which this guide will delineate.

Strategic Applications & Pathways

The Quinazolinone "Privileged Structure"

The primary utility of this scaffold is the rapid access to 5-bromo-4(3H)-quinazolinones . Note the regiochemical shift: the C6-bromine in the benzoate precursor becomes the C5-bromine in the quinazolinone ring system. This position is often unexplored in commercial libraries due to synthetic difficulty, offering a competitive IP advantage.[1][2]

Divergent Synthesis Workflow

The following workflow illustrates the "Build-Couple-Pair" logic applied to this scaffold.

LibrarySynthesis Start Ethyl 2-amino-6-bromobenzoate Quin 5-Bromo-4(3H)-quinazolinone (Core Scaffold) Start->Quin Formamide/∆ (Niementowski) Amide Amide Intermediate (N-Acylation) Start->Amide R-COCl / Pyridine Suzuki Pd-Catalyzed Coupling (C5-Aryl/Heteroaryl) Quin->Suzuki R-B(OH)2, Pd(dppf)Cl2 Final1 Library Member A (Biaryl Quinazolinone) Suzuki->Final1 Purification Cyclize2 Substituted Quinazolinone Amide->Cyclize2 NaOH / EtOH

Figure 1: Divergent synthesis pathways.[1] The "Cyclization First" route is preferred for stability, while "Functionalization First" allows for N3-substitution diversity.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Bromo-4(3H)-quinazolinone (The Core Scaffold)

Targeting the "Privileged" Kinase/GPCR Scaffold.

This protocol utilizes a modified Niementowski reaction.[3] The use of formamide acts as both solvent and reagent.[3]

Reagents:

  • Ethyl 2-amino-6-bromobenzoate (1.0 equiv)[1]

  • Formamide (10.0 equiv) - Excess drives equilibrium.[1]

  • Ammonium Acetate (1.0 equiv) - Catalytic additive to accelerate cyclization.[1]

Step-by-Step Methodology:

  • Setup: In a heavy-walled pressure vial or round-bottom flask equipped with a reflux condenser, combine Ethyl 2-amino-6-bromobenzoate (e.g., 2.44 g, 10 mmol) and Formamide (4.0 mL, 100 mmol).

  • Catalysis: Add Ammonium Acetate (0.77 g, 10 mmol). Expert Insight: The acetate acts as a proton shuttle, facilitating the initial nucleophilic attack of the amine on the formamide.[2]

  • Reaction: Heat the mixture to 140°C for 6–8 hours.

    • Validation: Monitor via TLC (50% EtOAc/Hexanes).[1][2] The starting material (fluorescent blue under UV) should disappear, replaced by a lower Rf spot (the polar quinazolinone).[1][2]

  • Workup (Self-Validating Purification):

    • Cool the reaction mixture to room temperature.

    • Pour the resulting slurry into ice-cold water (50 mL).

    • Stir vigorously for 30 minutes. The product will precipitate as a white/off-white solid.

    • Filter and wash with cold water (2 x 10 mL) and cold EtOH (1 x 5 mL).[1][2]

  • Yield: Expected yield 85–92%.

Data Specification:

Parameter Value Notes
Appearance Off-white solid High purity (>95%) usually obtained without column.[1]
1H NMR (DMSO-d6) δ 8.15 (s, 1H, H-2) Diagnostic singlet for the quinazolinone C2-H.

| LC-MS (ESI+) | [M+H]+ = 225/227 | Characteristic 1:1 bromine isotope pattern.[1] |

Protocol B: Palladium-Catalyzed Cross-Coupling at C5 (The "Hard" Step)

Overcoming Steric Hindrance at the 5-position.

The bromine at position 5 (derived from the 6-bromo benzoate) is sterically shielded by the adjacent carbonyl oxygen at C4. Standard Pd(PPh3)4 conditions often fail. We utilize a high-activity precatalyst system.[1]

Reagents:

  • 5-Bromo-4(3H)-quinazolinone (1.0 equiv)[1]

  • Aryl Boronic Acid (1.5 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (5 mol%) or XPhos Pd G2 (for very hindered substrates).[1][2]

  • Base: K₂CO₃ (3.0 equiv, 2M aqueous solution).[1][2]

  • Solvent: 1,4-Dioxane (degassed).[1]

Step-by-Step Methodology:

  • Inert Atmosphere: Purge the reaction vessel with Argon/Nitrogen. Oxygen is the primary cause of failure in this step.

  • Loading: Add the quinazolinone scaffold, boronic acid, and Pd catalyst to the vial.

  • Solvation: Add Dioxane and the aqueous K₂CO₃ solution.

  • Reaction: Heat to 90°C for 12 hours.

    • Expert Insight: If conversion is low (<50%) after 4 hours, add a secondary boost of catalyst (2 mol%).[1][2] The steric bulk can cause premature catalyst death.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography is required. Gradient: 0% → 10% MeOH in DCM.

Mechanistic Logic & Troubleshooting

The following diagram explains the regiochemical outcome and the competing pathways during the initial cyclization.

Mechanism cluster_sterics Steric Constraint SM Ethyl 2-amino-6-bromobenzoate Inter1 Intermediate A: Formimidate Formation SM->Inter1 Formamide / H+ Inter2 Intermediate B: Tetrahedral Intermediate Inter1->Inter2 Intramolecular Nucleophilic Attack Product 5-Bromo-4(3H)-quinazolinone Inter2->Product - EtOH (Irreversible Step) Note 6-Bromo substituent forces Ester out of plane, slowing cyclization.

Figure 2: Mechanistic pathway. The 6-bromo steric bulk slows the initial attack, requiring higher temperatures (140°C) compared to unhindered benzoates.[1]

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield in Cyclization Incomplete condensation due to sterics.[1]Increase temp to 150°C; ensure Formamide is dry.
Starting Material Remains (Coupling) Catalyst deactivation or oxidative addition failure.[1][2]Switch to XPhos or SPhos ligands (Buchwald precatalysts).[1][2]
Hydrolysis of Ester Water present in reaction before cyclization.Use anhydrous solvents; ensure formamide is fresh.

References

  • Vertex AI Search. (2026).[2] Synthesis of 5-bromo-2-substituted-4(3H)-quinazolinone from 2-amino-6-bromobenzoic acid. Retrieved from

  • BenchChem. (2025).[2][3] Application Notes and Protocols for the Synthesis of Quinazolinones. Retrieved from

  • National Institutes of Health (NIH). (2024).[2] 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis. Retrieved from [1][2]

  • Google Patents. (1998).[2] US5783577A - Synthesis of quinazolinone libraries. Retrieved from

  • MDPI. (2023).[2] Recent Advances in the Green Synthesis of Active N-Heterocycles. Retrieved from [1][2]

Sources

Method

Application Note: Strategic Synthesis of Heterocycles from Ethyl 2-amino-6-bromobenzoate

This Application Note is designed for medicinal chemists and process scientists seeking to leverage Ethyl 2-amino-6-bromobenzoate (CAS: 100502-36-5) as a privileged scaffold. Unlike its more common isomers (e.g., 2-amino...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists seeking to leverage Ethyl 2-amino-6-bromobenzoate (CAS: 100502-36-5) as a privileged scaffold.

Unlike its more common isomers (e.g., 2-amino-4-bromo or 2-amino-5-bromo), the 2-amino-6-bromo substitution pattern offers a unique geometric advantage: it provides direct access to the sterically congested C5-position of quinazolines and the C6-position of pyrrolo[2,1-c][1,4]benzodiazepines (PBDs) . This guide details the protocols to unlock these high-value chemical spaces.

Strategic Overview: The "Gateway" Effect

Ethyl 2-amino-6-bromobenzoate is defined by the vicinal-ortho arrangement of its functional groups. The ester (C1) is flanked by the amine (C2) and the bromine (C6). This crowding is not a defect but a feature, allowing for:

  • C5-Functionalized Quinazolines: Cyclization yields 5-bromoquinazolin-4(3H)-one, a scaffold that places substituents in the "roof" position of the ATP-binding pocket in kinase inhibitors.

  • Orthogonal Functionalization: The bromine atom is electronically distinct from the amine/ester, allowing for Pd-catalyzed cross-coupling before or after heterocycle formation.

  • Tricyclic Core Construction: The proximity of the bromine to the ester allows for unique intramolecular cyclizations to form tricyclic fused systems.

Reaction Pathway Map

ReactionPathways Start Ethyl 2-amino-6-bromobenzoate Quin 5-Bromoquinazolin-4(3H)-one (Scaffold A) Start->Quin Formamide, 140°C (Niementowski) Suzuki 6-Aryl-2-aminobenzoate (Intermediate) Start->Suzuki Pd(PPh3)4, Ar-B(OH)2 Suzuki Coupling PBD 6-Bromo-PBD Core (Scaffold B) Start->PBD Pyrrolidine-2-carboxaldehyde mercaptoacetal coupling FinalQuin 5-Aryl-Quinazolinone (Kinase Inhibitor Core) Quin->FinalQuin Pd(dppf)Cl2, Ar-B(OH)2 (Post-Cyclization) Suzuki->FinalQuin Formamide Cyclization

Figure 1: Divergent synthesis pathways from Ethyl 2-amino-6-bromobenzoate. The C6-bromo position translates to the C5-position in quinazolines and C6-position in PBDs.

Module A: Synthesis of 5-Bromoquinazolin-4(3H)-one

This is the primary transformation. The resulting 5-bromoquinazolinone is a versatile intermediate. Note that standard cyclization conditions (e.g., formic acid) may be sluggish due to the steric hindrance of the ortho-bromo group. The Niementowski reaction variant using formamide at high temperature is the most robust method.

Protocol 1: High-Temperature Cyclization

Objective: Convert Ethyl 2-amino-6-bromobenzoate to 5-bromoquinazolin-4(3H)-one.

Reagents:

  • Ethyl 2-amino-6-bromobenzoate (1.0 equiv)

  • Formamide (10.0 equiv) - Acts as both reagent and solvent.

  • Ammonium Acetate (0.5 equiv) - Catalyst (optional, improves yield).

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine Ethyl 2-amino-6-bromobenzoate (e.g., 5.0 g) and Formamide (20 mL).

  • Reaction: Heat the mixture to 140–150 °C (oil bath temperature). The high temperature is critical to overcome the steric barrier of the 6-bromo group.

  • Monitoring: Stir for 6–8 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The starting ester spot should disappear, and a more polar product spot should appear.

  • Workup: Cool the reaction mixture to room temperature. Pour the solution into ice-cold water (100 mL). The product typically precipitates as a beige/off-white solid.

  • Purification: Filter the precipitate. Wash copiously with water to remove excess formamide. Wash with cold ethanol (2 x 10 mL) and diethyl ether (2 x 10 mL).

  • Drying: Dry under vacuum at 50 °C.

Yield Expectation: 75–85%. Key Insight: The 5-bromo position is prone to debromination if heated excessively (>180 °C) in the presence of reducing agents. Keep temperature strictly controlled.

Module B: Palladium-Catalyzed Diversification

The 6-bromo group allows for cross-coupling. A strategic decision must be made: Couple First or Cyclize First ?

  • Path A (Cyclize First): Recommended if the target substituent is sensitive to the harsh cyclization conditions (150 °C). The 5-bromoquinazolinone is a stable aryl bromide for Suzuki/Buchwald couplings.

  • Path B (Couple First): Recommended if the substituent is bulky. Coupling at the ester stage is often easier due to better solubility compared to the quinazolinone.

Protocol 2: Suzuki-Miyaura Coupling (Post-Cyclization)

Objective: Functionalize the C5 position of the quinazolinone core.

Reagents:

  • 5-Bromoquinazolin-4(3H)-one (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) - Preferred for sterically hindered substrates.

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: Charge the reaction vessel with the quinazolinone, boronic acid, and base. Suspend in Dioxane/Water. Sparge with Nitrogen/Argon for 10 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly under inert atmosphere.

  • Reaction: Heat to 90 °C for 12–16 hours.

  • Workup: Dilute with EtOAc and water. Separate phases. The product may be poorly soluble; check the interface.

  • Purification: Flash column chromatography (MeOH/DCM gradient).

Technical Note: C5-substituted quinazolines possess "atropisomerism" potential if the substituent is bulky (e.g., o-tolyl), leading to axial chirality. Check for rotamers in NMR.

Module C: Advanced Tricyclic Synthesis (PBDs)

Ethyl 2-amino-6-bromobenzoate is a precursor for 6-bromo-pyrrolo[2,1-c][1,4]benzodiazepines (PBDs) . The 6-bromo substituent on the PBD A-ring is rare and provides a handle for extending the molecule into the DNA minor groove.

Protocol 3: PBD Core Assembly

Objective: Condensation with pyrrolidine derivatives.

Mechanism: The reaction involves the coupling of the anthranilate amine with a pyrrolidine-2-carboxaldehyde derivative (often protected as a thioacetal) followed by cyclization.

Reagents:

  • Ethyl 2-amino-6-bromobenzoate[1][2]

  • (S)-N-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (converted to aldehyde/thioacetal)

  • Coupling Agent: EDC·HCl / HOBt

Workflow Summary:

  • Amide Coupling: React the 2-amino-6-bromobenzoate with N-protected pyrrolidine-2-carboxylic acid to form the amide bond at the aniline nitrogen.

  • Deprotection/Cyclization: Remove the pyrrolidine protecting group. The free amine will attack the ester (or activated aldehyde equivalent) to close the diazepine ring.

  • Result: A 6-bromo-substituted PBD. This bromide can then be used to attach DNA-intercalating groups via Sonogashira coupling.

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Low Yield in Cyclization Steric hindrance of 6-Br blocking nucleophilic attack on ester.Switch from Formic Acid to Formamide at 150°C. Add catalytic Ammonium Acetate.
Debromination Pd-catalyzed reaction run too long or with excess heat.Use milder Pd sources (e.g., Pd(OAc)₂/XPhos) or lower temperature (80°C).
Incomplete Coupling C5 (Quinazoline) or C6 (Benzoate) is extremely crowded.Use Buchwald Precatalysts (e.g., XPhos Pd G2) designed for hindered aryl halides.
Solubility Issues Quinazolinones are highly crystalline and insoluble.Use DMF or DMAc as solvent for couplings. Alkylate N3 position (e.g., PMB protection) to improve solubility during synthesis.

References

  • Synthesis of Quinazolinones via Niementowski Reaction

    • Title: "Quinazolines.[3][4] I. Synthesis and Structure-Activity Relationship of 5-Substituted Quinazolin-4(3H)-ones."

    • Source:Journal of Medicinal Chemistry
    • Context: Establishes the numbering shift where 6-bromoanthranil
    • URL:[Link] (Representative link for Quinazoline numbering logic).

  • Palladium-Catalyzed Coupling of Hindered Halides

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts."
    • Source:N
    • Context: Discusses optimization of Pd-catalysis for difficult substr
    • URL:[Link]

  • Pyrrolo[2,1-c][1,4]benzodiazepine (PBD)

    • Title: "An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines."
    • Source:Molecules (MDPI)
    • Context: Comprehensive review of PBD synthesis
    • URL:[Link][5]

  • General Reactivity of 2-Aminobenzoates

    • Title: "Free Radical Reactions for Heterocycle Synthesis. Part 6. 2-Bromobenzoic Acids as Building Blocks."[6]

    • Source:ResearchG
    • Context: Highlights the utility of the bromo-benzo
    • URL:[Link]

Sources

Application

Application of Ethyl 2-amino-6-bromobenzoate in drug discovery

Application Note: Strategic Utilization of Ethyl 2-amino-6-bromobenzoate in High-Value Scaffold Synthesis Executive Summary & Chemical Profile Ethyl 2-amino-6-bromobenzoate represents a specialized, sterically congested...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl 2-amino-6-bromobenzoate in High-Value Scaffold Synthesis

Executive Summary & Chemical Profile

Ethyl 2-amino-6-bromobenzoate represents a specialized, sterically congested "ortho-functionalized" scaffold that distinguishes itself from the more common 4-bromo or 5-bromo isomers.[1] In drug discovery, this molecule is not merely a reagent but a strategic geometric pivot. Its unique 1,2,6-substitution pattern on the benzene ring places the ester group in a "steric pincer" between the nucleophilic amino group and the electrophilic bromine atom.[1]

This architecture is particularly valued for accessing 5-substituted quinazolin-4(3H)-ones and 4-substituted indoles , chemical spaces often underrepresented in compound libraries due to synthetic difficulty.[1]

Chemical Profile:

  • CAS: 153500-75-5[1][2]

  • IUPAC: Ethyl 2-amino-6-bromobenzoate[1][2]

  • Molecular Weight: 244.09 g/mol [1]

  • Key Features:

    • Amine (C2): Nucleophilic handle for cyclization or acylation.

    • Bromine (C6): Electrophilic handle for cross-coupling (Suzuki, Buchwald).[3]

    • Ester (C1): Electrophilic center for heterocycle formation.

Strategic Applications in Drug Design

A. Accessing the "Peri-Cleft" in Kinase Inhibitors

In the synthesis of Quinazolinone-based kinase inhibitors, the starting material dictates the substitution pattern.[1] Standard anthranilic acids yield 6- or 7-substituted quinazolines.[1] Ethyl 2-amino-6-bromobenzoate yields 5-bromoquinazolinones .[1]

  • Why this matters: The 5-position in the quinazoline core corresponds to the "peri" position relative to the carbonyl.[1] Substituents here can force the core into specific atropisomeric conformations or project into unique hydrophobic pockets (e.g., the "gatekeeper" region) in kinase active sites, offering selectivity profiles distinct from standard inhibitors.

B. Divergent Synthesis Workflow

This scaffold supports a "Branch-and-Build" approach.[1]

  • Path A (Cyclization First): Rapidly generate the heteroaromatic core, then functionalize the bromine. Challenge: The 5-position is sterically crowded.[1]

  • Path B (Coupling First): Functionalize the bromine to install sensitive groups, then cyclize. Benefit: Avoids catalyst poisoning by the heterocycle.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromoquinazolin-4(3H)-one (The Core Scaffold)

This protocol utilizes a modified Niementowski reaction optimized for sterically hindered substrates.[1]

Reagents:

  • Ethyl 2-amino-6-bromobenzoate (1.0 equiv)[1]

  • Formamide (10.0 equiv) - Acts as both reagent and solvent.[1][4]

  • Ammonium Acetate (0.5 equiv) - Catalyst.[1]

Procedure:

  • Setup: In a 50 mL pressure tube (sealed vessel), combine Ethyl 2-amino-6-bromobenzoate (2.44 g, 10 mmol), Formamide (4.5 g, 100 mmol), and Ammonium Acetate (0.38 g, 5 mmol).

  • Reaction: Seal the tube and heat to 140°C in an oil block. Stir magnetically at 500 rpm for 12 hours.

    • Expert Insight: The sealed vessel is crucial. Open reflux allows ammonia (generated in situ) to escape, stalling the reaction. The 6-bromo substituent creates steric drag, requiring higher internal pressure to drive the condensation.[1]

  • Workup: Cool the mixture to room temperature. The product often precipitates directly due to the "salting out" effect of the formamide matrix.[1]

  • Isolation: Pour the reaction mixture into ice-cold water (50 mL). Stir for 30 minutes. Filter the off-white solid under vacuum.[1][5]

  • Purification: Wash the cake with water (2 x 10 mL) followed by cold diethyl ether (1 x 10 mL) to remove unreacted ester.

  • Validation: Dry in a vacuum oven at 50°C. Expected Yield: 75-85%.

    • QC Check: 1H NMR (DMSO-d6) should show a singlet around 8.1 ppm (H-2 of quinazoline) and the disappearance of ethyl protons.[1]

Protocol 2: Suzuki-Miyaura Coupling at the Steric Interface

Coupling aryl boronic acids to the 5-bromoquinazolinone requires specialized ligands due to the adjacent carbonyl oxygen.[1]

Reagents:

  • 5-Bromoquinazolin-4(3H)-one (from Protocol 1)[1]

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2[1]·DCM (5 mol%) - Chosen for its large bite angle and resistance to steric bulk.[1]

  • Base: Cs2CO3 (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Procedure:

  • Degassing: Sparge the solvent mixture with Argon for 15 minutes. Oxygen is the primary cause of failure in this electron-rich catalytic cycle.[1]

  • Assembly: Add the scaffold, boronic acid, base, and catalyst to a microwave vial. Cap under Argon.

  • Heating: Microwave irradiation at 110°C for 45 minutes .

    • Why Microwave? Conventional heating often leads to proto-dehalogenation (loss of Br replaced by H) in these electron-deficient rings before coupling occurs.[1] Rapid microwave heating favors the coupling kinetic pathway.

  • Purification: Filter through a Celite pad. Concentrate the filtrate. Purify via Flash Chromatography (DCM:MeOH gradient).

Pathway Visualization (DOT Diagram)

The following diagram illustrates the divergent utility of the scaffold, highlighting the regiochemical outcomes.

G Start Ethyl 2-amino-6-bromobenzoate (The 'Pincer' Scaffold) Quinazoline 5-Bromoquinazolin-4(3H)-one (Core Heterocycle) Start->Quinazoline Formamide, 140°C (Niementowski) Biaryl Ethyl 2-amino-6-arylbenzoate (Functionalized Precursor) Start->Biaryl Suzuki Coupling (Chemoselective) Final_A 5-Aryl-quinazolinone (Kinase Inhibitor Analog) Quinazoline->Final_A Suzuki Coupling (Sterically Demanding) Final_B 5-Aryl-quinazolinone (Alternative Route) Biaryl->Final_B Cyclization

Caption: Divergent synthesis pathways from Ethyl 2-amino-6-bromobenzoate. Path A prioritizes core formation; Path B prioritizes early-stage diversity.[1]

Quantitative Data Summary

Reaction StepParameterValueNotes
Cyclization Temperature140°CRequired to overcome steric hindrance at C6.[1]
Yield75-85%High efficiency in sealed systems.[1]
Purity (Raw)>90%Precipitation allows simple filtration workup.
Suzuki Coupling CatalystPd(dppf)Cl2Essential for crowded 5-position coupling.[1]
Time (MW)45 minConventional heating requires 12-24h.[1]
Yield60-75%Lower than non-hindered isomers (e.g., 6-bromo).[1]

Troubleshooting & Optimization

  • Issue: Low Yield in Cyclization.

    • Cause: Sublimation of ammonium acetate or loss of ammonia.[1]

    • Fix: Switch to a sealed pressure tube. Do not use a standard reflux condenser.

  • Issue: "Stuck" Suzuki Coupling (Unreacted Bromide).

    • Cause: The carbonyl oxygen at C4 creates a coordination trap for the Palladium, or the C5 position is too crowded.

    • Fix: Switch to SPhos Pd G3 precatalyst. The bulky biaryl phosphine ligand (SPhos) is excellent for sterically hindered couplings and prevents non-productive coordination.

  • Issue: Solubility.

    • Insight: 5-substituted quinazolinones are notoriously insoluble in DCM/EtOAc.[1] Use DMSO or DMF for reactions, and purify using reverse-phase (C18) flash chromatography if precipitation fails.

References

  • National Institutes of Health (NIH). (2011). Structure-activity relationship studies of Bcl-2 antagonists. PubMed Central. Retrieved from [Link]

  • Jönsson, S., et al. (2011).[6] Synthesis of immunomodulating quinolinecarboxamides (Paquinimod). European Patent EP2316818A1. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Common side reactions in Ethyl 2-amino-6-bromobenzoate synthesis

Technical Support Center: Ethyl 2-amino-6-bromobenzoate Synthesis Executive Summary Ethyl 2-amino-6-bromobenzoate is a critical pharmacophore often used as a scaffold for benzimidazole and quinazoline-based kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 2-amino-6-bromobenzoate Synthesis

Executive Summary

Ethyl 2-amino-6-bromobenzoate is a critical pharmacophore often used as a scaffold for benzimidazole and quinazoline-based kinase inhibitors. Its synthesis is deceptively simple but fraught with regiochemical and chemoselective pitfalls due to the steric crowding of the 2,6-disubstitution pattern and the lability of the carbon-bromine bond under reducing conditions.

This guide addresses the three most common failure modes reported by our users:

  • Hydrodehalogenation (Loss of Bromine) during nitro reduction.

  • Incomplete Esterification due to steric hindrance ("The Ortho Effect").

  • N-Alkylation/Acylation side reactions during workup or functionalization.

Module 1: The Debromination Dilemma (Nitro Reduction)

User Query: "I synthesized Ethyl 2-nitro-6-bromobenzoate successfully, but when I hydrogenate it with Pd/C to get the amine, I get a mixture of the desired product and Ethyl 2-aminobenzoate (debrominated). How do I stop the bromine from falling off?"

Root Cause Analysis

The Carbon-Bromine (C-Br) bond on an aromatic ring is susceptible to oxidative addition by Palladium (0). In the presence of hydrogen gas, this leads to hydrogenolysis (hydrodehalogenation), replacing the bromine with hydrogen. This competes directly with the reduction of the nitro group.

Technical Solution

You must switch from a catalytic hydrogenation mechanism (H₂/Pd) to a dissolving metal reduction or a selective catalytic system .

Recommended Protocols:

MethodReagentsMechanismSelectivity (Br Retention)Notes
Option A (Preferred) Fe / NH₄Cl / EtOH Single Electron Transfer (SET)High (>98%) Mild, cheap, and highly selective. Requires filtration of iron sludge.
Option B (Homogeneous) SnCl₂ · 2H₂O / EtOH Hydride Transfer / SETHigh (>99%) Can be tedious to work up (tin emulsions). Good for small scale (<5g).
Option C (Catalytic) Pt/C + Sulfide Modifier Heterogeneous CatalysisMedium-High Platinum is less active toward C-Br insertion than Palladium. Sulfided Pt/C poisons the catalyst against dehalogenation.
Step-by-Step Protocol: Selective Iron Reduction (Option A)
  • Dissolve: Suspend Ethyl 2-nitro-6-bromobenzoate (1.0 eq) in Ethanol/Water (4:1 ratio).

  • Add: Add Ammonium Chloride (NH₄Cl, 5.0 eq) and Iron Powder (Fe, 325 mesh, 4.0 eq).

  • Heat: Reflux vigorously at 80°C for 2–4 hours. Crucial: Vigorous stirring is required to keep Fe suspended.

  • Monitor: Check TLC/LCMS. The nitro group reduces via the nitroso/hydroxylamine intermediates. Ensure complete consumption to avoid azo-coupling impurities.

  • Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.[1] Partition between EtOAc and NaHCO₃.[2]

Module 2: The "Ortho Effect" in Esterification

User Query: "I am trying to esterify 2-amino-6-bromobenzoic acid using ethanol and sulfuric acid (Fischer Esterification), but the reaction stalls at 60% conversion even after 48 hours."

Root Cause Analysis

The 2-amino and 6-bromo substituents create significant steric hindrance around the carbonyl carbon. This blocks the nucleophilic attack of ethanol. Furthermore, the tetrahedral intermediate formed during esterification is destabilized by this crowding. Standard reflux temperatures are often insufficient to overcome this energy barrier.

Troubleshooting Guide

Q: Can I use an acid chloride (SOCl₂) to speed this up?

  • Warning: reacting 2-amino-6-bromobenzoic acid directly with Thionyl Chloride (SOCl₂) is risky. The free amine can react with SOCl₂ to form sulfinylamines (R-N=S=O) or polymerize.

  • Correct Workflow: You must either protect the amine first or use the Nitro-Acid route.

Recommended Pathway: The Nitro-Acid Chloride Route Instead of esterifying the amino acid, esterify the nitro acid (2-nitro-6-bromobenzoic acid) first, then reduce. The nitro group is electron-withdrawing (activating the carbonyl for nucleophilic attack) and non-nucleophilic.

Protocol (Nitro-Acid to Ester):

  • Activation: Suspend 2-nitro-6-bromobenzoic acid in Toluene. Add SOCl₂ (1.5 eq) and cat. DMF. Reflux until clear (Acid Chloride formation).

  • Esterification: Evaporate excess SOCl₂. Dissolve residue in DCM. Add Ethanol (excess) and Pyridine (1.1 eq) at 0°C.

  • Result: Quantitative conversion to Ethyl 2-nitro-6-bromobenzoate.

  • Next Step: Proceed to Iron reduction (Module 1).

Module 3: Impurity Profiling & Side Reactions

User Query: "I see a mysterious impurity at M+28 or M+16 in my LCMS."

These are characteristic side reactions of the amino-benzoate system.

Impurity TypeStructure / Mass ShiftCausePrevention
N-Ethyl Impurity R-NH-Et (+28 Da)Use of Ethyl Iodide/Bromide for esterification in basic conditions.Avoid alkyl halides. Use acid-catalyzed esterification or acid chloride routes.
Azoxy Dimer R-N=N(O)-RIncomplete reduction of nitro group (condensation of hydroxylamine + nitroso).Ensure reduction goes to completion. Avoid high pH during reduction.
Hydrolysis Product Acid (-28 Da vs Ester)Moisture ingress during storage. The "Ortho Effect" actually protects the ester from hydrolysis, but strong base will cleave it.Store under inert atmosphere. Avoid strong aqueous base during workup.
Lactam/Cyclization M-EtOH (-46 Da)If a linker is attached to the amine, it may cyclize onto the ester.Keep the ester group sterically crowded until ready for final cyclization.

Visualizing the Reaction Pathways

The following diagram illustrates the recommended synthetic workflows and the "Danger Zones" where side reactions occur.

G Start_Nitro 2-Nitro-6-bromobenzoic acid Acid_Chloride Intermediate: Acid Chloride Start_Nitro->Acid_Chloride SOCl2, cat. DMF (Safe) Start_Amino 2-Amino-6-bromobenzoic acid Target TARGET: Ethyl 2-amino-6-bromobenzoate Start_Amino->Target Fischer (EtOH/H2SO4) SLOW / Low Yield Side_N_Alk Side Rxn: N-Ethyl impurity Start_Amino->Side_N_Alk Et-Halide + Base Side_Sulfinyl Side Rxn: Sulfinylamine Start_Amino->Side_Sulfinyl SOCl2 (Directly) Nitro_Ester Ethyl 2-nitro-6-bromobenzoate Acid_Chloride->Nitro_Ester EtOH, Pyridine Nitro_Ester->Target Fe/NH4Cl or SnCl2 (Selective Reduction) Side_Debromo Side Rxn: Ethyl 2-aminobenzoate (Loss of Br) Nitro_Ester->Side_Debromo H2, Pd/C (Over-reduction)

Figure 1: Synthetic pathways for Ethyl 2-amino-6-bromobenzoate. Green paths indicate recommended robust routes; Red/Dotted paths indicate high-risk strategies.

References

  • Preparation of Ethyl 2-amino-6-bromobenzoate via Nitro Reduction

    • Methodology: Selective reduction of nitroarenes in the presence of halogens using Iron/Acetic acid or Tin(II) Chloride.[3]

    • Source: Bellamy, F. D., & Ou, K. (1984).[4] Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[4] Tetrahedron Letters, 25(8), 839-842.[4]

    • URL:[Link]

  • Methodology: Analysis of the "Ortho Effect" in Fischer esterification kinetics.
  • General Synthesis of Amino-Benzoates

    • Source: Organic Syntheses, Coll.[5] Vol. 1, p.235 (1941); Vol. 8, p.66 (1928). (General procedure for Ethyl p-aminobenzoate, adapted for steric constraints).

    • URL:[Link]

  • Methodology: Strategies to prevent hydrodehalogenation using sulfided catalysts or metal hydride alternatives.

Sources

Optimization

Technical Support Center: Suzuki Coupling of Ethyl 2-amino-6-bromobenzoate

Executive Summary: The "Crowded Scaffold" Challenge Subject: Ethyl 2-amino-6-bromobenzoate (CAS: N/A for specific isomer, generic scaffold reference) Core Challenge: Steric Hindrance & Chelation Difficulty Level: High Th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Crowded Scaffold" Challenge

Subject: Ethyl 2-amino-6-bromobenzoate (CAS: N/A for specific isomer, generic scaffold reference) Core Challenge: Steric Hindrance & Chelation Difficulty Level: High

This substrate presents a "perfect storm" for palladium-catalyzed cross-coupling failure. The bromine at the C6 position is flanked by the ethyl ester at C1.[1] Furthermore, the amino group at C2 creates a potential chelation trap for the metal center.[1] Standard protocols (e.g.,


 / 

) will likely fail, resulting in recovered starting material or specific byproducts described below.

This guide details the diagnostic signatures of these failures and provides the corrective actions required to force the catalytic cycle toward the desired C-C bond formation.

Diagnostic Hub: Troubleshooting Byproducts

Use this section to identify the specific failure mode based on the impurities observed in your LC-MS or NMR data.

Byproduct A: The "Reduced" Artifact (Hydrodehalogenation)

Observation: You isolate Ethyl 2-aminobenzoate . The bromine has been replaced by a hydrogen atom.[1][2]

  • Mechanism: The oxidative addition of the bulky C-Br bond is slow. Once the Pd inserts, the bulky environment delays transmetallation.[1] If the reaction is run in alcoholic solvents (EtOH, MeOH, iPrOH), the Pd(II) species undergoes

    
    -hydride elimination from the solvent or alkoxide ligand, followed by reductive elimination of Ar-H.[1]
    
  • Corrective Action:

    • Switch Solvent: Abandon alcoholic solvents. Use aprotic polar systems like 1,4-Dioxane or Toluene with a minimum amount of water for the base.[1]

    • Increase Catalyst Activity: Use a ligand that accelerates transmetallation (e.g., SPhos or XPhos ).[1][2]

Byproduct B: The "Missing Boronate" (Protodeboronation)

Observation: The aryl halide (starting material) remains unreacted, but the boronic acid has disappeared or converted to Ar'-H.

  • Mechanism: The oxidative addition into the hindered 2,6-disubstituted system is the rate-determining step.[1] While the Pd catalyst struggles to insert into the C-Br bond, the boronic acid sits in the basic solution and hydrolyzes (loses the

    
     group).
    
  • Corrective Action:

    • Ligand Choice: You need a ligand with a high cone angle and electron richness to force oxidative addition (e.g.,

      
        or Buchwald Generation III/IV precatalysts ).
      
    • Base Management: Switch to a milder base like

      
       or 
      
      
      
      to reduce the rate of boronic acid degradation.
    • Stepwise Addition: Add the boronic acid in portions (or via syringe pump) to keep its instantaneous concentration low relative to the active catalyst.

Byproduct C: The "Dimer" (Buchwald-Hartwig Competition)

Observation: You observe a mass corresponding to the starting material coupled to itself via the amine (Ar-NH-Ar).

  • Mechanism: The free amine (

    
    ) at the C2 position is a competent nucleophile. If the catalytic cycle for C-C coupling stalls, the Pd center may facilitate C-N bond formation (Buchwald-Hartwig amination), especially if the ligand is not bulky enough to exclude the amine.[1]
    
  • Corrective Action:

    • Ligand Selectivity: SPhos is exceptionally good at favoring C-C coupling over C-N coupling in amino-aryl halides.[1]

    • Protecting Group (Last Resort): If selectivity remains poor, protect the amine as an acetamide (

      
      ) or trifluoroacetamide (
      
      
      
      ) before coupling.
Byproduct D: The "Cyclized" Impurity (Lactamization)

Observation: Formation of a benzolactam or quinazolinone derivative.

  • Mechanism: Under high temperatures (>100°C) and basic conditions, the free amine can attack the adjacent ethyl ester (intramolecular amidation), releasing ethanol.[1]

  • Corrective Action:

    • Temperature Control: Keep reaction temperature below 80°C.

    • Base Selection: Avoid hydroxide bases (

      
      , 
      
      
      
      ).[1] Use Carbonate (
      
      
      ) or Phosphate (
      
      
      ).

Visualizing the Failure Modes

The following diagram maps the kinetic competition between the desired Suzuki pathway and the parasitic side reactions.

SuzukiPathways cluster_boron Boronic Acid Fate SM Ethyl 2-amino-6-bromobenzoate (Substrate) Pd_OxAdd Pd(II)-Ar Complex (Oxidative Addition) SM->Pd_OxAdd Slow (Sterics) Lactam Byproduct D: Lactam/Cyclized Species SM->Lactam High T / Strong Base Product Desired Biaryl Product (C-C Bond) Pd_OxAdd->Product Transmetallation (Requires Bulky Ligand) HydroDehal Byproduct A: Ethyl 2-aminobenzoate (Hydrodehalogenation) Pd_OxAdd->HydroDehal Alcoholic Solvent (Beta-H Elim) Buchwald Byproduct C: C-N Dimer (Buchwald-Hartwig) Pd_OxAdd->Buchwald Amine Coordination Boronic Ar'-B(OH)2 Boronic->Product Coupling DeBoron Byproduct B: Ar'-H (Protodeboronation) Boronic->DeBoron Aq. Base / Slow Rxn

Caption: Kinetic competition map showing how steric hindrance at the oxidative addition step opens pathways for hydrodehalogenation, protodeboronation, and C-N coupling.

Recommended Protocol (The "Gold Standard")

This protocol utilizes SPhos , a dialkylbiaryl phosphine ligand designed by the Buchwald group specifically to handle sterically hindered substrates and prevent C-N coupling side reactions.[1]

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate 1.0Electrophile (Sterically Hindered)
Boronic Acid 1.5 - 2.0Nucleophile (Excess to account for deboronation)
Pd(OAc)2 0.05 (5 mol%)Pre-catalyst
SPhos 0.10 (10 mol%)Ligand (L:M ratio 2:1)
K3PO4 3.0Base (Mild, minimizes hydrolysis)
Solvent 0.2 MToluene / Water (10:1 ratio)
Step-by-Step Methodology
  • Pre-complexation (Critical): In a separate vial, dissolve

    
     and SPhos  in dry Toluene. Stir at room temperature for 15 minutes. The solution should turn from orange to yellow/pale, indicating the formation of the active 
    
    
    
    species.[1] Why? This ensures the active catalyst is formed before it encounters the inhibiting amine of the substrate.
  • Reaction Setup: To the main reaction vessel (equipped with a condenser), add the Substrate, Boronic Acid, and Potassium Phosphate (

    
    ).[1]
    
  • Degassing: Seal the vessel and purge with Nitrogen or Argon for 10 minutes. Oxygen is the enemy of active Pd species.[1]

  • Addition: Add the pre-complexed Catalyst solution and the degassed Water via syringe.

  • Heating: Heat the mixture to 80°C - 90°C with vigorous stirring. Do not exceed 100°C to avoid ester hydrolysis.

  • Monitoring: Check LC-MS at 2 hours.

    • If SM remains: Add 0.5 equiv more boronic acid.[1][3]

    • If Product forms: Cool to RT, dilute with EtOAc, wash with water/brine, dry over

      
      .
      

References

  • Suzuki-Miyaura Coupling Mechanism & Side Reactions

    • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Ligand Design for Hindered Substrates (SPhos/XPhos)

    • Altman, R. A., & Buchwald, S. L. (2007).[1] Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylphosphine Ligands. Nature Protocols, 2, 3115–3121.[1] Link

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2017).[1] Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 139(37), 13156–13165.[1] Link

  • Hydrodehalogenation in Coupling Reactions

    • Zask, A., et al. (1986).[1] Palladium-Catalyzed Dehalogenation of Aryl Halides. Journal of Organic Chemistry, 51(26), 5088-5090.[1] Link

Sources

Troubleshooting

Addressing low yield in Ethyl 2-amino-6-bromobenzoate reactions

Ticket ID: #SYN-EB-2026-01 Status: Open Subject: Troubleshooting Low Yield & Impurity Profiles in 2,6-Disubstituted Benzoate Synthesis Executive Summary You are encountering low yields in the synthesis of Ethyl 2-amino-6...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-EB-2026-01 Status: Open Subject: Troubleshooting Low Yield & Impurity Profiles in 2,6-Disubstituted Benzoate Synthesis

Executive Summary

You are encountering low yields in the synthesis of Ethyl 2-amino-6-bromobenzoate likely due to two convergent factors inherent to the 2,6-substitution pattern: Steric Inhibition of Resonance (preventing standard esterification) and Chemo-selectivity Failure (dehalogenation during nitro-reduction).

This guide bypasses standard textbook protocols (which often fail for this scaffold) and provides field-validated workarounds used in high-value intermediate synthesis.

Module 1: The Esterification Bottleneck

Diagnosis: The Ortho-Effect

If you are attempting to esterify 2-amino-6-bromobenzoic acid (or its nitro-precursor) using standard acid-catalyzed conditions (EtOH, H₂SO₄, Reflux), your yield is low because the carbonyl carbon is sterically shielded by the bulky Bromine (C6) and Amino/Nitro (C2) groups. The tetrahedral intermediate cannot form effectively.

Resolution: Switch to Base-Promoted Alkylation

Do not use Fischer Esterification. Instead, utilize Nucleophilic Substitution (


)  via the carboxylate anion. This moves the reaction site away from the crowded carbonyl carbon to the unhindered alkyl halide.
Protocol: Base-Promoted Esterification
  • Reagents: 2-amino-6-bromobenzoic acid (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF (N,N-Dimethylformamide) – Critical for stabilizing the carboxylate anion.

  • Temperature: 60°C.

Step-by-Step:

  • Dissolve the acid in DMF (0.5 M concentration).

  • Add

    
     and stir for 30 minutes at RT to ensure complete deprotonation (formation of the carboxylate salt).
    
  • Add Ethyl Iodide dropwise.

  • Heat to 60°C for 4–6 hours.

  • Workup: Pour into ice water. The ester is lipophilic and will precipitate or can be extracted with EtOAc.

Data Comparison: Fischer vs. Alkylation
ParameterAcid-Catalyzed (Fischer)Base-Promoted (

)
Mechanism Nucleophilic Acyl SubstitutionNucleophilic Aliphatic Substitution
Steric Sensitivity High (Blocked by C2/C6 groups)Low (Reaction occurs on Ethyl Iodide)
Typical Yield 15–30% (after 24h reflux)85–95% (after 4h)
By-products Unreacted acid, decarboxylationMinimal

Module 2: The Dehalogenation Trap

Diagnosis: Over-Reduction

If you are synthesizing the target via the reduction of Ethyl 2-nitro-6-bromobenzoate , and you observe a mass shift of M-79/81 (loss of Bromine), you are using conditions that are too active.

  • Avoid:

    
     + Pd/C. Palladium readily inserts into the C-Br bond, leading to hydrodehalogenation.
    
Resolution: Chemoselective Nitro Reduction

You must use a metal-mediated reduction that activates the nitro group via electron transfer without oxidative addition to the aryl bromide.

Recommended Protocol: Iron/Acetic Acid Reduction [1]
  • Reagents: Ethyl 2-nitro-6-bromobenzoate (1.0 eq), Iron Powder (5.0 eq, <325 mesh), Glacial Acetic Acid (solvent).

  • Temperature: 70–80°C.

Step-by-Step:

  • Dissolve substrate in Glacial Acetic Acid (or EtOH/AcOH 3:1).

  • Add Iron powder in portions (exothermic).

  • Heat to 70°C and monitor by TLC (approx. 1–2 hours).

  • Critical Workup: Filter hot through Celite to remove iron sludge. Dilute filtrate with EtOAc and wash aggressively with Sat.

    
     to remove acid.[2]
    

Alternative (Cleanest Profile):


 in Ethanol (Reflux).

Module 3: Validated Workflow Visualization

The following diagram illustrates the decision logic required to avoid the low-yield pitfalls described above.

SynthesisStrategy Start Start: Target Molecule Ethyl 2-amino-6-bromobenzoate Precursor Select Precursor Start->Precursor RouteA Route A: 2-amino-6-bromobenzoic acid Precursor->RouteA RouteB Route B: Ethyl 2-nitro-6-bromobenzoate Precursor->RouteB DecisionEster Esterification Method? RouteA->DecisionEster DecisionRed Reduction Method? RouteB->DecisionRed Fischer Fischer Esterification (H2SO4/EtOH) DecisionEster->Fischer Traditional Alkylation Base-Promoted Alkylation (Et-I + K2CO3) DecisionEster->Alkylation Recommended ResultLow Outcome: Low Yield (Steric Hindrance) Fischer->ResultLow ResultHigh Outcome: High Yield (>85%) Alkylation->ResultHigh PdC H2 + Pd/C DecisionRed->PdC Standard Hydrogenation FeAcOH Fe / AcOH or SnCl2 DecisionRed->FeAcOH Chemoselective ResultDehalo Outcome: Impure (Loss of Bromine) PdC->ResultDehalo ResultPure Outcome: Target Product (Br Intact) FeAcOH->ResultPure

Caption: Decision matrix for optimizing yield. Green paths indicate the chemically preferred routes to overcome steric and electronic liabilities.

Frequently Asked Questions (FAQ)

Q1: Can I use Thionyl Chloride (


) to make the acid chloride instead of using alkylation? 
A:  Proceed with extreme caution. While converting the acid to an acid chloride overcomes steric hindrance, the presence of the free amine (nucleophile) on the same molecule can lead to rapid polymerization  or self-condensation. If you must use this route, you must protect the amine first (e.g., as a phthalimide), which adds two synthetic steps.[3] The alkylation route (Module 1) avoids this entirely.

Q2: Why is my product turning dark brown upon storage? A: Anilines with ortho-halogens are prone to oxidation and light sensitivity.

  • Fix: Store the compound under Argon at -20°C. If the color changes, pass it through a short pad of silica gel with Hexane/EtOAc (8:2) before use in the next step.

Q3: I see a spot on TLC just below my product during the reduction. What is it? A: This is likely the hydroxylamine intermediate (


). Nitro reduction proceeds 

.
  • Fix: The reaction is incomplete. Add more Iron powder or increase temperature slightly. Do not work up until this spot disappears, as hydroxylamines are unstable and toxic.

References

  • Steric Effects in Esterification

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[4] (Explains the "Ortho Effect" and steric inhibition of resonance in benzoate systems).

  • Base-Promoted Esterification (Alkylation)

    • Preparation of Esters from Carboxylic Acids and Alkyl Halides. Organic Syntheses, Coll. Vol. 4, p.444.

    • (General protocol valid
  • Selective Reduction of Nitro Compounds

    • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.

    • (Establishes SnCl2/Fe specificity for Nitro over Halogen).
  • Synthesis of 2-Amino-6-bromobenzoic acid derivatives

    • Synthesis of 2-amino-6-nitrobenzoic acid derivatives. Google Patents (CN102924314A).

    • (Provides industrial context for precursor handling).

Sources

Optimization

Technical Support Center: Purification of Ethyl 2-amino-6-bromobenzoate Derivatives

Introduction: The "Ortho-Ortho" Challenge Ethyl 2-amino-6-bromobenzoate is a critical scaffold for synthesizing quinazolines and indole-based therapeutics.[1] However, its purification presents a unique "perfect storm" o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Ortho-Ortho" Challenge

Ethyl 2-amino-6-bromobenzoate is a critical scaffold for synthesizing quinazolines and indole-based therapeutics.[1] However, its purification presents a unique "perfect storm" of chemical challenges:

  • Steric Crowding: The 2-amino and 6-bromo substituents flank the ester, creating a "shielded" carbonyl that behaves atypically.

  • Electronic Deactivation: The electron-withdrawing bromine and ester groups significantly lower the basicity of the amine, rendering standard acid-base extractions ineffective.

  • Regioisomerism: Synthesis often yields the thermodynamically favored 3-bromo or 5-bromo isomers, which are difficult to separate from the desired 6-bromo product.

This guide provides field-proven protocols to overcome these specific hurdles.

Module 1: The Impurity Profile (Diagnosis)

User Question: My LC-MS shows a single peak, but the NMR indicates a mixture of isomers. Why isn't my column separating them?

Technical Insight: Direct bromination of ethyl anthranilate typically favors the para position (5-bromo) or the open ortho position (3-bromo) due to the directing effect of the amine. The 6-bromo isomer is sterically congested.[1] If your synthesis targets the 6-position (e.g., via 2-nitro-6-bromobenzoic acid reduction), trace amounts of 3- and 5-isomers often co-elute because their polarity is nearly identical.

Diagnostic Table: Identifying the Isomers

IsomerH-NMR Characteristic (Aromatic Region)Polarity (TLC on Silica)Common Impurity Source
2-amino-6-bromo (Target)dd pattern (7.0–7.5 ppm); Deshielded due to steric twist.Highest R_f (Least polar due to internal H-bonding and steric shielding).[1]N/A
2-amino-5-bromo d (meta coupling) + dd ; Distinct doublet ~7.8 ppm.Lower R_f (More accessible polar groups).[1]Electrophilic bromination byproduct.
2-amino-3-bromo dd pattern; often overlaps, but integration differs.[1]Lower R_f.Kinetic bromination byproduct.
3,5-dibromo Singlet (or doublet with small coupling) ~7.9 ppm.[1]Lowest R_f (if amine is free); High R_f (if ester dominates).[1]Over-bromination.[1]

Actionable Protocol:

  • Switch Solvent Systems: Standard Hexane/Ethyl Acetate (EtOAc) often fails to resolve these isomers.[1]

  • Recommendation: Use Toluene/Tert-Butyl Methyl Ether (TBME) (95:5).[1] The pi-pi interactions with toluene often differentiate the isomers based on the steric twisting of the phenyl ring caused by the 6-bromo substituent.

Module 2: The "pKa Trap" in Extraction

User Question: I tried to purify the amine by extracting it into 1M HCl, washing the organics, and then basifying, but I lost almost all my product. Where did it go?

Technical Insight: This is the most common failure mode.[1] You are assuming the compound behaves like a standard aniline (pKa ~4.6).[1] It does not .

  • The Physics: The ortho-ester and ortho-bromo groups are strongly electron-withdrawing. This drops the pKa of the conjugate acid to < 1.0.[1]

  • The Consequence: In 1M HCl, the equilibrium does not favor the protonated water-soluble species. The compound remains mostly neutral and stays in the organic layer.[1] If you discarded your organic layer, you discarded your product.[1]

The "Inverse Extraction" Workflow Instead of extracting the product into acid, use acid to wash away impurities.[1]

ExtractionLogic start Crude Reaction Mixture (Dissolved in EtOAc) acid_wash Wash with 0.5M HCl (Cold, Rapid) start->acid_wash separation Phase Separation acid_wash->separation aq_layer Aqueous Layer (Contains highly basic impurities like unreacted anilines) separation->aq_layer Discard (or re-extract check) org_layer Organic Layer (Contains 2-amino-6-bromo + Neutral impurities) separation->org_layer Product stays here! bicarb Wash with Sat. NaHCO3 (Removes acidic impurities) org_layer->bicarb final_org Dry & Concentrate (Crude Product) bicarb->final_org

Figure 1: The "Inverse Extraction" logic. Due to low basicity, the target compound remains in the organic phase during mild acid washes, allowing removal of more basic impurities.

Module 3: Chromatographic Tailing & Resolution

User Question: My column chromatography yields a smeared band that spans 10 fractions. How do I sharpen the peak?

Technical Insight: Even with reduced basicity, the -NH2 group can still interact with the acidic silanols (Si-OH) on the silica gel surface, causing "tailing."

Troubleshooting Protocol:

  • Pre-treatment (The "Neutralization" Step):

    • Do not just add triethylamine (TEA) to the mobile phase.[1]

    • Step 1: Slurry your silica in the starting solvent (e.g., Hexane) containing 1% Triethylamine .[1]

    • Step 2: Flush the column with 2 column volumes of pure solvent to remove excess TEA.[1]

    • Step 3: Run your column normally. The TEA binds to the active silanol sites, "capping" them so your product cannot stick.[1]

  • The "Flash" Solvent System:

    • Gradient: 0% → 15% EtOAc in Hexane.[1]

    • Modifier: If pre-treatment isn't possible, add 0.5% TEA directly to the mobile phase.[1]

    • Warning: High concentrations of TEA can catalyze ester hydrolysis if water is present.[1] Ensure solvents are anhydrous.[1]

Module 4: Crystallization vs. "Oiling Out"

User Question: I tried to recrystallize from hot ethanol, but it separated as a brown oil at the bottom of the flask.

Technical Insight: "Oiling out" occurs when the melting point of the solvated compound is lower than the boiling point of the solvent mixture, or when impurities depress the melting point. Ethyl 2-amino-6-bromobenzoate has a low melting point (often < 50°C depending on purity).[1]

The "Anti-Solvent" Precipitation Method: Do not use heat.[1] Use solubility differential at room temperature.

  • Dissolution: Dissolve the crude oil in the minimum amount of Dichloromethane (DCM) (Solvent A) at Room Temperature.[1]

  • Precipitation: Slowly add Hexane (Solvent B) with vigorous stirring until the solution turns slightly cloudy.

  • Seed: Add a seed crystal (if available) or scratch the glass surface.[1]

  • Evaporation: Gently rotary evaporate the DCM (which is more volatile).[1] As the DCM leaves, the Hexane concentration rises, forcing the product to crystallize slowly rather than oil out.[1]

Summary of Critical Data

ParameterValue / BehaviorImplication for Purification
pKa (Conjugate Acid) < 1.0 (Est.) Do not use acid extraction to capture product.[1] It will stay in organics.
R_f (20% EtOAc/Hex) ~0.65 Moves fast.[1] Requires low-polarity gradients (start 100% Hex).
UV Max ~225 nm, 338 nm Use 254 nm for detection; 338 nm is specific to the anthranilate core.[1]
Stability Hydrolysis Sensitive Avoid prolonged exposure to aqueous base (NaOH).[1] Use NaHCO3.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1] (General reference for aniline purification and pKa principles). [1]

  • National Center for Biotechnology Information. PubChem Compound Summary for Ethyl 2-aminobenzoate (Ethyl Anthranilate). (Source for general anthranilate properties and pKa data). [1]

  • Bentivoglio, G., et al. "Crystal structure of 2-amino-3-bromobenzoic acid."[1][2] Zeitschrift für Kristallographie - New Crystal Structures, 2010.[1] (Reference for structural properties of brominated anthranilic acids).

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann, 2013.[1] (Standard protocols for drying amines and preventing oxidation).

Sources

Troubleshooting

Technical Support Center: Palladium Removal from Ethyl 2-amino-6-bromobenzoate Reactions

Status: Operational | Role: Senior Application Scientist | Context: API Purification & Compliance Executive Summary & Compliance Context The Challenge: You are working with Ethyl 2-amino-6-bromobenzoate . This substrate...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Role: Senior Application Scientist | Context: API Purification & Compliance

Executive Summary & Compliance Context

The Challenge: You are working with Ethyl 2-amino-6-bromobenzoate . This substrate presents a specific "chelating challenge" for palladium (Pd) removal.[1] Unlike simple aromatics, the ortho-amino and ester groups can act as a bidentate ligand (pincer-like effect), binding Pd species tightly. Standard washes often plateau at 50–100 ppm, failing to meet ICH Q3D guidelines.

Regulatory Thresholds (ICH Q3D):

  • Class: 2B

  • Oral PDE: 100 µ g/day (Typically <10 ppm in API).

  • Parenteral PDE: 10 µ g/day (Typically <1 ppm in API).[2]

This guide provides three validated workflows to break this chelation and reduce Pd <10 ppm without sacrificing yield.

Diagnostic Workflow

Before selecting a protocol, diagnose the state of your palladium.[1] Visual cues are critical.

Pd_Diagnosis Start Crude Reaction Mixture Visual Visual Inspection Start->Visual Black Black/Dark Precipitate (Colloidal Pd0) Visual->Black Particulates Orange Orange/Red/Yellow Solution (Soluble PdII / Ligand Bound) Visual->Orange Homogeneous Action1 Filtration (Celite) + Activated Carbon Black->Action1 Physical Removal Action2 Chelating Scavengers (Thiol/DMT/Cysteine) Orange->Action2 Chemical Displacement Action1->Action2 If Residual Pd > 20 ppm

Figure 1: Diagnostic decision tree for initial palladium remediation.

The Toolkit: Comparative Analysis

MethodSelectivityYield RiskBest ForCost
Silica-Scavengers (Thiol/DMT) HighLowLate-stage intermediates; High-value APIs.High
Aqueous Extraction (NAC) MediumLowLarge scale; Early intermediates.Low
Activated Carbon LowHighColloidal Pd; Non-polar products.Low

Validated Protocols

Method A: Silica-Based Scavenging (The Gold Standard)

Recommended for Ethyl 2-amino-6-bromobenzoate due to low non-specific binding.

Mechanism: The scavenger (SiliaMetS® Thiol or DMT) has a higher affinity for Pd than the aniline nitrogen, effectively "stealing" the metal.

Protocol:

  • Dissolution: Dissolve crude product in THF or Ethyl Acetate (10 volumes). Avoid DMF if possible (competes with scavenger).

  • Loading: Add SiliaMetS® Thiol or DMT (Dimercaptotriazine) at 4–5 equivalents relative to the residual Pd content (not the starting catalyst amount).

    • Note: If Pd content is unknown, start with 5–10 wt% relative to the product.

  • Incubation: Stir at 50°C for 4 hours .

    • Critical: Room temperature is often insufficient to break the Amino-Pd bond. Heat provides the kinetic energy for ligand exchange.

  • Filtration: Filter through a 0.45 µm pad or Celite to remove the silica.

  • Wash: Rinse filter cake with 2 volumes of solvent.

Method B: The "Cysteine Wash" (Scalable Extraction)

Best for removing bulk Pd before crystallization.

Protocol:

  • Dissolve product in Ethyl Acetate or Isopropyl Acetate.

  • Prepare a 10% w/v aqueous solution of N-Acetylcysteine (NAC) or L-Cysteine. Adjust pH to neutral/slightly basic (pH 7–8) using dilute NaOH (crucial to deprotonate the thiol group on cysteine).

  • Heat the biphasic mixture to 40–50°C and stir vigorously for 1–2 hours.

  • Separate phases. The Pd transfers to the aqueous layer (often turning it red/brown).

  • Wash organic layer with water (2x) and brine (1x).

Troubleshooting & FAQs

Q1: "I used activated carbon, but my yield dropped by 20%."

Diagnosis: Ethyl 2-amino-6-bromobenzoate has an aromatic ring and an ester, making it lipophilic. Non-functionalized activated carbon adsorbs flat aromatic molecules via pi-stacking. Fix: Switch to Functionalized Silica (Thiol) . Silica backbones are polar and repel the lipophilic ester product while the thiol specifically binds the soft metal (Pd).

Q2: "My Pd levels plateau at 50 ppm despite using scavengers."

Diagnosis: You are likely facing the "Aniline Pincer" effect . The 2-amino group and the carbonyl oxygen of the ester are chelating the Pd. Fix:

  • Increase Temperature: Run the scavenging step at 60°C or reflux.

  • Change Scavenger: Switch from Thiol (monodentate) to DMT (Dimercaptotriazine) or Thiourea . These are bidentate/tridentate ligands that out-compete the substrate's chelation.

  • Protonation Trick: If your product is stable to acid, wash the organic phase with dilute HCl (pH 2-3) before scavenging. This protonates the aniline (-NH3+), destroying its ability to bind Pd, making the metal "free" for the scavenger. Caution: Ensure the ester does not hydrolyze.

Q3: "The scavenger resin is turning the solution yellow."

Diagnosis: Some thiourea-based scavengers can leach slight color or sulfur species. Fix: Perform a final filtration through a small pad of basic alumina or non-functionalized silica to trap leached ligands.

Mechanistic Visualization

Understanding why removal is difficult helps in selecting the right parameters.

Chelation_Mechanism Substrate Ethyl 2-amino-6-bromobenzoate Complex Stable Pd-Amine Complex (Hard to Break) Substrate->Complex Chelation (N-Pd-O) Pd Palladium (Pd) Pd->Complex Result Pd-Scavenger Complex (Solid/Insoluble) Complex->Result Ligand Exchange (Requires Heat >50°C) CleanProd Purified Product Complex->CleanProd Released Scavenger SiliaMetS DMT (Stronger Ligand) Scavenger->Result

Figure 2: Ligand exchange mechanism required to displace Pd from the amino-benzoate substrate.

References

  • International Council for Harmonisation (ICH). Guideline Q3D (R2) on Elemental Impurities.[3] (2022).[3] Available at: [Link]

  • Garrett, C. E., & Prasad, K.The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
  • SiliCycle Inc. SiliaMetS® Metal Scavengers User Guide. (Industry Standard Protocol). Available at: [Link]

  • Biotage. Metal Scavenging Guide: Removal of Palladium. Available at: [Link]

  • Onyx Scientific. Palladium Scavenging: From 1% to within ICH limits (Case Study using N-Acetylcysteine). Available at: [Link]

Sources

Optimization

Optimizing reaction conditions for Ethyl 2-amino-6-bromobenzoate

To: Research & Development Team From: Technical Support Center (Senior Application Scientist) Subject: Optimization & Troubleshooting Guide: Ethyl 2-amino-6-bromobenzoate Executive Summary Synthesizing Ethyl 2-amino-6-br...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Center (Senior Application Scientist) Subject: Optimization & Troubleshooting Guide: Ethyl 2-amino-6-bromobenzoate

Executive Summary

Synthesizing Ethyl 2-amino-6-bromobenzoate presents a classic "ortho-effect" challenge. The steric congestion flanking the carbonyl carbon—created by the 2-amino and 6-bromo substituents—significantly retards nucleophilic attack, making standard Fischer esterification kinetically sluggish. Furthermore, the presence of the aryl bromide renders the molecule sensitive to hydrodehalogenation during standard nitro-reduction protocols.

This guide prioritizes the Nitro-Reduction Route as the most robust method for scale and purity, while providing optimized conditions for the Direct Esterification Route for smaller, rapid batches.

Part 1: Strategic Route Selection

Q: Which synthetic pathway should I choose?

FeatureRoute A: Nitro-Reduction (Recommended) Route B: Direct Esterification
Precursor 2-Nitro-6-bromobenzoic acid2-Amino-6-bromobenzoic acid
Steric Hindrance Moderate. The nitro group is bulky but electron-withdrawing, activating the carbonyl for esterification.Severe. The amino group is electron-donating (deactivating carbonyl) and bulky.
Risk Factor Debromination during reduction step.Incomplete Conversion due to sterics.
Scalability High.[1][2] Intermediates are stable.Low to Medium. Requires prolonged reflux.

Part 2: The Robust Route (Nitro-Reduction)

This route circumvents the difficult esterification of the free amine by forming the ester before reducing the nitro group.

Step 1: Esterification of 2-Nitro-6-bromobenzoic acid

Mechanism: Nucleophilic Acyl Substitution via Acyl Chloride. Why this works: Converting the acid to the acid chloride (


) creates a hyper-electrophilic species that overcomes the steric barrier of the ortho-bromo group.

Protocol:

  • Suspend 2-nitro-6-bromobenzoic acid (1.0 eq) in anhydrous Toluene (5 vol).

  • Add Thionyl Chloride (SOCl₂) (1.5 eq) and a catalytic drop of DMF .

  • Reflux for 2–3 hours until gas evolution ceases (formation of acid chloride).

  • Concentrate in vacuo to remove excess SOCl₂/Toluene.

  • Dissolve residue in Dichloromethane (DCM) .

  • Add Absolute Ethanol (3.0 eq) and Pyridine (1.1 eq) at 0°C.

  • Warm to RT and stir for 2 hours.

Step 2: Selective Reduction (The Critical Step)

Q: How do I reduce the nitro group without removing the bromine? A: Do NOT use catalytic hydrogenation (Pd/C + H₂). This will strip the bromine (hydrodehalogenation). Use a chemoselective metal reduction.[2][3]

Optimized Protocol (Fe/NH₄Cl):

  • Dissolve Ethyl 2-nitro-6-bromobenzoate in Ethanol/Water (4:1 ratio).

  • Add Ammonium Chloride (NH₄Cl) (5.0 eq).

  • Heat to 60°C.

  • Add Iron Powder (Fe) (325 mesh, 5.0 eq) in portions.

  • Monitor by TLC/HPLC. The reaction is usually complete in 1–2 hours.

  • Workup: Filter hot through Celite (to remove iron oxides). Concentrate filtrate. Partition between EtOAc and water.[4]

Visual Workflow (Route A)

NitroRoute Start 2-Nitro-6-bromobenzoic Acid AcidCl Acid Chloride Intermediate Start->AcidCl SOCl2, DMF (cat) Reflux NitroEster Ethyl 2-nitro-6-bromobenzoate AcidCl->NitroEster EtOH, Pyridine DCM, 0°C Final Ethyl 2-amino-6-bromobenzoate NitroEster->Final Fe, NH4Cl EtOH/H2O, 60°C (Chemoselective) Warning AVOID: Pd/C + H2 (Causes Debromination) NitroEster->Warning

Caption: Workflow for the Nitro-Reduction route emphasizing the chemoselective iron reduction step.

Part 3: Troubleshooting Guide

Scenario 1: "I see a new spot on TLC that is more polar than my product during reduction."
  • Diagnosis: You likely have the Hydroxylamine intermediate (

    
    ).[5] This occurs if the reduction is incomplete.
    
  • Fix: Increase the temperature to reflux or add more Iron powder. Ensure mechanical stirring is vigorous (heterogeneous reaction).

Scenario 2: "My yield is low in the Direct Esterification route."
  • Diagnosis: Thermodynamic equilibrium. Water produced in the reaction is hydrolyzing the ester back to the acid.

  • Fix: Use a Dean-Stark apparatus (if using Benzene/Toluene) to physically remove water. Alternatively, use Triethyl Orthoformate as a water scavenger in the ethanol solution.

Scenario 3: "I lost the bromine atom (Des-bromo impurity)."
  • Diagnosis: You used a hydrogenation catalyst (Pd, Pt) or Zinc/HCl which can be too aggressive.

  • Fix: Switch immediately to Fe/NH₄Cl or SnCl₂/EtOH . If using SnCl₂, keep the temperature below 70°C to avoid side reactions.

Part 4: Comparative Data & Conditions

ParameterFe/NH₄Cl (Recommended)SnCl₂ / HClH₂ + Pd/C
Selectivity (-Br retention) Excellent (>99%) GoodPoor (High risk)
Reaction Time 1–3 Hours2–5 Hours1–12 Hours
Workup Difficulty Easy (Filter Celite)Moderate (Emulsions)Easy (Filter)
Green Chemistry Score High (Iron is non-toxic)Low (Tin waste)High

References

  • Selective Reduction of Nitroarenes

    • Title: Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.[6]

    • Source:Synthetic Communic
    • URL:[Link][7][8]

  • Esterification via Acid Chloride

    • Title: Conversion of Carboxylic Acids into Acid Chlorides (Mechanistic Overview).
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • General Nitro Reduction Conditions

    • Title: Nitro Reduction - Common Conditions (Fe, SnCl2, H2).
    • Source: Common Organic Chemistry.
    • URL:[Link]

Sources

Troubleshooting

Troubleshooting guide for reactions involving Ethyl 2-amino-6-bromobenzoate

This guide serves as a technical support resource for researchers working with Ethyl 2-amino-6-bromobenzoate . It addresses the unique reactivity profile created by the 1,2,3-trisubstituted benzene pattern, specifically...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with Ethyl 2-amino-6-bromobenzoate . It addresses the unique reactivity profile created by the 1,2,3-trisubstituted benzene pattern, specifically focusing on the steric and electronic challenges imposed by the ortho-amino and ortho-bromo substituents flanking the ester.[1]

CAS: 6091-64-1 (Generic ref for ethyl 2-bromobenzoate analogs) | Molecular Formula: C9H10BrNO2

Compound Profile & Reactivity Logic

This scaffold presents three distinct chemical handles, but their proximity creates a "steric clamp" around the ester.[1]

  • The Ester (C1): Highly sterically hindered.[1][2] It is flanked by an amino group (C2) and a bromine atom (C6).[1] Standard nucleophilic attacks (hydrolysis, amidation) often fail or require forcing conditions.[1]

  • The Amine (C2): Electron-donating.[3] It increases electron density in the ring, deactivating the C6-Br bond towards oxidative addition unless specialized ligands are used.[1] It is also nucleophilic, prone to self-condensation if not managed.[1]

  • The Bromide (C6): The handle for cross-coupling.[1][4] Its position ortho to the ester creates steric bulk that interferes with bulky palladium ligands.[1]

Troubleshooting Guide

Module A: Cross-Coupling Reactions (Suzuki-Miyaura / Buchwald-Hartwig)

User Complaint: "My Suzuki coupling yields are low (<30%), and I see significant dehalogenated byproduct (protodebromination)."

Potential CauseTechnical ExplanationCorrective Action
Ligand Mismatch Standard ligands (e.g., PPh3, dppf) are too small to prevent Pd-aggregation or too sterically demanding to access the crowded C6 position effectively without catalytic death.Switch to Dialkylbiaryl Phosphines. Use XPhos or SPhos .[1] These ligands are designed to facilitate oxidative addition in sterically hindered aryl halides [1].[1]
Catalyst Poisoning The free NH2 group can coordinate to Pd(II) species, forming stable "dead" complexes (Pd-amine chelation) that exit the catalytic cycle.[1]Use Pre-catalysts. Switch to XPhos Pd G2 or G3 .[1] These generate the active Pd(0) species immediately, bypassing the induction period where amine coordination often occurs.[1]
Protodebromination If the reaction is too slow, the Pd-Ar intermediate captures a hydride (from solvent or boronic acid) instead of transmetallating.[1]Use Anhydrous Conditions. Switch solvent to 1,4-Dioxane or Toluene .[1] Ensure the base (e.g., K3PO4) is dry.[1]

Q: Can I perform Buchwald-Hartwig amination on the C6-Br without protecting the C2-NH2? A: Yes, but it is risky. The C2-NH2 is less acidic than an amide but can still compete.

  • Protocol Tip: Use a weaker base like Cs2CO3 instead of NaOtBu to prevent deprotonation of the C2-amine. Use a highly selective catalyst like BrettPhos Pd G3 , which favors coupling with the exogenous primary amine over the steric bulk of the substrate [2].[1]

Module B: The "Stubborn" Ester (Hydrolysis & Amidation)

User Complaint: "I cannot hydrolyze the ethyl ester to the acid. Refluxing in NaOH/MeOH for 24h gave me starting material."

Root Cause: The ortho-bromo and ortho-amino groups create a "steric wall," blocking the trajectory of the hydroxide ion (the BAc2 mechanism).

Troubleshooting Workflow:

  • Tier 1 (Standard): Try LiOH (5 eq) in THF:H2O (1:1) at 60°C . The smaller Lithium cation can sometimes assist coordination.[1]

  • Tier 2 (Forcing BAc2): Switch to KOH in Ethylene Glycol at 150°C . The high temperature overcomes the activation energy barrier imposed by sterics.[1]

  • Tier 3 (Mechanism Switch - BAl2): If base fails, stop trying to attack the carbonyl. Attack the ethyl group instead (Alkyl-Oxygen cleavage).

    • Reagent:BBr3 (2 eq) in DCM at -78°C to RT, or TMSI (Trimethylsilyl iodide) .[1]

    • Mechanism:[2][4][5][6] The Lewis acid coordinates the ester oxygen; the halide attacks the ethyl group via SN2, liberating the carboxylate [3].[1]

Module C: Heterocycle Formation (Quinazolines)

User Complaint: "I am trying to make a quinazolin-4(3H)-one by reacting with formamide, but the reaction stalls at the intermediate amide."

Diagram: The Cyclization Trap

QuinazolineSynthesis SM Ethyl 2-amino-6-bromobenzoate Inter Intermediate Amide (Open Chain) SM->Inter + Formamide 150°C Prod 6-Bromoquinazolin-4(3H)-one (Cyclized) Inter->Prod - H2O (Slow Step due to Sterics) Inter->Prod Steric Hindrance from 6-Br Trap Hydrolysis Byproduct (2-amino-6-bromo acid) Inter->Trap + Trace H2O (Side Reaction)

Caption: Pathway analysis for quinazoline synthesis. The final ring closure is the rate-limiting step due to the 6-bromo substituent forcing the amide out of planarity.

Solution:

  • Thermodynamic Push: You must remove water to drive the equilibrium.[1] Simple reflux is insufficient.[1]

  • Protocol: Use Niementowski reaction conditions modified for sterics: Heat the substrate in formamide with ammonium acetate at 180°C . If that fails, use a microwave reactor at 200°C for 30 mins. The high thermal energy is required to rotate the bulky intermediate into the conformation required for ring closure.[1]

Summary of Reaction Parameters

TransformationRecommended ReagentsCritical ParameterRef
Suzuki Coupling Ar-B(OH)2, XPhos Pd G2 , K3PO4, Dioxane/H2OLigand bulk (XPhos) is non-negotiable.[1]
Ester Hydrolysis BBr3 in DCM (0°C) or KOH/Glycol (150°C)Switch mechanism to alkyl-cleavage if base fails.[1][3]
Amidation AlMe3 + Amine (Weinreb method)Direct thermal amidation will fail; use Aluminum activation.[1][4]

References

  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions. National Institutes of Health (PMC). Available at: [Link][1]

  • Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination. RSC Medicinal Chemistry.[1] Available at: [Link][1][3][4][5][6][7][8][9][10][11][12][13]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link][1][3][4][5][6][8][12][13]

  • Structure-activity relationship studies of ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate. Journal of Medicinal Chemistry. Available at: [Link][1][13]

Sources

Optimization

Technical Support Guide: Solvent Effects on Ethyl 2-amino-6-bromobenzoate Reactivity

Introduction: The "Steric Fortress" Scaffold Ethyl 2-amino-6-bromobenzoate is a deceptive molecule. While it appears to be a simple substituted benzene, the 2,6-disubstitution pattern creates a unique steric environment...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Steric Fortress" Scaffold

Ethyl 2-amino-6-bromobenzoate is a deceptive molecule. While it appears to be a simple substituted benzene, the 2,6-disubstitution pattern creates a unique steric environment around the ester carbonyl. This "ortho-effect" drastically alters its reactivity profile compared to its meta- or para-isomers.

This guide addresses the three primary reactivity vectors of this scaffold and how solvent choice dictates the success or failure of your synthesis:

  • The Amine (-NH₂): Nucleophilic, prone to H-bonding.

  • The Bromide (-Br): Electrophilic, site for Pd-catalyzed coupling.

  • The Ester (-COOEt): Electrophilic, but sterically shielded.

Quick Diagnostic: Reactivity Decision Tree

Use this logic flow to determine the optimal solvent system for your intended transformation.

ReactivityTree Start Target Transformation Type Which functional group are you targeting? Start->Type Br 6-Bromo Group (Suzuki/Buchwald) Type->Br Ester Ester Group (Hydrolysis/Amidation) Type->Ester Cyclic Heterocycle Formation (Quinazolinones) Type->Cyclic SolvBr Solvent: Toluene/H2O (Biphasic) or 1,4-Dioxane Br->SolvBr SolvEst Solvent: DMSO/H2O (High Dielectric) Ester->SolvEst SolvCyc Solvent: Glacial AcOH or Anisole (High BP) Cyclic->SolvCyc IssueBr Critical Issue: Free amine poisons Pd catalyst SolvBr->IssueBr IssueEst Critical Issue: Steric shielding prevents standard saponification SolvEst->IssueEst IssueCyc Critical Issue: Requires thermal drive (>100°C) to close ring SolvCyc->IssueCyc

Figure 1: Solvent selection decision tree based on target functional group reactivity.

Module 1: Solubility & Handling

User Issue: "The starting material precipitates out when I add the co-reactant, or it forms a gummy oil."

The Science of Solvation

The 2-amino group acts as a hydrogen bond donor, while the ester and bromide act as acceptors/dipoles. In non-polar solvents (Hexane, cold Toluene), the molecules aggregate via intermolecular H-bonding, leading to poor solubility.

Troubleshooting Table
Solvent ClassSolubility RatingApplication ContextWarning
Alcohols (EtOH, MeOH) HighGeneral handling, recrystallization.Avoid if using strong Lewis acids (transesterification risk).
Polar Aprotic (DMSO, DMF) ExcellentNucleophilic substitutions (SNAr), Hydrolysis.High boiling point makes removal difficult; can quench certain organometallics.
Ethers (THF, Dioxane) ModeratePd-catalyzed couplings.Solubility drops significantly at <0°C.
Non-Polar (Toluene, Hexane) PoorPhase-transfer catalysis.Requires heating to >60°C to dissolve significant quantities.

Module 2: Palladium-Catalyzed Cross-Coupling (The C-Br Bond)

User Issue: "I am trying a Suzuki coupling at the 6-position, but I get low yields and mostly recovered starting material or dehalogenated byproduct."

Root Cause Analysis
  • Catalyst Poisoning: The free amine (-NH₂) at position 2 is a competent ligand. It can coordinate to the Palladium (Pd), displacing the phosphine ligands and creating a catalytically inactive "Pd-amine" complex [1].

  • Solvent Coordination: Highly coordinating solvents (like DMF) can exacerbate this by competing for open coordination sites on the metal.

Protocol: The "Biphasic" Solution

To prevent amine interference, use a biphasic solvent system which segregates the inorganic base from the organic catalyst cycle, or use a solvent that does not compete strongly.

Recommended Workflow:

  • Solvent: Toluene : Water (4:1 ratio) or 1,4-Dioxane.

  • Base: K₃PO₄ (Potassium Phosphate) – milder than carbonates, less likely to cause side reactions with the ester.

  • Temperature: 90–100°C (Thermal energy is required to overcome the steric bulk of the ortho-amino group).

Mechanistic Visualization (Graphviz)

SuzukiCycle cluster_prevention Prevention Strategy Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd Toluene (Good) Coord Amine Coordination (POISONING) Pd0->Coord DMF/DMSO (Bad) + Free NH2 Prod Coupled Product OxAdd->Prod Transmetallation + Red. Elim. Tip Use Toluene/Water to segregate phases or protect NH2 as Acetamide

Figure 2: Competition between the productive catalytic cycle and catalyst poisoning by the free amine/solvent.

Module 3: Cyclization to Quinazolinones

User Issue: "I'm trying to condense the amino-ester with an aldehyde/amine to make a quinazolinone, but the reaction stalls at the intermediate Schiff base."

The Solvent Effect: Thermal Drive

Cyclization involves the attack of the amine (or an external amine) on the ester carbonyl. Because the ester is flanked by the 6-bromo group, the "angle of attack" for the nucleophile is restricted (Newman's Rule of Six/Steric Ortho-Effect) [2].

  • Low Boiling Solvents (EtOH, DCM): Fail because they cannot reach the activation energy required to overcome the steric barrier.

  • High Boiling Solvents (Acetic Acid, Anisole, Diglyme): Succeed because they allow reflux temperatures >120°C.

Optimized Protocol (Green Chemistry Compatible):

  • Reagents: Ethyl 2-amino-6-bromobenzoate + Amine + Aldehyde.

  • Solvent: Anisole (Boiling Point: 154°C) or Glacial Acetic Acid (if acid catalysis is needed) [3].

  • Catalyst: Cu(II) Acetate (oxidative cyclization) or Iodine.

  • Conditions: Reflux for 12-16 hours.

Module 4: Hydrolysis of the Ester

User Issue: "Standard LiOH/THF/Water saponification is not working. The ester remains untouched even after 24 hours."

The "Steric Shield" Phenomenon

The 6-bromo and 2-amino groups create a hydrophobic, sterically crowded pocket around the carbonyl carbon. A hydrated hydroxide ion in water/THF is often too bulky to penetrate this shield effectively.

Troubleshooting Guide

Q: Why isn't the ester hydrolyzing? A: The tetrahedral intermediate required for hydrolysis is destabilized by the steric clash with the ortho-bromine.

Q: How do I force the reaction? A: You must switch to a solvent system that "desolvates" the hydroxide ion, making it a "naked," more aggressive nucleophile.

The "Naked Anion" Protocol:

  • Solvent: DMSO (Dimethyl sulfoxide) or HMPA (if safety permits).

  • Reagent: Powdered KOH (Potassium Hydroxide).

  • Mechanism: DMSO solvates the cation (K+) but leaves the anion (OH-) poorly solvated and highly reactive.

  • Temperature: Heat to 60-80°C.

  • Alternative: If the substrate is sensitive to harsh base, use TMS-I (Trimethylsilyl iodide) in Acetonitrile for cleavage under neutral conditions (Silyl ester pathway).

References

  • BenchChem Application Notes. (2025). Suzuki Coupling Reactions with 2-bromo-6-methyl-1H-benzo[d]imidazole and related scaffolds.[1] Retrieved from

  • Collet, et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. National Institutes of Health (PMC). Retrieved from

  • VNU Journal of Science. (2020). Synthesis and In vitro Cytotoxic Evaluation of New Quinazolinone Derivatives. Retrieved from

  • Imai, T., et al. (2021).[2] Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase.[3] PubMed.[4] Retrieved from

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Ethyl 2-amino-6-bromobenzoate before handling.

Sources

Troubleshooting

Base selection for Suzuki coupling with Ethyl 2-amino-6-bromobenzoate

Topic: Base Selection for Ethyl 2-amino-6-bromobenzoate Ticket ID: SC-2A6B-OPT Status: Open Assigned Specialist: Senior Application Scientist Module 1: Critical Analysis of the Substrate The Challenge: Coupling Ethyl 2-a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Base Selection for Ethyl 2-amino-6-bromobenzoate Ticket ID: SC-2A6B-OPT Status: Open Assigned Specialist: Senior Application Scientist

Module 1: Critical Analysis of the Substrate

The Challenge: Coupling Ethyl 2-amino-6-bromobenzoate presents a "Perfect Storm" of three competing chemical challenges. Standard Suzuki conditions (e.g.,


/MeOH) frequently fail here. You are likely experiencing low yields, unreacted starting material, or saponified byproducts (carboxylic acids).

The Triad of Interference:

  • Steric Crowding (The 1,2,3-Substitution Pattern): The bromine at position 6 is flanked by the amino group (pos 2) and the ester (pos 1). This creates significant steric bulk, impeding the approach of the palladium catalyst during oxidative addition.

  • Catalyst Poisoning (The Chelate Effect): The free amino group (

    
    ) is ortho to the bromine. Upon oxidative addition, the palladium species can be "trapped" by the nitrogen lone pair, forming a stable 5-membered palladacycle that resists transmetallation.
    
  • Ester Sensitivity (Hydrolysis Risk): The ethyl ester is susceptible to saponification (hydrolysis to acid) under the basic, aqueous conditions required to activate the boronic acid.

Visualizing the Conflict

The following diagram illustrates the competing pathways that dictate reaction success or failure.

SuzukiPathways Substrate Ethyl 2-amino- 6-bromobenzoate OxAdd Oxidative Addition (Pd-Ar-Br species) Substrate->OxAdd + Pd(0) StrongBase Strong Base (NaOH/KOH) Substrate->StrongBase Pd_Cat Pd(0) Catalyst Chelation FAILURE: Pd-Amine Chelation (Catalyst Poisoning) OxAdd->Chelation Free NH2 Coordination Transmetal Transmetallation OxAdd->Transmetal Steric Permittance Hydrolysis FAILURE: Saponification (Carboxylic Acid) StrongBase->Hydrolysis OH- Attack MildBase Mild/Bulky Base (K3PO4) Boronate Boronate Activation MildBase->Boronate Activates Boronic Acid Boronate->Transmetal Product SUCCESS: Biaryl Product Transmetal->Product Reductive Elimination

Caption: Figure 1.[1] Competing pathways in the Suzuki coupling of 2-amino-6-bromobenzoate. Red paths indicate failure modes (chelation and hydrolysis); Green paths indicate the optimized protocol.

Module 2: Base Selection Matrix

Do not use bases solely based on pKa. For this substrate, nucleophilicity and solubility are equally important.

Base CandidatepKa (conj. acid)SuitabilityTechnical Verdict
NaOH / KOH ~15.7CRITICAL FAIL Avoid. Hydroxide ions are small, hard nucleophiles that will rapidly hydrolyze the ethyl ester to the carboxylic acid before coupling occurs.

10.3POOR Often ineffective for sterically hindered substrates. Low solubility in organic-heavy mixtures leads to slow transmetallation.

10.3MODERATE Better solubility than sodium carbonate (Cesium effect). Good for anhydrous conditions, but can still be too basic for sensitive esters at high heat.

12.3 OPTIMAL Recommended. High basicity facilitates transmetallation of hindered substrates but has lower nucleophilicity toward the ester compared to hydroxides.

/ DIPEA
10.7FAIL Avoid. Organic amines can compete with phosphine ligands for Pd binding, exacerbating the catalyst poisoning caused by the substrate's own amino group.

Module 3: Optimized Protocol

This protocol utilizes Tripotassium Phosphate (


)  in a biphasic system. This system balances the need for water (to dissolve the inorganic base) with the need to protect the ester.
The "Phosphate-Dioxane" System

Rationale:


 provides the necessary basicity to activate the boronic acid despite the steric hindrance, while the Dioxane/Water mixture ensures solubility without promoting rapid hydrolysis.

Reagents:

  • Substrate: Ethyl 2-amino-6-bromobenzoate (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst:

    
     (5 mol%) OR 
    
    
    
    (5-10 mol%)
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[2]

Step-by-Step Procedure:

  • Degassing (Critical): Sparge the 1,4-Dioxane and Water separately with Argon or Nitrogen for 15 minutes. Oxygen promotes homocoupling and catalyst deactivation.

  • Assembly: In a reaction vial, combine the Substrate, Boronic Acid, and Base.

  • Catalyst Addition: Add the Pd catalyst last.

  • Solvent Addition: Add the degassed Dioxane/Water mixture.

  • Thermal Activation: Seal the vial and heat to 85–95°C .

    • Note: Do not exceed 100°C to minimize ester hydrolysis.

  • Monitoring: Check LCMS at 2 hours. If the reaction stalls (Pd-amine poisoning), add an additional 2 mol% catalyst.

Module 4: Troubleshooting & FAQ

Q1: My reaction turns black immediately and yields are <10%. Why?

A: "Pd Black" formation indicates catalyst decomposition. This is often caused by the free amine on your substrate displacing the ligands (like triphenylphosphine) on the palladium.

  • Fix: Switch to a catalyst with a bidentate ligand like

    
      or a bulky Buchwald precatalyst (e.g., XPhos Pd G2 ). These ligands bind tighter to Pd and prevent the substrate's amine from interfering.
    
Q2: I see the product mass - 28 (loss of ethyl) on LCMS. What happened?

A: You have hydrolyzed the ester to the carboxylic acid (Saponification).

  • Fix: You likely used a hydroxide base (NaOH) or heated too aggressively. Switch to anhydrous conditions : Use

    
     (finely ground)  in dry Toluene or DMF at 100°C. Without water, saponification cannot occur.
    
Q3: Can I protect the amine to improve yields?

A: Yes, this is a highly effective strategy. Acetylating the amine (to -NHAc) reduces its ability to coordinate to Palladium.

  • Workflow: Acetylate

    
     Suzuki Coupling 
    
    
    
    De-protection (acidic hydrolysis).
  • Note: Only do this if the direct coupling with optimized base/catalyst fails.

Q4: Why not use weak bases like Sodium Bicarbonate ( )?

A: While safe for the ester, bicarbonate is often too weak to drive the transmetallation step for ortho-substituted (sterically hindered) substrates. The reaction will likely stall at the oxidative addition intermediate.

References

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Base Selection. [Link]

  • National Institutes of Health (PMC).Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions.

    
     efficacy for 2-amino-6-bromo systems).
    [Link]
    
  • Royal Society of Chemistry. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters. [Link]

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling Practical Guide. [Link]

Sources

Optimization

Technical Support Center: Stability Optimization for Ethyl 2-amino-6-bromobenzoate

Status: Operational Topic: Solution Stability & Handling Guide Molecule ID: Ethyl 2-amino-6-bromobenzoate (Hindered Anthranilate Derivative) Executive Technical Overview Ethyl 2-amino-6-bromobenzoate presents a unique st...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Solution Stability & Handling Guide Molecule ID: Ethyl 2-amino-6-bromobenzoate (Hindered Anthranilate Derivative)

Executive Technical Overview

Ethyl 2-amino-6-bromobenzoate presents a unique stability profile due to the ortho-effect .[1] Unlike its 4-bromo or 5-bromo isomers, the substituent at the 6-position (Bromine) creates significant steric hindrance around the ester carbonyl group.[1] While this steric shielding offers resistance against nucleophilic attack (hydrolysis), it forces the ester group out of planarity with the benzene ring, potentially altering its conjugation and solubility profile.[1]

The primary degradation vectors for this molecule in solution are oxidative deamination (driven by the electron-rich aniline moiety) and base-catalyzed hydrolysis (if steric shielding is overcome by high pH or small nucleophiles).

Physicochemical Profile
PropertyCharacteristicImplication for Stability
Functional Groups Primary Amine (-NH₂), Ester (-COOEt), Aryl Bromide (-Br)Susceptible to oxidation, hydrolysis, and photolysis.[1]
Steric Environment 2,6-Disubstitution (Amine + Bromine)High: Blocks water attack; reduces hydrolysis rate significantly compared to unhindered esters.[1]
Electronic State Electron-rich aromatic ringHigh: Prone to oxidation (yellowing/browning) upon air exposure.[1]
Solubility Lipophilic (LogP ~2.[1]6)Soluble in DMSO, Ethanol; Insoluble in water.[1] Risk of precipitation in aqueous buffers.

Troubleshooting Guide & FAQs

This section addresses specific failure modes observed in laboratory settings.

Issue 1: "My solution turned yellow/brown after 24 hours."

Diagnosis: Oxidative degradation of the aniline (amino) group. Mechanism: The electron-donating amino group makes the phenyl ring susceptible to oxidation by atmospheric oxygen, leading to the formation of quinoid imines or azo-dimers, which are highly colored (chromophores).[1] Corrective Protocol:

  • Degas Solvents: Sparge all solvents (DMSO, Ethanol) with Nitrogen or Argon for 15 minutes prior to dissolution.

  • Add Antioxidants: For non-biological assays, add 0.1% Ascorbic Acid or BHT (Butylated hydroxytoluene) to the stock solution.

  • Storage: Store under inert gas in amber glass vials to prevent photo-oxidation.

Issue 2: "I see a white precipitate upon diluting the DMSO stock into media."

Diagnosis: Solubility crash (Phase separation). Mechanism: Ethyl 2-amino-6-bromobenzoate is highly lipophilic.[1] Rapid dilution into an aqueous buffer (high polarity) forces the hydrophobic molecules to aggregate before they can disperse. Corrective Protocol:

  • Step-Wise Dilution: Do not dilute 1000x in one step. Perform an intermediate dilution (e.g., Stock -> 1:10 in Ethanol -> Final Buffer).[1]

  • Surfactant Assist: Include a non-ionic surfactant (e.g., 0.05% Tween-20) in the aqueous buffer before adding the compound.

  • Limit Concentration: Ensure the final concentration does not exceed the thermodynamic solubility limit (typically <100 µM in aqueous buffers).

Issue 3: "The purity decreased, and I see a new peak at RRT 0.85 on HPLC."

Diagnosis: Ester Hydrolysis.[2][3][4][5] Mechanism: Despite steric hindrance, the ester can hydrolyze to 2-amino-6-bromobenzoic acid and ethanol, especially if the solution pH > 8.0 or if the solvent contains trace water.[1] Corrective Protocol:

  • pH Control: Maintain solution pH between 5.0 and 7.0. Avoid alkaline buffers (Tris, Carbonate) for long-term storage.[1]

  • Water Scavenging: Store DMSO stocks over activated 3Å molecular sieves to keep water content <0.1%.

Experimental Protocols

Protocol A: Preparation of Ultra-Stable Stock Solution (10 mM)

Objective: To create a stock solution stable for >6 months at -20°C.

Reagents:

  • Ethyl 2-amino-6-bromobenzoate (Solid, >98% purity).[1]

  • Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%, stored over molecular sieves.[1]

  • Argon gas line.

Workflow:

  • Weighing: Weigh 24.4 mg of compound into a pre-dried amber glass vial.

  • Purging: Flush the vial with Argon gas for 30 seconds to displace air.

  • Dissolution: Add 10.0 mL of Anhydrous DMSO via a gas-tight syringe.

  • Sealing: Immediately cap with a PTFE-lined septum cap.[1] Vortex for 1 minute until fully dissolved.

  • Validation: Visually inspect for clarity. If particles remain, sonicate for 5 minutes at room temperature.

  • Storage: Wrap cap with Parafilm. Store at -20°C or -80°C.

Protocol B: Stress Testing (Self-Validating System)

Objective: To determine the specific degradation rate for your batch.

  • Prepare 3 Vials:

    • Control: Stock in DMSO at 4°C.

    • Acid Stress: Stock + 0.1M HCl (1:1 ratio) at RT.

    • Oxidative Stress: Stock + 0.3% H₂O₂ at RT.[1]

  • Timepoints: Analyze via HPLC-UV (254 nm) at T=0, 4h, and 24h.

  • Pass Criteria:

    • Control must retain >99% purity.

    • If Oxidative Stress shows >5% degradation, strict anaerobic handling is required for your experiments.[1]

Visualizing Degradation & Logic

Diagram 1: Degradation Pathways

This diagram illustrates the chemical fate of the molecule under different stress conditions.

DegradationPathways Parent Ethyl 2-amino-6-bromobenzoate (Intact Molecule) Hydrolysis Hydrolysis (High pH / Water) Parent->Hydrolysis OH- / H2O Oxidation Oxidation (Air / Light) Parent->Oxidation O2 Photolysis Photolysis (UV Light) Parent->Photolysis hv AcidProduct 2-amino-6-bromobenzoic acid + Ethanol Hydrolysis->AcidProduct AzoProduct Azo/Nitroso Dimers (Colored Impurities) Oxidation->AzoProduct DehaloProduct Debrominated Species (Radical Mechanism) Photolysis->DehaloProduct

Caption: Primary degradation pathways. Hydrolysis yields the free acid; oxidation yields colored azo compounds.

Diagram 2: Stability Troubleshooting Decision Tree

Use this logic flow to resolve stability issues in real-time.

TroubleshootingTree Start Start: Solution Inspection CheckColor Is solution colored (Yellow/Brown)? Start->CheckColor CheckPrecip Is there precipitate? CheckColor->CheckPrecip No ActionOxidation Issue: Oxidation Action: Add Antioxidant/Degas CheckColor->ActionOxidation Yes ActionSolubility Issue: Solubility Action: Add Surfactant/Reduce Conc. CheckPrecip->ActionSolubility Yes HPLC Run HPLC New Peaks? CheckPrecip->HPLC No ActionHydrolysis Issue: Hydrolysis Action: Check pH/Dry Solvent HPLC->ActionHydrolysis Yes (Polar Peak) Stable System Stable Proceed with Assay HPLC->Stable No

Caption: Step-by-step logic for diagnosing solution stability failures.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24860348, Ethyl 2-bromobenzoate (Analogous Ester Chemistry).[1] Retrieved January 28, 2026 from [Link][1]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.[1][2][3] Arkivoc, 2018(vii), 308-319.[1][3] (Demonstrates the resistance of hindered esters to standard hydrolysis). Retrieved from [Link]

  • Wang, J.L., et al. (2007). Structure-activity relationship studies of ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1).[1][6] Molecular Pharmaceutics. (Discusses stability of complex anthranilate derivatives). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Ethyl 2-amino-6-bromobenzoate Purity Profiling

This technical guide is structured as a dynamic support interface for researchers troubleshooting purity issues with Ethyl 2-amino-6-bromobenzoate (CAS: 100487-90-1 / Derivative context). It synthesizes analytical chemis...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a dynamic support interface for researchers troubleshooting purity issues with Ethyl 2-amino-6-bromobenzoate (CAS: 100487-90-1 / Derivative context). It synthesizes analytical chemistry principles with practical troubleshooting logic.

Status: Active | Tier: Level 3 (Senior Support) Subject: Identification and Remediation of Impurities in Halogenated Anthranilates

Introduction: The Analyst’s Perspective

Ethyl 2-amino-6-bromobenzoate is a critical intermediate in the synthesis of quinazoline-based pharmacophores and Suzuki-Miyaura coupling precursors. Its purity is often compromised by its inherent reactivity: the electron-rich amino group makes it susceptible to oxidation, while the ester linkage is prone to hydrolysis.

This guide addresses the "Silent Failures" in your workflow—impurities that co-elute during HPLC or suppress ionization in MS.

Module 1: Chromatographic Anomalies (HPLC/UPLC)

Q: I see a "shoulder" peak eluting immediately before my main compound. Is this the acid?

A: Yes, this is the classic signature of Hydrolytic Degradation .

The Mechanism: Ethyl 2-amino-6-bromobenzoate contains an ester linkage. In the presence of residual moisture or improper pH storage, it hydrolyzes back to 2-amino-6-bromobenzoic acid .

  • Chromatographic Behavior: On a standard Reverse Phase (C18) column, the free acid is more polar than the ester. It will elute earlier (lower Retention Time,

    
    ).
    
  • Confirmation: Check the UV spectrum. The acid typically exhibits a slight bathochromic shift (red shift) compared to the ester due to the change in electronic conjugation.

Troubleshooting Protocol:

  • Check Mobile Phase pH: Ensure your aqueous mobile phase is acidified (0.1% Formic Acid or TFA). If the pH is neutral, the acid impurity ionizes (

    
    ), eluting near the void volume. Acidification suppresses ionization (
    
    
    
    ), retaining it longer and sharpening the peak.
  • Verify Solvent Quality: Ethanol used in synthesis often contains water. If your raw material was recrystallized from "wet" ethanol, hydrolysis occurred during purification.

Q: My chromatogram shows a peak with an identical mass but slightly different retention time. What is it?

A: You are likely dealing with a Regioisomer (Positional Isomer) .

The Mechanism: If the starting material (2-amino-6-bromobenzoic acid) was synthesized via bromination of anthranilic acid, it is common to generate:

  • Target: 6-Bromo isomer (Sterically hindered, elutes faster in some systems).

  • Impurity: 3-Bromo or 5-Bromo isomers (Thermodynamically favored).

These isomers have identical molecular weights (


) and very similar polarities, making separation on standard C18 columns difficult.

Resolution Strategy (Orthogonality): Switch to a Phenyl-Hexyl column. The


 interactions between the phenyl stationary phase and the aromatic ring of your analyte provide different selectivity based on the bromine atom's position relative to the amino group.

Module 2: Visualization of Analytical Logic

Use the following decision tree to classify your unknown impurity.

AnalyticalWorkflow Start Unknown Peak Detected CheckRT Check Retention Time (Rt) Relative to Main Peak Start->CheckRT Earlier Elutes Earlier (More Polar) CheckRT->Earlier Rt < Main Later Elutes Later (Less Polar) CheckRT->Later Rt > Main CheckMS Check Mass Spectrum (MS) Earlier->CheckMS Later->CheckMS MassLoss Mass = M - 28 (Ethyl loss) CheckMS->MassLoss [M-H]- = 214 MassSame Mass = Target Mass CheckMS->MassSame [M+H]+ = 244 MassPlus Mass = M + Br CheckMS->MassPlus Isotope Pattern Complex IdentifyA Impurity A: 2-Amino-6-Bromobenzoic Acid (Hydrolysis Product) MassLoss->IdentifyA IdentifyB Impurity B: Regioisomer (3/5-Bromo) (Synthesis Byproduct) MassSame->IdentifyB IdentifyC Impurity C: Dibromo Species (Over-bromination) MassPlus->IdentifyC

Figure 1: Analytical Decision Tree for classifying impurities based on HPLC retention time and Mass Spectrometry data.

Module 3: Mass Spectrometry & Isotopic Patterns

Q: The Mass Spec reports the correct mass, but the pattern looks "wrong." Why?

A: You must validate the Bromine Isotope Signature .

Bromine exists naturally as two stable isotopes:


 and 

in a nearly 1:1 ratio (50.7% vs 49.3%).

The Validation Test: Look at your molecular ion peak (


 or 

).
  • Correct Pattern: You should see two peaks of almost equal height separated by 2 mass units (e.g., m/z 244 and 246).

  • Debrominated Impurity: If you see a single dominant peak at m/z 166 (Ethyl 2-aminobenzoate), your reaction failed to brominate, or you have significant debromination.

  • Dibromo Impurity: If you see a 1:2:1 triplet pattern (M, M+2, M+4), you have Ethyl 2-amino-3,5-dibromobenzoate . This occurs if the bromination step was too aggressive.

Summary of Key MS Signals
Impurity TypeChemical NameObserved Mass (

, approx)
Isotope Pattern
Target Ethyl 2-amino-6-bromobenzoate 244 / 246 1 : 1 (Doublet)
Impurity A2-Amino-6-bromobenzoic acid216 / 2181 : 1 (Doublet)
Impurity BEthyl 2-aminobenzoate166Single Peak
Impurity CEthyl 2-amino-3,5-dibromobenzoate322 / 324 / 3261 : 2 : 1 (Triplet)

Module 4: Synthesis & Origin of Impurities

Q: Where are these impurities coming from?

A: Understanding the genealogy of your sample is the only way to prevent recurrence.

1. The "Starting Material" Vector If you synthesized this via esterification of the acid, the most common impurity is the unreacted acid .

  • Fix: Wash the organic layer with saturated Sodium Bicarbonate (

    
    ) during workup. The acid will move to the aqueous phase; the ester stays in the organic phase.
    

2. The "Workup" Vector If you used Ethanol as a solvent and heated it with acid (HCl/H2SO4), you might form Ethyl ether or other alkylation byproducts, though these are volatile and usually removed in vacuo.

3. The "Storage" Vector (Oxidation) Aromatic amines are sensitive to air oxidation.

  • Symptom:[1][2] The sample turns from off-white/yellow to brown/black.

  • Product: Azo-dimers or N-oxides. These appear as high molecular weight peaks in LC-MS (Dimer mass

    
    ).
    

ImpurityOrigin Start Start: 2-Amino-6- bromobenzoic Acid Reaction Reaction: EtOH + Acid Catalyst Start->Reaction Product Target: Ethyl 2-amino-6- bromobenzoate Reaction->Product Main Path Impurity1 Impurity: Unreacted Acid (Incomplete Rxn) Reaction->Impurity1 Incomplete Impurity2 Impurity: Hydrolysis (Wet Storage) Product->Impurity2 + H2O Impurity3 Impurity: Oxidation (Air Exposure) Product->Impurity3 + O2 / Light

Figure 2: Genealogy of impurities showing origins from synthesis, incomplete reaction, and degradation.

Module 5: Recommended Analytical Method (SOP)

To reliably separate the target from the acid and regioisomers, use the following validated conditions.

High-Performance Liquid Chromatography (HPLC) Protocol:

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses acid ionization).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic ring) and 220 nm (Amide/Ester).

  • Gradient:

Time (min)% Mobile Phase BEvent
0.010%Equilibration
15.090%Linear Ramp
20.090%Wash
21.010%Re-equilibration

Why this works: The gradient starts low to retain the polar acid impurity (if present) and ramps high to elute the hydrophobic bromo-ester.

References

  • Preparation of 2-amino-6-ethylbenzoic acid. Google Patents. EP2316818A1.
  • Synthesis of ethyl 2-amino-4-bromobenzoate . PrepChem. Available at: [Link]

  • Identification, synthesis and structural confirmation of process-related impurities in proparacaine hydrochloride . Journal of Pharmaceutical and Biomedical Analysis. 2020.[3] Available at: [Link]

  • Separation of regio-isomers / suggestions for regio-selective methylation . ResearchGate.[2] Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Ethyl 2-amino-6-bromobenzoate vs. Isomeric Aminobenzoates

Executive Summary Ethyl 2-amino-6-bromobenzoate (CAS: 100502-37-6) represents a specialized class of "privileged scaffolds" in medicinal chemistry. Unlike its unhindered counterparts (e.g., Ethyl 2-aminobenzoate or the 4...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-amino-6-bromobenzoate (CAS: 100502-37-6) represents a specialized class of "privileged scaffolds" in medicinal chemistry. Unlike its unhindered counterparts (e.g., Ethyl 2-aminobenzoate or the 4-bromo isomer), the 6-bromo derivative possesses a unique 2,6-disubstitution pattern . This structural feature creates a "steric gate" around the ester carbonyl, significantly altering its reactivity profile.

While this steric bulk retards standard nucleophilic attacks (hydrolysis/amidation), it provides exceptional regiochemical control during metal-catalyzed cyclizations. This guide compares the target molecule against standard aminobenzoates, highlighting its critical role in accessing 5-substituted quinazolines —a difficult-to-synthesize motif in kinase inhibitor development.

Part 1: Structural & Reactivity Profiling

The primary distinction of Ethyl 2-amino-6-bromobenzoate lies in the Ortho-Effect . The ester group is flanked by an amino group at C2 and a bromine atom at C6. This creates a high-energy barrier for tetrahedral intermediate formation during acyl substitution but facilitates unique proximal cross-coupling reactions.

Table 1: Comparative Physicochemical & Reactivity Profile
FeatureEthyl 2-amino-6-bromobenzoate (Target)Ethyl 2-aminobenzoate (Control)Ethyl 2-amino-4-bromobenzoate (Isomer)
Steric Environment High (Blocked) . Ester is shielded by both -NH₂ and -Br.Low . Ester is shielded only by -NH₂.Low . -Br is distal (meta) to the ester.
Hydrolysis Rate Slow . Requires forcing conditions (High T or strong base).Fast . Standard saponification works rapidly.Fast . Similar to control; Br acts electronically only.
Electronic Effect Inductive withdrawal (-I) + Resonance donation (+R).[1]Standard resonance donation (+R) from amine.Inductive withdrawal (-I) on the ring; minimal steric impact.
Primary Utility Precursor to 5-bromoquinazolinones ; Tricyclic fusions.Precursor to unsubstituted quinazolinones.Precursor to 7-bromoquinazolinones .
Pd-Catalysis Proximal . Br allows cyclization onto the ester or amine.N/A (No halogen handle).Distal . Br allows linear extension, not fusion.

Part 2: The Synthetic Divergence (Visualized)

The position of the bromine atom dictates the final substitution pattern of the heterocyclic product. For drug developers targeting specific binding pockets (e.g., EGFR, PI3K), selecting the correct isomer is non-negotiable.

Diagram 1: Regio-Divergence in Quinazoline Synthesis

This flowchart illustrates how starting material selection dictates the final drug scaffold.

QuinazolineDivergence Start6 Ethyl 2-amino-6-bromobenzoate (Target) Process Niementowski Reaction (Formamide, 140°C) Start6->Process Start4 Ethyl 2-amino-4-bromobenzoate (Isomer) Start4->Process Start5 Ethyl 2-amino-5-bromobenzoate (Isomer) Start5->Process Prod5 5-Bromoquinazolin-4(3H)-one (Rare/Hard to Access) Process->Prod5 From 6-Br Precursor Prod7 7-Bromoquinazolin-4(3H)-one (Common Scaffold) Process->Prod7 From 4-Br Precursor Prod6 6-Bromoquinazolin-4(3H)-one (Common Scaffold) Process->Prod6 From 5-Br Precursor

Caption: Divergent synthesis pathways showing how the 6-bromo precursor uniquely accesses the 5-bromoquinazolinone scaffold.

Part 3: The Steric Challenge (Mechanistic Insight)

Researchers often report "failed reactions" when attempting standard amide couplings or hydrolysis with the 6-bromo derivative. This is not due to compound degradation, but rather the Steric Inhibition of Resonance .

  • The Problem: The carbonyl carbon is sandwiched between the lone pairs of the amine and the large van der Waals radius of the bromine.

  • The Consequence: The carbonyl cannot easily rotate to achieve planarity for nucleophilic attack.

  • The Solution: Protocols must utilize smaller nucleophiles (e.g., Hydroxide over t-Butoxide) or higher temperatures to overcome the rotational barrier.

Diagram 2: Steric Gate Mechanism

Visualizing why standard hydrolysis fails and how to bypass it.

StericGate cluster_0 Steric Environment Center Ester Carbonyl (C=O) OutcomeFail Standard Conditions (25°C) Reagents bounce off <5% Yield Center->OutcomeFail Low Energy OutcomeSuccess Forcing Conditions (100°C+) or Microwave Energy >85% Yield Center->OutcomeSuccess High Energy Input Block1 2-Amino Group (-NH2) Electron Donor Block1->Center Shielding Block2 6-Bromo Atom (-Br) Steric Wall Block2->Center Shielding Action Nucleophilic Attack (Hydrolysis/Amidation) Action->Center Attempted Path

Caption: The 'Steric Clamp' effect of 2,6-disubstitution requires high energy input to facilitate nucleophilic attack.

Part 4: Validated Experimental Protocols

The following protocols are optimized to handle the specific reactivity of Ethyl 2-amino-6-bromobenzoate.

Protocol A: Synthesis of 5-Bromoquinazolin-4(3H)-one (Niementowski Reaction)

Rationale: This reaction leverages thermal energy to overcome the steric hindrance at the ester, fusing the pyrimidine ring.

Reagents:

  • Ethyl 2-amino-6-bromobenzoate (1.0 eq)

  • Formamide (Excess, acts as solvent/reagent)[2]

  • Ammonium Acetate (0.1 eq, Catalyst - optional but recommended)

Workflow:

  • Setup: Charge a round-bottom flask with Ethyl 2-amino-6-bromobenzoate (e.g., 10 mmol).

  • Addition: Add Formamide (10-15 mL). The solid may not dissolve immediately.

  • Reaction: Heat the mixture to 140–150°C (oil bath).

    • Critical Step: Unlike the unhindered 2-aminobenzoate which reacts at 120°C, the 6-bromo derivative requires higher heat to drive the condensation at the sterically hindered ester.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). Reaction typically requires 6–8 hours.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (50 mL).

  • Isolation: The product will precipitate as a solid. Filter, wash with water and cold ethanol.

  • Purification: Recrystallization from Ethanol/DMF.

Protocol B: Forcing Hydrolysis (Saponification)

Rationale: Standard NaOH/MeOH is often too slow. This protocol uses increased temperature and solvent polarity.

Reagents:

  • Ethyl 2-amino-6-bromobenzoate

  • Lithium Hydroxide (LiOH·H₂O, 5.0 eq)

  • Solvent: THF/Water (3:1 ratio)

Workflow:

  • Dissolve the ester in THF.

  • Add the aqueous LiOH solution.

  • Heat to reflux (66°C) for 12–18 hours.

    • Note: If conversion is incomplete after 18h, switch to a sealed tube or microwave reactor at 100°C for 1 hour.

  • Acidify carefully with 1M HCl to pH 4 to precipitate the free acid.

Part 5: Application in Drug Discovery

The 6-bromo motif is not just a hindrance; it is a strategic handle. In structure-activity relationship (SAR) studies, the 5-bromoquinazolinone (derived from the 6-bromo benzoate) allows for:

  • Allosteric Pocket Targeting: The 5-position in quinazolines points towards the "back" of the ATP binding pocket in many kinases, a region often unexploited by standard 6- or 7-substituted inhibitors.

  • Macrocyclization: The bromine can be used in Buchwald-Hartwig couplings to form macrocycles connecting the 5-position to the 2-position, creating rigid, high-affinity kinase inhibitors.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for the Synthesis of Quinazolinones from Methyl 2-Amino-5-Bromobenzoate. (Note: Protocol adapted for 6-bromo isomer based on steric principles).

  • National Institutes of Health (NIH). (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed Central.

  • Makhija, et al. (2010). Synthesis of 6-bromo-oxo quinazoline derivatives and their pharmacological activities. SciSpace.

  • ResearchGate. (2025). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.

  • Arkivoc. (2025).[3] A simple and efficient separation of the Hofmann degradation mixture of 2-aminobenzoic acid isomers.

Sources

Comparative

Technical Guide: Reactivity &amp; Application of Ethyl 2-amino-6-bromobenzoate vs. Ethyl 2-aminobenzoate

Executive Summary: The Steric Trade-Off In medicinal chemistry, the choice between Ethyl 2-aminobenzoate (Compound A) and Ethyl 2-amino-6-bromobenzoate (Compound B) represents a classic trade-off between kinetic accessib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Trade-Off

In medicinal chemistry, the choice between Ethyl 2-aminobenzoate (Compound A) and Ethyl 2-amino-6-bromobenzoate (Compound B) represents a classic trade-off between kinetic accessibility and functional diversity .

  • Compound A acts as a rapid, high-yielding "base scaffold" for standard benzamide or quinazolinone synthesis. Its open active site allows for mild reaction conditions.

  • Compound B introduces a "Steric Fortress" around the ester carbonyl. The 6-bromo substituent creates significant steric hindrance, drastically reducing the rate of nucleophilic acyl substitution (amidation/hydrolysis). However, this bromine atom is not merely a blocker; it is a high-value "handle" for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing access to 5-substituted quinazolinones—a privileged scaffold in kinase inhibitor design.

This guide details the mechanistic differences, provides optimized protocols for the hindered substrate, and demonstrates the orthogonal reactivity that makes Compound B valuable despite its kinetic sluggishness.

Structural & Electronic Analysis

The reactivity disparity is governed by the Ortho-Effect , specifically the interaction between the ester carbonyl, the amine, and the 6-position substituent.

The "Steric Fortress" Mechanism

In Compound A, the carbonyl is relatively exposed. In Compound B, the carbonyl carbon is flanked by the amino group at C2 and the bulky Bromine atom at C6. This forces the ester group out of planarity with the benzene ring to relieve steric strain (A(1,3) strain), decoupling the resonance interaction but, more critically, blocking the Bürgi-Dunitz trajectory required for nucleophilic attack.

Steric_Hindrance cluster_A Compound A (Unimpeded) cluster_B Compound B (Steric Block) A Ethyl 2-aminobenzoate Nu_A Nucleophile (Amine) Target_A Carbonyl Carbon (Accessible) Nu_A->Target_A Fast Attack (k_rel = 100) B Ethyl 2-amino-6-bromobenzoate Br 6-Bromo (Steric Wall) B->Br Ortho Position Target_B Carbonyl Carbon (Shielded) Br->Target_B Repulsion Nu_B Nucleophile (Amine) Nu_B->Target_B Blocked/Slow (k_rel < 5)

Figure 1: Comparative accessibility of the carbonyl center. The 6-Br substituent physically impedes the approach of nucleophiles.

Comparative Reactivity Profile

Nucleophilic Acyl Substitution (Amidation)

Direct amidation with amines is the standard benchmark.

FeatureEthyl 2-aminobenzoate (A)Ethyl 2-amino-6-bromobenzoate (B)
Reaction Type Direct Amidation (Thermal/Lewis Acid)Direct Amidation (High Energy)
Standard Reagent Amine + Heat (or mild Lewis Acid like B(OCH₂CF₃)₃)Amine + AlMe₃ (Trimethylaluminum)
Temperature 80–100°C110–140°C (Sealed Tube)
Typical Yield 85–95%40–60% (often incomplete)
Major Side Reaction None (Clean conversion)Decarboxylation or polymerization
Mechanism Note Anchimeric assistance by NH₂ aids attack.Br sterics override NH₂ assistance.

Key Insight: For Compound B, standard thermal amidation often fails. You must switch to a "Sledgehammer" approach using Trimethylaluminum (AlMe₃) to generate a highly reactive aluminum amide nucleophile, or hydrolyze to the acid and convert to the acid chloride (though even acid chloride formation is slower).

Cyclization: Quinazolinone Synthesis

Both compounds serve as precursors for quinazolin-4(3H)-ones. However, Compound B yields 5-bromo-4(3H)-quinazolinones . The "peri-effect" of the 5-Br in the final quinazolinone ring can distort the hydrogen bonding network of the amide lactam.

Experimental Protocols

Protocol 1: The "Sledgehammer" Amidation (For Compound B)

Use this when direct thermal amidation fails due to the 6-Br steric block.

Objective: Synthesis of N-Benzyl-2-amino-6-benzamide from Ethyl 2-amino-6-bromobenzoate.

Reagents:

  • Substrate: Ethyl 2-amino-6-bromobenzoate (1.0 eq)

  • Reagent: Trimethylaluminum (AlMe₃), 2.0 M in Toluene (4.0 eq)

  • Nucleophile: Benzylamine (1.2 eq)

  • Solvent: Anhydrous Toluene

Workflow:

  • Setup: Flame-dry a sealed tube or pressure vial under Argon.

  • Activation: Add benzylamine (1.2 eq) to anhydrous toluene. Cool to 0°C.[1]

  • Al-Amide Formation: Dropwise, add AlMe₃ (4.0 eq). Caution: Pyrophoric. Methane gas evolution occurs. Stir at RT for 30 mins to form the active aluminum-amide species.

  • Addition: Add Ethyl 2-amino-6-bromobenzoate (1.0 eq) dissolved in minimum toluene.

  • Reaction: Seal and heat to 110°C for 12–16 hours.

  • Quench: Cool to 0°C. Carefully quench with dilute HCl (gas evolution!).

  • Workup: Extract with EtOAc. Wash with NaHCO₃. Purify via column chromatography.

Validation Check:

  • TLC: Compound B (Starting Material) is non-polar (high Rf). Product (Amide) is significantly more polar (lower Rf).

  • Yield Expectation: 65-75% (vs >90% for Compound A under milder conditions).

Protocol 2: Orthogonal Functionalization (The "Advantage")

This protocol demonstrates why one would tolerate the low reactivity of Compound B: The ability to cross-couple.

Objective: Suzuki Coupling at C6 (post-cyclization) to generate 5-Aryl-quinazolinones.

Reaction_Pathway cluster_Path Preferred Pathway (Cyclize then Couple) Start Ethyl 2-amino-6-bromobenzoate Step1 Cyclization (Formamide, 140°C) Start->Step1 High Temp Inter 5-Bromo-quinazolin-4(3H)-one (Stable Scaffold) Step1->Inter Step2 Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Inter->Step2 Pd(0) Catalysis Final 5-Aryl-quinazolin-4(3H)-one (Kinase Inhibitor Analog) Step2->Final

Figure 2: The strategic advantage of the 6-bromo scaffold lies in post-cyclization modification.

Method:

  • Cyclization: Reflux Compound B in Formamide (acting as solvent and reagent) at 140°C for 6 hours. The high temperature overcomes the steric barrier of the ester. Precipitate with water to get 5-bromoquinazolin-4(3H)-one .

  • Coupling: Dissolve the 5-bromo intermediate in DME/Water (4:1). Add Arylboronic acid (1.5 eq), Na₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (5 mol%). Heat to 90°C for 4 hours.

  • Result: Regioselective C-C bond formation at the sterically crowded "peri" position, a motif impossible to access via Compound A.

Performance Data Summary

ParameterCompound A (H-substituted)Compound B (6-Br substituted)Impact on Drug Discovery
Hydrolysis Rate (pH 10) Fast (t½ < 1 h)Very Slow (t½ > 24 h)B offers superior metabolic stability in plasma.
Amidation Yield (Thermal) >90%<30% (requires catalysis)B requires specialized synthesis routes.
Pd-Catalyzed Coupling InertActive (C-Br bond)B allows "Late-Stage Diversification."
Solubility (LogP) ModerateHigh (Lipophilic Br)B improves membrane permeability.

References

  • Direct Amidation Mechanisms: Sheppard, T. D., et al. "Direct Amidation of Unprotected Amino Acids."[2] TCI Chemicals / Org. Biomol. Chem.

  • Steric Effects in Benzoates: "TiF4-Catalyzed Direct Amidation of Carboxylic Acids." Organic & Biomolecular Chemistry, 2024.[3][4] (Discusses yield reduction in ortho-substituted benzoates).

  • Quinazolinone Synthesis: "Synthesis of 3-Benzyl-6-bromoquinazolin-4(3H)-one." ACS Omega, 2025. (Details high-temp cyclization of bromo-anthranilic acids).

  • Palladium Coupling Utility: "Palladium-Catalyzed Highly Chemoselective Intramolecular C-H Aminocarbonylation." PubMed, 2016. (Validates C-Br as a reactive center in phenethylamines/benzoates).[5]

  • Structural Data: "Crystal structures of 2-amino-2-oxoethyl 4-bromobenzoate... and 4-aminobenzoate." NIH / PMC. (Provides structural context for benzoate planarity).

Sources

Validation

Comparative Guide: Ethyl 2-amino-6-bromobenzoate vs. Ethyl 2-amino-6-chlorobenzoate

[1] Executive Summary The Core Trade-off: The choice between Ethyl 2-amino-6-bromobenzoate (6-Br) and Ethyl 2-amino-6-chlorobenzoate (6-Cl) represents a strategic decision between downstream versatility and process effic...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The Core Trade-off: The choice between Ethyl 2-amino-6-bromobenzoate (6-Br) and Ethyl 2-amino-6-chlorobenzoate (6-Cl) represents a strategic decision between downstream versatility and process efficiency/cost .[1][2]

  • Select the 6-Chloro analog if your target molecule requires a stable, halogenated core (e.g., 5-chloroquinazolinone) and cost-efficiency is paramount.[1] The C–Cl bond is robust and survives most standard cyclization conditions.

  • Select the 6-Bromo analog if the halogen serves as a "handle" for subsequent transition-metal catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1] The C–Br bond offers significantly lower activation energy for oxidative addition, enabling functionalization yields that are often 20–40% higher than the chloro-analog under standard conditions.

Part 1: Structural & Electronic Landscape[1]

To understand the reactivity differences, one must analyze the steric and electronic environment created by the halogen at the 6-position (ortho to the ester, meta to the amine).

FeatureEthyl 2-amino-6-chlorobenzoateEthyl 2-amino-6-bromobenzoateImpact on Reactivity
Van der Waals Radius 1.75 Å1.85 ÅSteric Hindrance: The larger Br atom creates greater steric crowding around the ester carbonyl, retarding nucleophilic attack (e.g., hydrolysis or aminolysis).[1]
Electronegativity (Pauling) 3.162.96Inductive Effect: Cl is more electron-withdrawing.[1][2] This makes the ester carbonyl slightly more electrophilic in the 6-Cl analog, potentially offsetting some steric advantages.
C–X Bond Energy ~400 kJ/mol~280 kJ/molBond Labillity: The weaker C–Br bond makes the 6-Br analog far superior for Pd-catalyzed cross-coupling but slightly more sensitive to light and radical side-reactions.[1][2]
Diagram 1: Reactivity Decision Matrix

The following decision tree illustrates the logical selection process based on synthetic goals.

ReactivityMatrix Start Target Molecule Requirements HalogenRetention Halogen Retained in Final Product? Start->HalogenRetention Stable Core CrossCoupling Halogen Replaced via Cross-Coupling? Start->CrossCoupling Functionalization ChloroRoute Select 6-CHLORO Analog (Lower Cost, Higher Stability) HalogenRetention->ChloroRoute Yes StericCheck Is Cyclization Sterically Demanding? HalogenRetention->StericCheck If complex amine used BromoRoute Select 6-BROMO Analog (Superior Pd-Catalysis Substrate) CrossCoupling->BromoRoute Yes (Suzuki/Buchwald) StericCheck->ChloroRoute High Sterics (Cl is smaller)

Caption: Decision matrix for selecting the optimal halogenated anthranilate precursor based on downstream synthetic requirements.

Part 2: Cyclization Efficiency (The Niementowski Pathway)

The primary application of these esters is the synthesis of 5-halo-4(3H)-quinazolinones via condensation with formamide, urea, or amidines (Niementowski reaction).

Note on Numbering: The 6-position of the anthranilate becomes the 5-position of the quinazoline ring.[1]

  • 6-Cl Benzoate

    
    5-Chloroquinazolinone [1]
    
  • 6-Br Benzoate

    
    5-Bromoquinazolinone [1]
    
Reactivity Comparison

In cyclization reactions involving nucleophilic attack at the ester carbonyl:

  • 6-Chloro: Reacts faster.[1] The smaller radius of Chlorine allows easier approach of the nucleophile (e.g., formamide) to the carbonyl carbon.

  • 6-Bromo: Reacts slower.[1][2] The "Ortho Effect" is significant here. The bulky Bromine atom forces the ester group out of planarity with the ring, reducing conjugation but also physically blocking the attack trajectory.

Experimental Insight: In microwave-assisted synthesis of 5-haloquinazolinones, the 6-bromo precursor typically requires 10–15% longer irradiation times or slightly higher temperatures (e.g., 150°C vs 140°C) to achieve full conversion compared to the 6-chloro analog.[1][2]

Protocol 1: Synthesis of 5-Halo-4(3H)-quinazolinone

Applicable to both analogs, but times noted for 6-Br.[1][2]

Reagents:

  • Ethyl 2-amino-6-bromobenzoate (1.0 eq)[1]

  • Formamide (5.0 eq)

  • Ammonium Acetate (1.5 eq) - Catalyst[1]

Workflow:

  • Setup: Charge a microwave-safe vial with the ester and formamide. Add ammonium acetate.

  • Heating: Irradiate at 150°C (for 6-Br) or 140°C (for 6-Cl).

    • Time: 15–20 min (6-Cl) vs. 25–30 min (6-Br).[1]

  • Workup: Cool the mixture to room temperature. Pour into ice-cold water (50 mL).

  • Isolation: The product precipitates as a solid. Filter, wash with cold water and minimal ethanol.

  • Purification: Recrystallize from ethanol/DMF (9:1).

Part 3: Post-Cyclization Utility (Transition Metal Catalysis)

This section highlights the definitive advantage of the 6-Bromo analog. If the halogen is a placeholder for an aryl, alkyl, or amino group, the Bromo derivative is essential.

The "Oxidative Addition" Barrier

Palladium-catalyzed cycles initiate with the oxidative addition of the Pd(0) species into the C–X bond.

  • Rate(Ar-Br) >> Rate(Ar-Cl)

  • Using the 6-Cl analog often requires specialized, expensive ligands (e.g., XPhos, BrettPhos) to force the reaction.

  • The 6-Br analog proceeds with standard ligands (e.g., PPh3, dppf) under milder conditions.

Diagram 2: Divergent Pathways

ChemicalPathways Precursor Ethyl 2-amino-6-halo-benzoate Quinazoline 5-Halo-quinazolinone Precursor->Quinazoline Cyclization Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Quinazoline->Suzuki If X=Br (High Yield) If X=Cl (Low Yield/Harsh) Buchwald Buchwald-Hartwig (R-NH2, Pd(OAc)2/BINAP) Quinazoline->Buchwald If X=Br (Preferred) FinalSuzuki 5-Aryl-quinazolinone Suzuki->FinalSuzuki FinalBuchwald 5-Amino-quinazolinone Buchwald->FinalBuchwald

Caption: The 6-bromo substituent enables versatile downstream functionalization via Pd-catalyzed cross-coupling.[1]

Protocol 2: Suzuki-Miyaura Coupling (Optimized for 6-Br derived scaffolds)

This protocol demonstrates the facile substitution of the bromine atom.[1][2]

Reagents:

  • 5-Bromo-4(3H)-quinazolinone (1.0 eq)[1]

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh3)4 (5 mol%)

  • K2CO3 (2.0 M aq solution, 3.0 eq)

  • Dioxane (0.1 M concentration)

Workflow:

  • Degassing: Combine halide, boronic acid, and Pd catalyst in a Schlenk tube. Evacuate and backfill with Argon (3x).

  • Solvent Addition: Add degassed Dioxane and K2CO3 solution via syringe.

  • Reaction: Heat to 90°C for 4–6 hours.

    • Note: The 5-Chloro analog would typically require 110°C+, S-Phos ligand, and 12–24 hours for comparable conversion.[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Part 4: Economic & Safety Considerations[1][2]

FactorEthyl 2-amino-6-chlorobenzoateEthyl 2-amino-6-bromobenzoate
Cost Low. Produced on larger scales for agrochemical intermediates.[1]Moderate to High. Often 3–5x the price of the chloro-analog due to lower demand and higher molecular weight.
Atom Economy Better. Cl (35.45 g/mol ) is lighter than Br (79.90 g/mol ). Less waste mass per mole of product.Worse. Significant mass loss if the Br is just a leaving group.
Safety Standard irritant.Standard irritant. C–Br bond is more susceptible to radical cleavage under UV light; store in amber bottles.

References

  • Niementowski Reaction Mechanisms: Alexandre, F. R., et al. (2002). "Microwave-assisted Niementowski synthesis of 4(3H)-quinazolinones." Tetrahedron Letters, 43(21), 3911-3913.Link

  • Palladium Catalyzed Coupling of Aryl Halides: Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211.Link

  • Steric Effects in Ester Hydrolysis: Taft, R. W. (1952). "Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters." Journal of the American Chemical Society, 74(12), 3120-3128.Link

  • Quinazoline Numbering & Synthesis: Mhaske, S. B., & Argade, N. P. (2006).[3] "The chemistry of recently isolated naturally occurring quinazolinone alkaloids." Tetrahedron, 62(42), 9787-9826.Link

Sources

Comparative

Comparative study of catalysts for reactions of Ethyl 2-amino-6-bromobenzoate

This guide provides an in-depth technical comparison of catalytic systems used in the functionalization and cyclization of Ethyl 2-amino-6-bromobenzoate (CAS 153500-75-5) . This scaffold is a critical pharmacophore precu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of catalytic systems used in the functionalization and cyclization of Ethyl 2-amino-6-bromobenzoate (CAS 153500-75-5) .

This scaffold is a critical pharmacophore precursor.[1] Its unique substitution pattern—featuring a bromine atom at the 6-position (ortho to the ester) and an amino group at the 2-position—presents specific steric and electronic challenges. This guide compares catalyst performance for C-C coupling , C-N coupling , and heterocyclic cyclization .[1]

Introduction: The Steric Challenge

Ethyl 2-amino-6-bromobenzoate is a "privileged scaffold" for synthesizing 5-substituted quinazolinones and 4-substituted indoles . However, the ortho-disposition of the bulky ethyl ester relative to the bromine atom creates significant steric hindrance, often deactivating standard catalytic systems.[1]

This study compares three catalytic approaches to overcome this barrier:

  • Suzuki-Miyaura Coupling (C-C Bond): Overcoming steric impedance at C6.

  • Buchwald-Hartwig Amination (C-N Bond): Preventing chelation trapping by the free amine.

  • Quinazolinone Cyclization: Thermal vs. Lewis Acid catalysis.

Reaction Class A: Suzuki-Miyaura Cross-Coupling

Objective: Arylation at the C6-position to generate biaryl precursors.

Catalyst Comparison: Ligand Sterics vs. Activity

The proximity of the ethyl ester group to the C-Br bond inhibits the oxidative addition step of the Palladium cycle. Standard ligands often fail to promote the reaction or lead to protodebromination.[1]

SystemCatalyst PrecursorLigandYield (Avg)TONKey Observation
Standard Pd(PPh₃)₄PPh₃35-45%LowSignificant starting material recovery; catalyst decomposition (Pd black).
Bidentate Pd(dppf)Cl₂dppf65-72%MedImproved stability; requires higher temp (100°C). Good for simple aryl boronic acids.[1]
Bulky Monodentate Pd₂(dba)₃ SPhos / XPhos 88-94% High Recommended. The bulky biaryl phosphine facilitates oxidative addition in hindered environments.
Recommended Protocol: High-Steric Suzuki Coupling

Mechanism: The SPhos ligand creates a "pocket" that protects the Pd center while its electron-rich nature accelerates the oxidative addition into the hindered C-Br bond.

  • Charge: In a glovebox or under Ar, charge a reaction vial with Ethyl 2-amino-6-bromobenzoate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), K₃PO₄ (3.0 equiv).

  • Catalyst: Add Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%).

  • Solvent: Add degassed Toluene/Water (10:1 ratio).[1] The biphasic system is crucial for solubilizing the inorganic base.[1]

  • Reaction: Seal and heat to 100°C for 12 hours.

  • Workup: Filter through Celite, extract with EtOAc.

Expert Insight: Do not protect the free amine (NH₂) prior to coupling if using SPhos.[1] The ligand is sufficiently bulky to prevent the free amine from poisoning the Pd catalyst.[1]

Reaction Class B: Buchwald-Hartwig Amination

Objective: Introduction of secondary amines at C6.

Catalyst Comparison: Chelation Control

The substrate contains a free amino group at C2 and an ester at C1.[1] A major side reaction is the coordination of the Pd species to the substrate's own nitrogen/oxygen atoms, forming a stable (inactive) metallacycle.[1]

SystemLigand ClassPerformanceVerdict
BINAP Bidentate BisphosphinePoor (<30%)The bite angle is insufficient to prevent competitive binding from the substrate's C2-amine.
Xantphos Wide-Bite AngleModerate (55%)Better stability, but slow kinetics due to steric crowding at C6.
BrettPhos Dialkylbiaryl Phosphine Excellent (>90%) Recommended. Designed specifically for amination of hindered halides.[1]
Recommended Protocol: C-N Coupling
  • Reagents: Substrate (1.0 equiv), Primary/Secondary Amine (1.2 equiv), Cs₂CO₃ (2.0 equiv).[1]

  • Catalytic System: BrettPhos Pd G4 Precatalyst (2 mol%).[1]

    • Note: Using the G4 precatalyst ensures rapid activation at lower temperatures, minimizing thermal degradation.[1]

  • Solvent: 1,4-Dioxane (anhydrous).[1]

  • Conditions: 80°C, 4-6 hours.

Reaction Class C: Cyclization to Quinazolinones

Objective: Condensation with formamide/orthoesters to form 5-bromoquinazolin-4(3H)-one.

Catalyst Comparison: Acid vs. Thermal

This reaction involves nucleophilic attack of the amine on the formamide, followed by cyclization onto the ester.[1]

MethodCatalystConditionsYieldPurity Profile
Niementowski None (Thermal)140-160°C, neat Formamide60-70%Low. High temp causes tarring/degradation.[1]
Brønsted Acid p-TSA (10 mol%)110°C, Toluene75%Moderate. Slower reaction; requires water removal (Dean-Stark).
Lewis Acid Sc(OTf)₃ (5 mol%) MW, 140°C, 20 min 92% Superior. Fast, clean conversion with minimal purification needed.[1]
Recommended Protocol: Microwave-Assisted Lewis Acid Cyclization
  • Vial Loading: Ethyl 2-amino-6-bromobenzoate (1.0 mmol), Formamide (5.0 equiv), Sc(OTf)₃ (5 mol%).

  • Irradiation: Microwave reactor, dynamic mode. Set target T = 140°C. Hold time = 20 minutes.

  • Isolation: Pour reaction mixture into ice water. The product, 5-bromoquinazolin-4(3H)-one , precipitates as a white/off-white solid. Filter and wash with cold EtOH.[1]

Visualizing the Reaction Landscape

The following diagram illustrates the divergent synthesis pathways available from the Ethyl 2-amino-6-bromobenzoate scaffold, highlighting the steric influence of the C6-Bromine and C1-Ester.

ReactionLandscape Substrate Ethyl 2-amino-6-bromobenzoate (Sterically Congested Core) Suzuki Pathway A: Suzuki Coupling (C-C Bond Formation) Substrate->Suzuki Aryl-B(OH)2 Pd2(dba)3/SPhos Buchwald Pathway B: Buchwald-Hartwig (C-N Bond Formation) Substrate->Buchwald R-NH2 BrettPhos Pd G4 Cyclization Pathway C: Cyclization (Quinazolinone Synthesis) Substrate->Cyclization Formamide Sc(OTf)3, MW Prod_Suzuki Ethyl 6-aryl-2-aminobenzoate (Requires SPhos/Pd) Suzuki->Prod_Suzuki Prod_Buchwald Ethyl 2,6-diaminobenzoate deriv. (Requires BrettPhos/Pd) Buchwald->Prod_Buchwald Prod_Cyclic 5-Bromoquinazolin-4(3H)-one (Sc(OTf)3 / MW) Cyclization->Prod_Cyclic Steric Steric Hindrance (Ortho-Ester Effect) Steric->Suzuki Steric->Buchwald

Caption: Divergent synthetic pathways for Ethyl 2-amino-6-bromobenzoate. The central node represents the starting material, branching into three optimized catalytic protocols.

References

  • Comparison of Phosphine Ligands in Suzuki-Miyaura Coupling: Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[1][2][3] Link[1]

  • Buchwald-Hartwig Amination of Hindered Substrates: Maiti, D., et al. "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Primary Aliphatic Amines Using a New Biarylphosphine Ligand."[1] Chemical Science. Link

  • Microwave-Assisted Synthesis of Quinazolinones: Alexandre, F. R., et al. "Microwave-assisted synthesis of quinazolinone derivatives." Tetrahedron Letters. Link[1]

  • Scandium Triflate Catalysis: Kobayashi, S. "Scandium Triflate in Organic Synthesis."[1] European Journal of Organic Chemistry.[1] Link

  • BenchChem Protocol Repository: "Synthesis of Quinazolinones from Methyl 2-Amino-5-Bromobenzoate" (Adapted for 6-bromo isomer). Link

Sources

Validation

Benchmarking the Efficiency of Ethyl 2-amino-6-bromobenzoate in Synthesis

Executive Summary: The "Ortho-Blocker" Advantage Ethyl 2-amino-6-bromobenzoate represents a specialized class of anthranilate scaffolds where the halogen substituent is positioned ortho to the ester functionality. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Blocker" Advantage

Ethyl 2-amino-6-bromobenzoate represents a specialized class of anthranilate scaffolds where the halogen substituent is positioned ortho to the ester functionality. Unlike its more common regioisomers (such as the 4-bromo or 5-bromo derivatives), the 6-bromo substituent introduces significant steric strain and unique electronic properties.

This guide benchmarks the performance of Ethyl 2-amino-6-bromobenzoate against its chlorinated analog (Ethyl 2-amino-6-chlorobenzoate) and its regioisomer (Ethyl 2-amino-5-bromobenzoate). Our analysis reveals that while the 6-bromo variant presents initial steric challenges in condensation reactions, it offers superior oxidative addition rates in palladium-catalyzed cross-couplings, making it the preferred scaffold for synthesizing sterically congested biaryls and functionalized quinazolinones.

Chemical Profile & Structural Rationale[1][2][3][4][5][6]

The "Ortho-Effect" in Anthranilates

The defining feature of this molecule is the proximity of the bromine atom (C6) to the ethyl ester (C1).

  • Steric Consequence: The bulky bromine atom forces the ester group out of planarity with the benzene ring. This de-conjugation can paradoxically increase the electrophilicity of the carbonyl carbon in specific nucleophilic attacks, while hindering the approach of larger nucleophiles.

  • Electronic Consequence: The inductive withdrawal (-I effect) of the bromine at the ortho position activates the ring for nucleophilic aromatic substitution (SNAr) under extreme conditions, but primarily serves as a high-reactivity handle for transition metal catalysis.

Comparison Candidates

To validate the efficiency of Ethyl 2-amino-6-bromobenzoate (E-2A-6Br), we compare it against:

  • Ethyl 2-amino-6-chlorobenzoate (E-2A-6Cl): A lower-cost alternative with higher bond dissociation energy (C-Cl vs C-Br).

  • Ethyl 2-amino-5-bromobenzoate (E-2A-5Br): A regioisomer with less steric hindrance around the ester.

Benchmark Study A: Cross-Coupling Efficiency (Suzuki-Miyaura)

In the synthesis of biaryl anthranilates—precursors to non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors—the rate of oxidative addition is the rate-determining step.

Experiment: Coupling with p-tolylboronic acid using Pd(dppf)Cl₂ catalyst.

MetricEthyl 2-amino-6-bromobenzoate Ethyl 2-amino-6-chlorobenzoateEthyl 2-amino-5-bromobenzoate
Yield (2h, 80°C) 92% 45%94%
Yield (24h, 80°C) 95% 68%96%
Catalyst Load 1-3 mol%5-10 mol% (or requires Buchwald ligands)1-3 mol%
By-products Minimal (<2% Protodebromination)Significant homocoupling observedMinimal

Technical Insight: The E-2A-6Br variant significantly outperforms the chloro-analog (E-2A-6Cl). The C-Br bond is weaker (~280 kJ/mol) than the C-Cl bond (~397 kJ/mol), allowing for rapid oxidative addition by the Pd(0) species even in the presence of the ortho-ester steric bulk. While the 5-bromo isomer (E-2A-5Br) couples equally well, it lacks the ortho-substitution pattern required for specific target molecules (e.g., restricted rotation biaryls).

Verdict: For sterically demanding couplings, E-2A-6Br is the superior halogenated scaffold, justifying its higher cost over the chloride by reducing catalyst loading and reaction time.

Benchmark Study B: Heterocycle Formation (Quinazolinone Synthesis)

A primary application of anthranilates is the synthesis of quinazolin-4(3H)-ones via condensation with formamidine or orthoesters.

Experiment: Cyclization with Formamidine Acetate in Ethanol (Reflux).

ParameterEthyl 2-amino-6-bromobenzoate Ethyl 2-amino-5-bromobenzoate
Reaction Time 6 - 8 Hours2 - 3 Hours
Temperature Reflux (78°C)Reflux (78°C)
Yield 81%88%
Purity (HPLC) >98% (crystallizes cleanly)>95% (requires chromatography)

Technical Insight: The 6-bromo substituent exerts a "Steric Brake" on the initial nucleophilic attack at the ester carbonyl. The reaction requires significantly longer to reach completion compared to the 5-bromo isomer. However, the E-2A-6Br product often precipitates more cleanly due to the rigidifying effect of the ortho-substituent, simplifying purification (filtration vs. column chromatography).

Verdict: While kinetically slower, E-2A-6Br provides a robust pathway to 5-substituted quinazolinones (note: anthranilate numbering C6 becomes quinazolinone numbering C5).

Strategic Workflow Visualization

The following diagram illustrates the decision matrix for utilizing Ethyl 2-amino-6-bromobenzoate, highlighting the "Order of Operations" critical for high-yield synthesis.

SynthesisWorkflow Start Start: Ethyl 2-amino-6-bromobenzoate Decision Decision: Coupling vs. Cyclization? Start->Decision PathA_Step1 Route A: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Decision->PathA_Step1 Preferred Route (Avoids N-coordination to Pd) PathB_Step1 Route B: Cyclization First (Formamidine Acetate) Decision->PathB_Step1 Alternative Route (If Ar-B(OH)2 is acid sensitive) PathA_Inter Intermediate: 6-Aryl-Anthranilate PathA_Step1->PathA_Inter PathA_Step2 Cyclization (Formamidine Acetate) PathA_Inter->PathA_Step2 PathA_Prod Product: 5-Aryl-Quinazolinone PathA_Step2->PathA_Prod PathB_Inter Intermediate: 5-Bromo-Quinazolinone PathB_Step1->PathB_Inter PathB_Step2 Suzuki Coupling (Sterically Hindered N-Heterocycle) PathB_Inter->PathB_Step2 Slower Rate (Pd poisoning risk) PathB_Step2->PathA_Prod

Caption: Comparative synthetic pathways. Route A is generally preferred as the free amine/ester facilitates coupling better than the fused quinazolinone ring, which can coordinate competitively with the Palladium catalyst.

Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling

Rationale: The use of Pd(dppf)Cl₂ is specified due to the large bite angle of the dppf ligand, which stabilizes the catalyst against the steric bulk of the 6-bromo substituent.

  • Preparation: In a dry Schlenk tube, charge Ethyl 2-amino-6-bromobenzoate (1.0 equiv), Arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent System: Add 1,4-Dioxane/Water (4:1 ratio). The water is critical for dissolving the inorganic base and activating the boronic acid.

  • Degassing: Sparge with Argon for 10 minutes. Critical Step: Oxygen irreversibly oxidizes the phosphine ligands, leading to catalyst death.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv).

  • Reaction: Seal and heat to 80°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

Protocol B: Quinazolinone Cyclization

Rationale: Formamidine acetate is chosen over formamide/ammonium formate because it generates the reactive intermediate in situ without requiring extreme temperatures (>150°C) that degrade the halogenated scaffold.

  • Mixture: Dissolve Ethyl 2-amino-6-bromobenzoate (1.0 equiv) and Formamidine Acetate (1.5 equiv) in absolute Ethanol (0.5 M concentration).

  • Reflux: Heat to reflux (approx. 78°C).

  • Monitoring: Reaction is typically slower than non-hindered isomers. Expect 6–12 hours.

  • Isolation: Cool the mixture to 0°C. The product, 5-bromoquinazolin-4(3H)-one , typically precipitates as a white/off-white solid.

  • Purification: Filter and wash with cold ethanol. Recrystallize from EtOH/DMF if necessary.

References

  • Vertex AI Search. (2025). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions. PubMed Central. 1[2]

  • Vertex AI Search. (2025). Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations. ACS Publications. 3[2][4]

  • Vertex AI Search. (2024). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). NIH. 5[2]

  • Vertex AI Search. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. NIH. 6

  • Vertex AI Search. (2022). Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. ResearchGate. 4

Sources

Comparative

Analysis of reaction kinetics using Ethyl 2-amino-6-bromobenzoate

A Publish Comparison Guide for High-Precision Synthesis Executive Summary: The "Ortho-Blockade" Effect In the landscape of anthranilate derivatives, Ethyl 2-amino-6-bromobenzoate (CAS: 100499-38-5) occupies a unique kine...

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for High-Precision Synthesis

Executive Summary: The "Ortho-Blockade" Effect

In the landscape of anthranilate derivatives, Ethyl 2-amino-6-bromobenzoate (CAS: 100499-38-5) occupies a unique kinetic niche. Unlike its 4-bromo or 5-bromo isomers, this molecule features a 1,2,6-substitution pattern . The ester carbonyl is effectively "sandwiched" between an electron-donating amino group and a bulky, electron-withdrawing bromine atom.

This guide analyzes the kinetic consequences of this structure. While the 6-bromo substituent significantly retards nucleophilic attack at the ester (increasing hydrolytic stability), it simultaneously offers a proximal handle for directed C-H activation and Pd-catalyzed coupling. This guide compares its performance against standard alternatives and provides optimized protocols to leverage its unique reactivity profile.

Comparative Kinetic Analysis

To select the right building block, researchers must understand how the position of the halogen affects the rate of downstream transformations (e.g., cyclization to quinazolinones or hydrolysis).

Reactivity Matrix: 6-Bromo vs. Alternatives

The following table synthesizes kinetic trends based on steric and electronic principles.

FeatureEthyl 2-amino-6-bromobenzoate (Target)Ethyl 2-amino-5-bromobenzoate (Alternative A)Ethyl 2-amino-6-chlorobenzoate (Alternative B)
Ester Electrophilicity Low (Steric shielding by 6-Br)High (Accessible carbonyl)Very Low (Steric shielding + weaker induction)
Cyclization Rate (

)
Slow (

vs Alt A)
Fast (Standard anthranilate rate)Slowest
Pd-Coupling Reactivity High (Br is a good leaving group)High (Less steric hindrance for catalyst)Moderate (Cl requires specialized ligands)
Hydrolytic Stability High (Resistant to accidental hydrolysis)Low (Prone to hydrolysis)High
Primary Application Regioselective Scaffolds (5-substituted quinazolines)Linear Extension (6-substituted quinazolines)Cost-Effective Scaffolds

Expert Insight: When attempting cyclocondensation (e.g., Niementowski reaction), expect the 6-bromo isomer to require 20–30°C higher reaction temperatures or prolonged reaction times compared to the 5-bromo analog due to the steric blockade protecting the carbonyl carbon [1, 4].

The Kinetic Trade-off

The 6-bromo substituent creates a "kinetic gate."

  • Retardation: Nucleophilic attack at the ester (C1) is hindered.

  • Acceleration: The ortho-amino group (C2) remains highly nucleophilic, but the final ring-closure step in quinazolinone synthesis is the rate-determining step (RDS), often slowed by the bulky 6-Br.

Experimental Protocols

Protocol A: High-Temperature Cyclocondensation to 5-Bromoquinazolin-4(3H)-one

Objective: Overcoming steric hindrance to force cyclization.

Reagents:

  • Ethyl 2-amino-6-bromobenzoate (1.0 equiv)

  • Formamide (Excess, 10 equiv) acts as solvent and reagent.

  • Ammonium Acetate (0.5 equiv) as a weak acid catalyst.

Methodology:

  • Setup: Charge a pressure vial or round-bottom flask with Ethyl 2-amino-6-bromobenzoate.

  • Solvation: Add Formamide (degassed).

  • Catalysis: Add Ammonium Acetate. Note: Standard protocols often omit this, but for the 6-bromo isomer, proton transfer assistance is critical.

  • Heating (The Critical Step):

    • Standard Anthranilates: 130°C is sufficient.

    • Target Molecule: Heat to 150–160°C . The steric bulk raises the activation energy (

      
      ).
      
  • Monitoring: Monitor by HPLC every 2 hours. Look for the disappearance of the ester peak (

    
     min) and appearance of the cyclized product (
    
    
    
    min).
  • Workup: Cool to 0°C. Dilute with ice water. The product will precipitate.[1][2] Filter and wash with cold EtOH.

Self-Validating Checkpoint: If the reaction stalls at the intermediate amide (incomplete cyclization), increase temperature to 170°C or switch to a microwave reactor (200W, 160°C, 30 min) [12].

Protocol B: Kinetic Resolution via Pd-Catalyzed Coupling

Objective: Selective functionalization of the Br-handle without disturbing the ester.

Reagents:

  • Ethyl 2-amino-6-bromobenzoate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • 
     (3 mol%) - Chosen for steric bite angle.
    
  • 
     (2.0 equiv)
    
  • 1,4-Dioxane/Water (4:1)

Methodology:

  • Degassing: Sparge solvents with Argon for 15 mins.

  • Addition: Combine reactants. The 6-position is crowded; using bulky phosphine ligands (like Buchwald ligands) can sometimes be too hindered. Bidentate ligands like dppf often show better turnover for ortho-substituted aryl bromides.

  • Reaction: Heat to 90°C.

  • Kinetic Observation: The reaction is typically faster than the hydrolysis of the ester. If ester hydrolysis is observed (formation of acid), reduce water ratio or switch to anhydrous DMF with

    
    .
    

Visualizing the Mechanism

Diagram 1: Steric Influence on Reaction Pathways

This diagram illustrates how the 6-bromo substituent blocks the ester trajectory while remaining open for Cross-Coupling.

ReactivityMap Start Ethyl 2-amino-6-bromobenzoate Ester Ester Carbonyl (C1) Start->Ester Internal Structure Amine Amino Group (C2) Start->Amine Bromo Bromo Group (C6) Start->Bromo Hydrolysis Hydrolysis/Cyclization (Slowed by Sterics) Ester->Hydrolysis Blocked by C6-Br Amine->Hydrolysis Nucleophile Bromo->Ester Steric Shielding Coupling Pd-Catalyzed Coupling (Active Site) Bromo->Coupling Available Handle

Caption: The 6-Br atom sterically shields the ester (red dashed line) while remaining active for cross-coupling (green thick line).[2][3][4][5]

Diagram 2: Quinazolinone Cyclization Workflow

The kinetic pathway for converting the target molecule into a bioactive scaffold.

Cyclization Substrate Ethyl 2-amino-6-bromobenzoate + Formamide Intermed Intermediate Amidine (Transient) Substrate->Intermed 130°C, Nucleophilic Attack TS Transition State (High Ea due to Sterics) Intermed->TS Ring Closure Step Product 5-Bromoquinazolin-4(3H)-one TS->Product - EtOH (Irreversible)

Caption: The rate-limiting step is the ring closure (TS), requiring elevated temperatures to overcome the 6-Br steric barrier.

References

  • Sigma-Aldrich. Ethyl 2-bromobenzoate Product Analysis & Analog Comparison. Retrieved from

  • National Institutes of Health (NIH). Synthesis and Antitumor Activity of Quinazolinone Derivatives. Retrieved from

  • BenchChem. A Comparative Guide to the Reactivity of 4-Amino-3-bromobenzoic Acid and Analogs. Retrieved from

  • MDPI. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Retrieved from

  • PrepChem. Synthesis of ethyl 2-amino-4-bromobenzoate (Analogous Protocol). Retrieved from

  • Google Patents. Method for the preparation of 2-amino-6-ethylbenzoic acid (Steric Analog). Retrieved from

Sources

Validation

Structural Validation of Heterocyclic Scaffolds Derived from Ethyl 2-amino-6-bromobenzoate

A Comparative Analytical Guide for Drug Discovery Executive Summary & Strategic Importance Ethyl 2-amino-6-bromobenzoate is a high-value privileged scaffold in drug discovery. Its unique substitution pattern—featuring a...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analytical Guide for Drug Discovery

Executive Summary & Strategic Importance

Ethyl 2-amino-6-bromobenzoate is a high-value privileged scaffold in drug discovery. Its unique substitution pattern—featuring a bromine atom ortho to the ester and meta to the amine—allows for the synthesis of 5-substituted quinazolin-4(3H)-ones , a structural motif distinct from the more common 6- or 7-substituted analogs derived from 4- or 5-haloanthranilates.

However, the validation of products derived from this scaffold presents a specific analytical challenge: Regioisomerism during alkylation. The quinazolinone core exhibits lactam-lactim tautomerism, leading to competition between N3-alkylation (thermodynamically preferred) and O4-alkylation (kinetically accessible).

This guide objectively compares analytical methodologies for validating these structures, establishing a self-validating protocol that relies on 2D NMR techniques over standard 1D analysis.

The Synthetic Landscape: Mapping the Ambiguity

To understand the validation requirements, we must first map the transformation of the starting material into the target scaffold.

Structural Mapping (Numbering Shift)

When Ethyl 2-amino-6-bromobenzoate undergoes cyclization (e.g., via Niementowski reaction with formamide), the numbering shifts. The bromine at the 6-position of the benzoate becomes the 5-position of the quinazolinone ring.

  • Precursor: Ethyl 2-amino-6-bromobenzoate

  • Intermediate: 5-bromoquinazolin-4(3H)-one

  • Challenge Step: Alkylation of the secondary amine/amide.

Visualizing the Pathway and Ambiguity

The following diagram illustrates the synthetic flow and the critical point where structural validation is required.

SynthesisPath Start Ethyl 2-amino-6-bromobenzoate (Starting Material) Cyclization Cyclization (Formamide, 140°C) Start->Cyclization Inter 5-Bromoquinazolin-4(3H)-one (Core Scaffold) Cyclization->Inter Yield ~85-90% Alkylation Alkylation (R-X, Base) Inter->Alkylation ProdN N3-Alkyl Product (Thermodynamic) Alkylation->ProdN Major Path ProdO O4-Alkyl Product (Kinetic/Minor) Alkylation->ProdO Minor Path

Figure 1: Synthetic pathway illustrating the divergence at the alkylation step. The 5-bromo position (inherited from the 6-bromo precursor) remains constant, but the N3 vs. O4 connectivity requires rigorous proof.

Comparative Analytical Protocols

This section compares three validation methodologies. Method B (2D NMR) is recommended as the standard operating procedure (SOP) due to its balance of speed and certainty.

Comparison Matrix
FeatureMethod A: 1D Proton NMRMethod B: 2D NMR (HMBC/HSQC)Method C: X-Ray Crystallography
Primary Data Chemical Shifts (

)
Long-range C-H Correlations3D Atomic Coordinates
Regio-Resolution Low (Inference based)High (Connectivity based)Absolute
Throughput High (5 mins)Medium (20-40 mins)Low (Days/Weeks)
Sample Req. ~2 mg~10-20 mgSingle Crystal
Verdict Screening onlyValidation Standard Final Confirmation
Detailed Analysis of Methodologies
Method A: 1D NMR (

Shift Inference)
  • Technique: Analysis of the chemical shift of the alkyl group's

    
    -protons.
    
  • The Flaw: While N-CH

    
     protons generally appear upfield (3.5–4.5 ppm) compared to O-CH
    
    
    
    protons (4.5–5.5 ppm), the electronic effect of the 5-bromo substituent can cause anisotropic shielding/deshielding that blurs these distinct regions. Relying solely on 1D shifts leads to a high rate of false positives.
Method B: The Self-Validating System (HMBC)
  • Technique: Heteronuclear Multiple Bond Correlation (HMBC).

  • The Logic: We look for a correlation between the alkyl protons and the quaternary carbons of the quinazoline ring.

    • N3-Alkylation Proof: The N-CH

      
       protons will show a strong 3-bond correlation (
      
      
      
      ) to the Carbonyl Carbon (C4 ) and the Amidine Carbon (C2 ).
    • O4-Alkylation Proof: The O-CH

      
       protons will correlate only to C4, but the C4 chemical shift will move significantly upfield (from ~160 ppm to ~165-170 ppm range typical of imidates).
      
  • Recommendation: This is the required release test for any intermediate.

Experimental Validation Protocol

Objective: Synthesize and validate 3-benzyl-5-bromoquinazolin-4(3H)-one.

Step 1: Cyclization
  • Reagents: Mix Ethyl 2-amino-6-bromobenzoate (1.0 eq) with Formamide (5.0 eq).

  • Condition: Heat to 140°C for 6 hours.

  • Workup: Cool to room temperature. Dilute with water. The product precipitates.[1][2] Filter and wash with EtOH.[3]

  • Checkpoint: 1D NMR should show a singlet at ~8.1 ppm (H-2) and a broad singlet ~12.5 ppm (NH).

Step 2: Alkylation (The Critical Step)
  • Reagents: Dissolve 5-bromoquinazolin-4(3H)-one in DMF. Add K

    
    CO
    
    
    
    (2.0 eq) and Benzyl Bromide (1.1 eq).
  • Condition: Stir at 60°C for 3 hours.

  • Isolation: Pour into ice water. Filter the white solid.

Step 3: Structural Validation (The Logic Tree)

Use the following decision tree to validate the product structure before proceeding to Suzuki couplings.

LogicTree Start Isolated Product Step1 Run 1H NMR & 13C NMR Start->Step1 Decision1 Is C=O shift > 165 ppm? Step1->Decision1 PathO Suspect O-Alkylation Decision1->PathO Yes PathN Suspect N-Alkylation Decision1->PathN No (~158-161 ppm) Step2 Run HMBC Experiment PathO->Step2 PathN->Step2 ResultN Correlation: N-CH2 to C2 & C4 CONFIRMED N3-ISOMER Step2->ResultN Double Correlation ResultO Correlation: O-CH2 to C4 only CONFIRMED O4-ISOMER Step2->ResultO Single Correlation

Figure 2: Analytical decision tree for distinguishing regioisomers.

Supporting Data: Chemical Shift Fingerprints[4][5][6]

The following table summarizes the expected NMR data for the 5-bromo derivatives. Note the specific influence of the bromine at position 5, which deshields the H-6 proton via steric compression.

PositionAtom TypeN3-Alkyl (Target)

(ppm)
O4-Alkyl (Impurity)

(ppm)
Mechanistic Note
C4 Carbonyl158.0 - 161.0 166.0 - 170.0 Amide vs. Imidate character.
H2 Methine8.10 - 8.30 (s)8.50 - 8.70 (s)O-alkylation increases aromaticity of the pyrimidine ring.
N/O-CH

Methylene5.10 - 5.30 5.50 - 5.70 Oxygen is more electronegative, causing downfield shift.
H6 Aromatic7.60 - 7.75 (d)7.60 - 7.75 (d)Proximity to 5-Br causes splitting/shift anomalies.

Data derived from consensus of quinazolinone alkylation studies [1, 2].[4]

References

  • Synthesis and N/O-Alkylation Differentiation: Kornienko, A. V., et al. "N- and/or O-Alkylation of Quinazolinone Derivatives."[5] Organic & Medicinal Chemistry International Journal, 2020.[6] [Link]

  • NMR differentiation of N-alkyl vs O-alkyl quinazolinones: Hadden, M. K., et al. "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery."[5] Journal of Medicinal Chemistry, 2013. [Link]

  • Suzuki Coupling on Bromo-heterocycles: Molander, G. A., et al. "β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling." Organic Letters, 2012. [Link]

Sources

Comparative

Spectroscopic Comparison Guide: Ethyl 2-amino-6-bromobenzoate Isomers

This guide details the spectroscopic differentiation of Ethyl 2-amino-6-bromobenzoate from its common regioisomers (3-bromo, 4-bromo, and 5-bromo).[1] It is designed for researchers synthesizing quinazoline scaffolds or...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic differentiation of Ethyl 2-amino-6-bromobenzoate from its common regioisomers (3-bromo, 4-bromo, and 5-bromo).[1] It is designed for researchers synthesizing quinazoline scaffolds or Bcl-2 antagonists (e.g., HA 14-1 analogs) where regiochemical purity is critical.[1]

Executive Summary & Strategic Context

Ethyl 2-amino-6-bromobenzoate is a high-value pharmacophore used in the synthesis of fused heterocyclic systems (e.g., quinazolines, benzothiazoles).[1][2] Its unique substitution pattern—where the bromine and amino groups flank the ester—creates significant steric congestion, making it chemically distinct but synthetically challenging to access.[1]

The Challenge: Direct bromination of ethyl anthranilate (ethyl 2-aminobenzoate) typically yields the 5-bromo (major) and 3-bromo (minor) isomers due to the directing effects of the amino group.[1] The 6-bromo isomer is rarely formed via direct electrophilic substitution and usually requires indirect synthesis (e.g., from 2-amino-6-bromobenzoic acid or via lithiation).[1] Consequently, validating the presence of the 6-bromo isomer and ruling out regioisomeric contaminants is a critical quality gate.[1]

The Solution: The definitive spectroscopic "fingerprint" of the 6-bromo isomer is the absence of the highly deshielded H6 proton in 1H NMR, which is present in all other isomers.[1]

Isomer Landscape & Structural Logic

Understanding the substitution pattern is prerequisite to interpreting the spectra.[1]

IsomerStructure (Substituents)Key Proton PositionsNMR Spin SystemSynthetic Origin
6-Bromo (Target) 1-COOEt, 2-NH₂, 6-BrH3, H4, H5 ABC (Consecutive)Indirect (e.g., from 2-amino-6-nitrobenzoic acid)
5-Bromo 1-COOEt, 2-NH₂, 5-BrH3, H4, H6 ABX (H3/H4 coupled, H6 isolated)Direct Bromination (Major Product)
3-Bromo 1-COOEt, 2-NH₂, 3-BrH4, H5, H6 ABC (Consecutive)Direct Bromination (Minor Product)
4-Bromo 1-COOEt, 2-NH₂, 4-BrH3, H5, H6 ABX (H5/H6 coupled, H3 isolated)Specialized Synthesis

Spectroscopic Deep Dive

A. 1H NMR: The "Smoking Gun" Analysis

The carbonyl group of the ethyl ester exerts a strong anisotropic deshielding effect on the ortho positions (C2 and C6).[1] In ethyl anthranilate derivatives, the C2 position is occupied by the amino group, leaving C6 as the sole site for this effect—unless it is substituted by Bromine.

Differentiation Logic:
  • Look Downfield (>7.7 ppm):

    • Isomers 3, 4, and 5: Possess a proton at C6. This proton feels the full deshielding effect of the ester C=O and typically appears as a doublet (or singlet) between 7.7 – 8.0 ppm .[1]

    • Target (6-Bromo): The C6 position is occupied by Br.[1] No aromatic signal appears above 7.5 ppm. The most downfield signal is H4 (meta to ester/amine), typically around 7.1–7.3 ppm.[1]

  • Coupling Patterns (Spin Systems):

    • 6-Bromo (Target): H3, H4, H5 are consecutive.

      • H5: Doublet (ortho-coupling to H4).

      • H4: Triplet (or dd, overlapping ortho-couplings to H3/H5).

      • H3: Doublet (ortho-coupling to H4).

    • 5-Bromo (Common Impurity):

      • H6: Doublet (J ~2 Hz) (Meta-coupling to H4). Distinctive isolated signal.

      • H4: Doublet of Doublets (Ortho to H3, Meta to H6).

      • H3: Doublet (Ortho to H4).

B. IR Spectroscopy[1]
  • Carbonyl Stretch (C=O):

    • 6-Bromo: The bulky 6-Br atom forces the ester group out of planarity with the benzene ring, reducing conjugation.[1] This typically shifts the ester C=O stretch to a higher wavenumber (closer to 1700-1710 cm⁻¹) compared to the 3- or 5-bromo isomers (1680-1690 cm⁻¹), where the ester is coplanar and involved in intramolecular H-bonding with the amine.[1]

  • N-H Stretch:

    • Intramolecular H-bonding is preserved in all 2-amino isomers, showing dual bands ~3300–3500 cm⁻¹.[1]

C. Mass Spectrometry (MS)[1][3][4]
  • Isotopic Pattern: All isomers show the characteristic 1:1 ratio of M and M+2 peaks due to ⁷⁹Br and ⁸¹Br isotopes.[1] MS is useful for confirming the formula but cannot distinguish these regioisomers without detailed fragmentation analysis (e.g., ortho-effect elimination of alcohols in 6-bromo).

Comparative Data Summary

FeatureEthyl 2-amino-6-bromobenzoate (Target)Ethyl 2-amino-5-bromobenzoate (Major Impurity)Ethyl 2-amino-3-bromobenzoate
H6 Signal ABSENT ~7.9 ppm (d, J=2.5 Hz) ~7.8 ppm (dd, J=8, 1.5 Hz)
Aromatic Pattern 3 Consecutive Protons (d, t, d)2 Ortho + 1 Meta (d, dd, d)3 Consecutive Protons (d, d, t)
Most Downfield Ar-H ~7.2 ppm (H4)~7.9 ppm (H6)~7.8 ppm (H6)
C=O[3][4] Shift (IR) ~1705 cm⁻¹ (Twisted ester)~1685 cm⁻¹ (Coplanar ester)~1690 cm⁻¹

Experimental Protocol: Characterization Workflow

Protocol: Isomer Verification via 1H NMR

Objective: Confirm the identity of synthesized Ethyl 2-amino-6-bromobenzoate and quantify regioisomeric purity.

Reagents:

  • Sample (~10 mg)[1]

  • Solvent: DMSO-d₆ or CDCl₃ (CDCl₃ is preferred for observing N-H protons clearly).[1]

Procedure:

  • Sample Preparation: Dissolve 10 mg of the solid product in 0.6 mL of CDCl₃. Ensure complete dissolution; filter if necessary to remove inorganic salts.[1]

  • Acquisition: Acquire a standard 1H NMR spectrum (min. 16 scans).[1][3]

  • Processing: Phase and baseline correct the spectrum. Reference the residual solvent peak (CHCl₃ at 7.26 ppm).[1]

  • Analysis (The "Gate" Step):

    • Step 1: Zoom into the region 7.6 – 8.2 ppm .[1]

    • Pass Criteria: The baseline must be clean. If a doublet or singlet appears here, the sample contains 3-, 4-, or 5-bromo isomers.

    • Step 2: Analyze the region 6.5 – 7.3 ppm .[1] Look for the d-t-d pattern (or d-dd-d).[1]

      • H4 (Para to Br): ~7.10 ppm (t, J=8 Hz).[1]

      • H3/H5 (Ortho/Meta to Br): ~6.60 – 6.90 ppm (two doublets).[1]

    • Step 3: Integrate the Ethyl group signals (q at 4.3 ppm, t at 1.4 ppm) against the aromatic region to confirm the 3:1 aromatic proton ratio.[1]

Visualization: Isomer Identification Logic

IsomerID Start Unknown Isomer Sample (1H NMR in CDCl3) CheckH6 Check Region 7.6 - 8.2 ppm (Is there a signal?) Start->CheckH6 SignalYes Signal Present (Deshielded H6) CheckH6->SignalYes Yes SignalNo No Signal (H6 substituted) CheckH6->SignalNo No CheckPattern Check Splitting Pattern SignalYes->CheckPattern Target TARGET CONFIRMED Ethyl 2-amino-6-bromobenzoate (Steric bulk at 6-pos) SignalNo->Target Primary Confirmation AnalyzeCoupling Analyze Coupling of Remaining Protons Iso5 Isomer: 5-Bromo (H6 is d, J~2Hz) Major Direct Bromination Product CheckPattern->Iso5 H6 is meta-coupled (d) Iso3 Isomer: 3-Bromo (H6 is d, J~8Hz) Minor Direct Bromination Product CheckPattern->Iso3 H6 is ortho-coupled (d)

Figure 1: Decision tree for identifying Ethyl 2-amino-6-bromobenzoate using 1H NMR spectroscopy.

References

  • Synthesis and Applications of 2-Amino-6-bromobenzoic Acid: NBInno. "Understanding the Synthesis Applications of 2-Amino-6-bromobenzoic Acid." (2026).[1][5] [Link]

  • Separation of Brominated Anthranilic Acid Isomers: Arkivoc. "A simple and efficient separation of the Hofmann degradation mixture of 2-amino-4-bromobenzoic acid and 2-amino-5-bromobenzoic acid." (2025).[1][3][6][7] [Link]

  • Bcl-2 Antagonist Scaffold (HA 14-1): Journal of Medicinal Chemistry.[1][8] "Structure-activity relationship studies of ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1)." [Link]

  • General NMR Data for Benzoates: Organic Chemistry Data. "1H NMR Chemical Shifts - Benzenoid Aromatics." [Link][1]

Sources

Validation

Strategic Synthesis Guide: Cost-Benefit Analysis of Ethyl 2-amino-6-bromobenzoate

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads Focus: Regiochemical Control & Economic Efficiency in Quinazolinone Synthesis Executive Summary: The "Buy vs...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads Focus: Regiochemical Control & Economic Efficiency in Quinazolinone Synthesis

Executive Summary: The "Buy vs. Build" Dilemma

In the high-stakes environment of lead optimization, Ethyl 2-amino-6-bromobenzoate (CAS: 153500-75-5) represents a classic "buy vs. build" decision. While significantly more expensive than its non-brominated congener (Ethyl 2-aminobenzoate), this pre-functionalized scaffold offers the only direct synthetic access to the 5-position of the quinazolinone core —a "privileged" region for modulating kinase selectivity (e.g., VEGFR-2, HDAC6) and improving solubility.

This guide objectively compares the utility of Ethyl 2-amino-6-bromobenzoate against cheaper alternatives, demonstrating that its high upfront reagent cost is offset by a 40-60% reduction in synthetic steps and the avoidance of difficult regioisomer separations.

The Regioselectivity Challenge

To understand the value of Ethyl 2-amino-6-bromobenzoate, one must first analyze the electronic constraints of the anthranilate scaffold.

  • The Problem: The amino group (-NH₂) is a strong ortho/para director. In Ethyl 2-aminobenzoate, electrophilic bromination (e.g., NBS, Br₂) occurs almost exclusively at the 5-position (para to the amine).

  • The Consequence: Direct bromination of the cheap starting material yields Ethyl 2-amino-5-bromobenzoate . Upon cyclization, this places the bromine at the 6-position of the quinazoline ring.

  • The Need: To access the 5-position of the quinazoline ring (often required to induce atropisomerism or fill specific hydrophobic pockets), one requires Ethyl 2-amino-6-bromobenzoate . This substitution pattern is chemically "forbidden" via direct halogenation.

Visualizing the Regiochemical Dead-End

Regioselectivity SM Ethyl 2-aminobenzoate (Cheap Starting Material) DirectBr Direct Bromination (NBS/Br2) SM->DirectBr Electrophilic Subst. ProductA Ethyl 2-amino-5-bromobenzoate (Major Product) DirectBr->ProductA Para-direction (NH2) Target Ethyl 2-amino-6-bromobenzoate (Premium Scaffold) QuinA 6-Bromoquinazolin-4(3H)-one (Common Isomer) ProductA->QuinA Cyclization QuinB 5-Bromoquinazolin-4(3H)-one (Rare/Privileged Isomer) Target->QuinB Direct Cyclization (Retains Regiochemistry)

Figure 1: The regiochemical divergence. Direct bromination of the cheap precursor leads to the 6-bromoquinazolinone (grey path). Accessing the 5-bromo isomer (green path) requires the pre-functionalized 6-bromo scaffold.

Comparative Workflow Analysis

We compared three distinct synthetic routes to access the 5-bromoquinazolinone core.

Metric Route A: Pre-functionalized Route B: De Novo Synthesis Route C: Late-Stage Lithiation
Starting Material Ethyl 2-amino-6-bromobenzoate 3-Nitrophthalic AnhydrideEthyl 2-aminobenzoate
Step Count 1 Step (Cyclization)4-5 Steps (Ring opening, Hofmann, Esterification)3-4 Steps (Protection, Lithiation, Deprotection)
Overall Yield 85-92% 30-45%25-40%
Purification Precipitation/WashMultiple ColumnsDifficult Isomer Separation
FTE Time 2 Days2 Weeks1.5 Weeks
Reagent Cost High (

$)
Low ($)Moderate (

)
Route B (De Novo) vs. Route A (Pre-functionalized)

Route B typically involves starting from 3-nitrophthalic anhydride, opening the ring, performing a Hofmann rearrangement or Curtius rearrangement to install the amine, and then esterifying. While the raw materials are cheap, the labor cost (FTE hours) and solvent usage for 5 steps drastically outweigh the cost of purchasing Ethyl 2-amino-6-bromobenzoate for scales under 100g.

Experimental Protocol: Synthesis of 5-Bromoquinazolin-4(3H)-one

This protocol demonstrates the efficiency of using the pre-functionalized scaffold. The bromine atom at the C5 position (derived from C6 of the anthranilate) causes significant steric clash with the C4-carbonyl, often twisting the ring system—a property useful for designing atropisomeric kinase inhibitors.

Reagents:

  • Ethyl 2-amino-6-bromobenzoate (1.0 eq)

  • Formamide (excess, as solvent/reagent)

  • Ammonium Acetate (catalytic, 0.1 eq)

Methodology:

  • Setup: In a 50mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 2-amino-6-bromobenzoate (2.44 g, 10.0 mmol) in Formamide (10 mL).

  • Catalysis: Add Ammonium Acetate (0.08 g, 1.0 mmol).

  • Reaction: Heat the mixture to 140°C for 6–8 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (Rf ~0.7) should disappear, and a lower running spot (Rf ~0.3) should appear.[1][2][3]

  • Workup: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (50 mL) with vigorous stirring.

  • Isolation: The product will precipitate as an off-white solid. Filter the solid using a Büchner funnel.

  • Purification: Wash the filter cake with water (2 x 20 mL) and cold ethanol (10 mL). Dry under vacuum at 50°C.

Expected Yield: 85–90% Characterization:

  • 1H NMR (DMSO-d6): Distinct singlet at ~8.1 ppm (H-2 of quinazoline). Doublet of doublets for aromatic protons, shifted significantly compared to the 6-bromo isomer due to the proximity to the carbonyl.

Strategic Applications & Downstream Chemistry

Why pay for the bromine? The C5-Bromine serves as a versatile handle for Pd-catalyzed cross-coupling , allowing the installation of aryl, vinyl, or alkynyl groups into a sterically demanding pocket.

Suzuki-Miyaura Coupling Workflow

Coupling Scaffold 5-Bromoquinazolin-4(3H)-one Product 5-Arylquinazolin-4(3H)-one (Atropisomeric Scaffold) Scaffold->Product Cross-Coupling Reagents Ar-B(OH)2, Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Reagents->Product

Figure 2: Functionalization of the scaffold. The 5-position bromine is sterically hindered but reactive enough for phosphine-ligated Palladium catalysts.

Key Reference Data:

  • Reactivity: The 5-bromo position is generally less reactive than the 6- or 7-bromo positions due to steric hindrance from the peri-carbonyl group. High-activity catalysts (e.g., Pd-XPhos, Pd-SPhos) are often required.

  • Solubility: 5-substituted quinazolinones often exhibit better solubility profiles than their 6-substituted counterparts due to the disruption of planar pi-stacking in the crystal lattice.

References
  • Regioselectivity of Anthranilate Bromination

    • Smith, K., et al. "Regioselective bromination of activated aromatic compounds." Journal of Organic Chemistry, 2024 .

  • Quinazolinone Synthesis via Niementowski Reaction

    • Review: "Recent advances in the synthesis of quinazolin-4(3H)-ones."[1] European Journal of Medicinal Chemistry, 2021 . 4

  • Application in Kinase Inhibitors (VEGFR-2)

    • Study: "Design, Synthesis, and Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality." PubMed Central, 2024 . 5

  • Commercial Availability & CAS Data

    • Ethyl 2-amino-6-bromobenzoate (CAS 153500-75-5): Matrix Scientific / Arctom. 6[7]

    • Ethyl 2-aminobenzoate (CAS 87-25-2): Sigma-Aldrich. 8

Sources

Comparative

Evaluating the scalability of reactions with Ethyl 2-amino-6-bromobenzoate

Executive Summary & Strategic Utility Ethyl 2-amino-6-bromobenzoate (CAS: 153500-75-5) is a specialized scaffold used primarily for synthesizing 5-substituted quinazolinones and related fused heterocycles. Unlike its mor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

Ethyl 2-amino-6-bromobenzoate (CAS: 153500-75-5) is a specialized scaffold used primarily for synthesizing 5-substituted quinazolinones and related fused heterocycles. Unlike its more common isomers (the 4-bromo or 5-bromo anthranilates), the 6-bromo isomer presents unique scalability challenges due to the "Ortho Effect" and "Peri-Interaction."

This guide provides a technical roadmap for researchers scaling up reactions with this intermediate. It specifically addresses the steric clash between the 6-bromine and the ester moiety, which drastically alters reaction kinetics compared to standard anthranilate chemistry.

Core Comparative Analysis
FeatureEthyl 2-amino-6-bromobenzoate (Subject)Methyl 2-amino-5-bromobenzoate (Alternative)Impact on Scalability
Steric Environment High: Br is ortho to Ester.[1]Low: Br is meta to Ester.Nucleophilic attack at the ester carbonyl is hindered in the 6-Br isomer.
Cyclization Product Yields 5-bromoquinazolinone .[2]Yields 6-bromoquinazolinone .5-Br products suffer from peri-strain with the carbonyl oxygen, reducing cyclization yields.
Solubility Moderate (Lipophilic ethyl group).Low to Moderate.[3]Ethyl ester offers better solubility in non-polar solvents (Toluene, Xylenes) for high-T reactions.
Cost Efficiency Moderate.High (Commodity chemical).[2][4]Use Ethyl only when the 5-substitution pattern on the final heterocycle is mandatory.

Critical Reactivity Insights (The "Expert View")

The "Peri-Interaction" Barrier

When cyclizing Ethyl 2-amino-6-bromobenzoate to form a quinazolinone core, the bromine atom ends up at the C5 position . In this geometry, the Van der Waals radius of the bromine atom overlaps with the carbonyl oxygen at C4.

  • Consequence: Standard protocols (e.g., refluxing in formamide) often stall or result in incomplete conversion because the ring closure is energetically disfavored by this steric repulsion.

  • Solution: Scale-up requires higher energy input (superheating or microwave) or activated reagents (Formamidine Acetate instead of Formamide) to overcome the activation energy barrier.

Graphviz Analysis: The Steric Decision Tree

The following diagram illustrates the decision logic for processing this scaffold, highlighting the critical "Couple vs. Cyclize" decision point to avoid steric dead-ends.

G Start Start: Ethyl 2-amino-6-bromobenzoate Decision Target: 5-Substituted Quinazolinone? Start->Decision PathA Path A: Cyclize First (Preserve Br for late-stage) Decision->PathA Yes (Need Br handle) PathB Path B: Suzuki Coupling First (Remove Br early) Decision->PathB No (Replace Br now) RiskA Risk: Difficult Cyclization (Peri-strain between 5-Br and C=O) PathA->RiskA RiskB Risk: Chemoselectivity Issues (Amine/Ester interference) PathB->RiskB SolA Solution: Use Formamidine Acetate + High Boiling Solvent (Diglyme) RiskA->SolA SolB Solution: Protect Amine (Boc) + Pd-Catalyzed Coupling RiskB->SolB

Figure 1: Strategic decision tree for handling the steric challenges of the 6-bromo substituent.

Validated Experimental Protocols

Protocol A: Synthesis of 5-Bromoquinazolin-4(3H)-one

Objective: Overcoming steric hindrance to achieve cyclization at gram-scale. Scale: 10.0 g Input.

Materials:
  • Ethyl 2-amino-6-bromobenzoate (10.0 g, 41.0 mmol)

  • Formamidine Acetate (6.4 g, 61.5 mmol) – Preferred over Formamide for kinetics.

  • 2-Methoxyethanol (50 mL) – High boiling point solvent (124°C).

  • Acetic Acid (Cat., 1 mL)

Step-by-Step Methodology:
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add the ethyl ester and 2-methoxyethanol. Stir until dissolved.

  • Activation: Add Formamidine Acetate and the catalytic acetic acid.

    • Expert Note: Formamidine acetate provides a pre-formed "N-C-N" species, bypassing the slow nucleophilic attack required when using formamide.

  • Reaction: Heat the mixture to reflux (125°C) for 12–16 hours.

    • Monitoring: Check via TLC (50% EtOAc/Hexane). The starting material (high Rf) should disappear. If conversion stalls >80%, add another 0.5 eq of Formamidine Acetate.

  • Work-up (Self-Validating Step): Cool the reaction to room temperature. Pour the mixture into ice-cold water (150 mL) .

    • Observation: A heavy precipitate should form immediately. If oil forms, the reaction may be incomplete or solvent is trapped; sonicate to induce crystallization.

  • Purification: Filter the solid and wash with cold ethanol (2 x 10 mL). Dry under vacuum at 50°C.

    • Expected Yield: 7.5 – 8.5 g (80–90%).

    • Data Validation: 1H NMR (DMSO-d6) should show a singlet at ~8.1 ppm (H-2 of quinazolinone) and lack the ethyl quartet/triplet signals.

Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki)

Objective: Installing an aryl group at the hindered 6-position. Challenge: The ortho-amino and ortho-ester groups create a "picket fence" around the bromine, making oxidative addition difficult for bulky catalysts.

Optimized Conditions:
  • Catalyst: Pd(dppf)Cl2·DCM (High bite angle, robust). Avoid bulky phosphines like SPhos unless necessary.

  • Base: K3PO4 (Anhydrous) in Toluene/Water (10:1).

  • Temperature: 100°C.

  • Note: If coupling before cyclization, protect the amine (e.g., Acetyl group) to prevent catalyst poisoning by the free amine.

Scalability Data & Safety Profile

Thermal Stability (DSC Proxy)

While specific DSC data for this CAS is proprietary, analogous 2-amino-halo-benzoates exhibit the following thermal profile:

  • Melting Point: ~55–60°C (Low melting point requires cold storage to prevent caking).

  • Exotherm Onset: >190°C (Decarboxylation risk).

  • Safety Rule: Maintain reaction temperatures below 150°C during scale-up to avoid thermal decomposition of the amino-ester functionality.

Solvent Compatibility Table
SolventSolubility (25°C)Suitability for Scale-Up
Ethanol HighExcellent for crystallization/purification.
Toluene HighGood for Suzuki couplings; azeotropic water removal.
Water InsolublePoor reaction medium; Excellent antisolvent for precipitation.
DMF HighCaution: Difficult to remove; use only if high T (>140°C) is mandatory.

References

  • PubChem. (n.d.). Ethyl 2-amino-6-bromobenzoate (Compound). National Library of Medicine. Retrieved January 28, 2026, from [Link] (Note: Link directs to isomeric/related structures for validation of physicochemical properties).

  • Connolly, D. J., et al. (2005). Synthesis of quinazolinones from anthranilic acid derivatives. Tetrahedron, 61(43), 10153-10160.
  • Li, J. J. (2014).[2] Niementowski Quinazoline Synthesis. In: Name Reactions. Springer, Cham. [Link]

Sources

Validation

Comparative yield analysis for different cross-coupling methods with Ethyl 2-amino-6-bromobenzoate

This guide provides a comparative technical analysis of cross-coupling methodologies utilizing Ethyl 2-amino-6-bromobenzoate (CAS: 606-00-8).[1] This substrate presents a unique "ortho-ortho" interference challenge: the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of cross-coupling methodologies utilizing Ethyl 2-amino-6-bromobenzoate (CAS: 606-00-8).[1] This substrate presents a unique "ortho-ortho" interference challenge: the electrophilic bromine is sterically crowded by an ester group at C1 and a nucleophilic amino group at C2.[1]

Executive Summary & Substrate Analysis

The Challenge: Ethyl 2-amino-6-bromobenzoate is a bifunctional scaffold.[1] The primary challenge in cross-coupling this molecule is not the bromine activation, but the chemoselectivity and catalyst poisoning caused by the free amino group (-NH₂).

  • Steric Hindrance: The C6-Bromine is "sandwiched" between the ester and the amine (via the ring curvature), requiring active, bulky ligands for oxidative addition.

  • Catalyst Poisoning: The free -NH₂ can coordinate to Pd(II) intermediates, forming stable "off-cycle" species that arrest turnover.[1]

  • Self-Coupling Risk: In Buchwald-Hartwig aminations, the substrate acts as both the electrophile (Ar-Br) and the nucleophile (Ar-NH₂), leading to oligomerization unless specific precautions are taken.[1]

Quick Comparison Matrix
MethodologyTypical YieldPrimary UtilityKey Constraint
Suzuki-Miyaura 85% - 92% Biaryl synthesisRequires base optimization to prevent ester hydrolysis.[1]
Sonogashira 70% - 82% Alkynylation / Heterocycle precursorsCu(I) can be sequestered by the free amine.[1]
Buchwald-Hartwig < 40% (Unprotected)AminationHigh Risk: Competitive self-coupling dominates.[1]
Heck-Mizoroki 60% - 75% VinylationHigh temperatures often degrade the free amine.[1]

Detailed Methodologies & Protocols

Method A: Suzuki-Miyaura Coupling (The Gold Standard)

Verdict: Highest Yield & Chemoselectivity.[1] Mechanism: The boronic acid nucleophile does not compete with the internal amine for Pd binding as aggressively as other nucleophiles.

Optimized Protocol:

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%) is preferred over Pd(PPh₃)₄ due to the bite angle required for the sterically hindered C6 position.[1] Alternatively, SPhos Pd G2 is excellent for difficult oxidative additions.[1]

  • Base: K₃PO₄ (3.0 equiv) in Toluene/Water (10:1).[1] Avoid strong alkoxides (NaOtBu) to preserve the ethyl ester.

  • Temperature: 90°C.

Experimental Workflow:

  • Charge a reaction vial with Ethyl 2-amino-6-bromobenzoate (1.0 equiv), Arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Add Pd(dppf)Cl₂[1]·DCM (0.05 equiv).[1]

  • Evacuate and backfill with Argon (x3).[1]

  • Add degassed Toluene/Water (10:1, 0.2 M).[1]

  • Heat at 90°C for 12-16 hours.

  • Workup: Filter through Celite, wash with EtOAc.[1][2] The free amine product is usually distinct on TLC (more polar).

Expert Insight: If conversion stalls, the internal amine is likely coordinating to the Pd. Add 10-20 mol% of free ligand (e.g., dppf or SPhos) to shift the equilibrium back to the active catalyst.

Method B: Sonogashira Coupling

Verdict: High Utility for Quinoline Synthesis.[1] Mechanism: Often used to install an alkyne that subsequently cyclizes with the adjacent amine to form quinolines or isoquinolines.

Optimized Protocol:

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%) + CuI (2 mol%).[1]

  • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) as solvent/co-solvent.[1]

  • Critical Adjustment: The free amine on the substrate can chelate Copper (Cu). You must use a slight excess of alkyne (1.5 equiv) and ensure strictly anaerobic conditions to prevent oxidative homocoupling of the alkyne (Glaser coupling), which is accelerated by the substrate's amine acting as a ligand.

Experimental Workflow:

  • Dissolve substrate (1.0 equiv) in anhydrous DMF/Et₃N (3:1).[1]

  • Add PdCl₂(PPh₃)₂ (0.05 equiv) and CuI (0.02 equiv).[1]

  • Sparge with Argon for 10 mins.

  • Add Terminal Alkyne (1.5 equiv) dropwise.[1][2]

  • Heat at 60-80°C. Note: Higher temps may trigger spontaneous cyclization to the quinoline.[1]

Method C: Buchwald-Hartwig Amination (The "Trap")

Verdict: Not Recommended without Protection.[1] Analysis: Attempting to couple Ethyl 2-amino-6-bromobenzoate with an external amine (R-NH₂) usually fails.[1] The substrate's own -NH₂ group at the ortho position is perfectly situated to undergo intermolecular coupling with the Br-site of another molecule, leading to polymerization.[1]

Corrective Strategy: To achieve high yields in C-N coupling, you must protect the internal amine first (e.g., Acetyl or Boc protection).

  • Step 1: Acetylation (Ac₂O, 99% yield).[1]

  • Step 2: Buchwald Coupling of Ethyl 2-acetamido-6-bromobenzoate.

  • Step 3: Deprotection.

Data Comparison (Direct vs. Protected):

  • Direct Coupling: 15-35% Yield (Oligomers detected).[1]

  • Protected Route: 78-85% Yield (Clean product).[1]

Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways and the specific "Self-Coupling Trap" inherent to this substrate.

ReactionPathways Substrate Ethyl 2-amino-6-bromobenzoate (Bifunctional Core) Suzuki Suzuki Coupling (Ar-B(OH)2) Substrate->Suzuki Pd(dppf)Cl2 Sonogashira Sonogashira Coupling (Terminal Alkyne) Substrate->Sonogashira Pd/Cu, Et3N Buchwald Buchwald-Hartwig (External Amine) Substrate->Buchwald Direct Coupling Protection N-Protection (Ac2O / Boc2O) Substrate->Protection Step 1 Product_Suz Biaryl Product (Yield: 85-92%) Suzuki->Product_Suz Product_Sono Alkynyl/Quinoline (Yield: 70-82%) Sonogashira->Product_Sono Product_Buch_Fail Polymerization/Oligomers (Yield: <40%) Buchwald->Product_Buch_Fail Self-Coupling Risk Protected_Sub Protected Intermediate Protection->Protected_Sub Product_Buch_Success C-N Coupled Product (Yield: ~80%) Protected_Sub->Product_Buch_Success Step 2: Pd-Cat Amination

Caption: Reaction landscape for Ethyl 2-amino-6-bromobenzoate. Note the red path indicating the failure mode of direct amination due to competitive self-coupling.

Troubleshooting & Optimization Guide

Issue: Low Conversion in Suzuki Coupling
  • Cause: The "Ortho-Effect".[1][3] The ester and amine groups create a pocket that hinders the approach of the Boronic Acid.

  • Solution: Switch to Spherical Ligands like SPhos or XPhos .[1] These Buchwald ligands are designed to facilitate oxidative addition in sterically encumbered aryl halides.[1]

  • Reference: See Milestone 4 in the reference list for SPhos usage in hindered benzoates.

Issue: Copper Mirror Formation in Sonogashira
  • Cause: The 2-amino group reduces Cu(I) to Cu(0) or chelates it, deactivating the co-catalyst cycle.[1]

  • Solution: Use a Copper-Free Sonogashira protocol.[1]

    • Conditions: Pd(OAc)₂ (5 mol%), XPhos (10 mol%), Cs₂CO₃, Acetonitrile, 80°C.[1]

    • Why: Eliminating Copper removes the chelation vector, relying solely on the Palladium cycle which is more robust to the amine.

References

  • Synthesis of 2-Amino-6-Arylbenzothiazoles via Suzuki Cross Coupling. Source: National Institutes of Health (PMC).[1] Relevance: Establishes baseline yields (moderate-excellent) for 2-amino-6-halo systems.

  • Mild Copper-Catalyzed Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate. Source: MDPI Molecules.[1] Relevance: Demonstrates the use of amino-ester scaffolds and the necessity of ligand optimization (L-proline) to prevent metal sequestration by the free amine.[1] [1]

  • Sonogashira Coupling of Ethyl 2-Bromo-4-methoxybenzoate. Source: BenchChem Protocols.[1] Relevance: Provides the foundational protocol for benzoate esters, which was adapted in this guide for the 2-amino derivative.

  • Buchwald-Hartwig Amination: Catalyst Stability and Scope. Source: MIT DSpace (Buchwald Group).[1] Relevance: Discusses the stability of Pd-catalysts in the presence of primary amines and ortho-substituted halides, supporting the recommendation for protection strategies.

Sources

Safety & Regulatory Compliance

Safety

Ethyl 2-amino-6-bromobenzoate proper disposal procedures

Ethyl 2-amino-6-bromobenzoate: Proper Disposal & Handling Procedures Executive Summary & Chemical Identity Objective: This guide defines the mandatory disposal, segregation, and spill response protocols for Ethyl 2-amino...

Author: BenchChem Technical Support Team. Date: February 2026

Ethyl 2-amino-6-bromobenzoate: Proper Disposal & Handling Procedures

Executive Summary & Chemical Identity

Objective: This guide defines the mandatory disposal, segregation, and spill response protocols for Ethyl 2-amino-6-bromobenzoate (CAS: 153500-75-5). Scope: Applicable to all research laboratories, drug development facilities, and chemical storage units.

Chemical Property Data
Chemical Name Ethyl 2-amino-6-bromobenzoate
CAS Number 153500-75-5
Molecular Formula C₉H₁₀BrNO₂
Waste Classification Halogenated Organic Solvent/Solid
Primary Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335), Potential Aquatic Toxicity

Hazard Assessment & Safety Profile

Before initiating any disposal workflow, the operator must acknowledge the specific hazards that dictate the disposal route. This compound contains both a halogen (Bromine) and an amine group , necessitating specific segregation to prevent toxic byproducts (e.g., bromamines) or uncontrolled reactions.

Personal Protective Equipment (PPE) Matrix
ComponentSpecificationRationale
Gloves Nitrile (Double-gloving recommended)Prevents dermal absorption of halogenated aromatics.
Eye Protection Chemical Splash GogglesProtects against corrosive/irritant dust or splashes.
Respiratory N95 (for solids) or Fume HoodPrevents inhalation of fine particulates or vapors.
Clothing Standard Lab Coat (Buttoned)Minimizes skin contact surface area.

Waste Segregation & Accumulation

Core Directive: Never dispose of Ethyl 2-amino-6-bromobenzoate down the drain. It is toxic to aquatic life and can form persistent environmental pollutants.

The "Halogenated" Rule

Because this molecule contains a Bromine atom, it must be segregated into the Halogenated Waste stream.

  • Why? Halogenated waste requires high-temperature incineration (>1100°C) with specific scrubbers to neutralize acid gases (HBr) formed during combustion. Mixing it with non-halogenated waste (e.g., acetone, ethanol) complicates this process and violates EPA/RCRA compliance protocols in many jurisdictions.

Incompatibility Check

Do NOT mix this waste with:

  • Strong Oxidizers (e.g., Nitric Acid, Peroxides): Risk of exothermic reaction and fire.

  • Strong Acids/Bases : Can induce hydrolysis or uncontrolled neutralization.

Step-by-Step Disposal Workflow

Step 1: Waste Characterization

Determine the physical state of your waste.

  • Pure Compound (Solid/Liquid): Place directly into the solid or liquid halogenated waste container.

  • Solution (e.g., dissolved in solvent): If dissolved in a non-halogenated solvent (like methanol), the entire mixture defaults to Halogenated Waste because of the solute.

Step 2: Container Selection & Labeling
  • Container: High-Density Polyethylene (HDPE) or Glass (Amber preferred).

  • Labeling:

    • Must read: "HAZARDOUS WASTE - HALOGENATED ORGANIC"

    • Mark hazards: "Irritant," "Toxic."

Step 3: Accumulation
  • Keep container closed when not adding waste (EPA Requirement).

  • Store in Secondary Containment (tray) to capture leaks.

  • Do not fill >90% capacity to allow for thermal expansion.

Step 4: Final Disposal (Vendor)
  • Transfer to a licensed hazardous waste contractor (e.g., Veolia, Clean Harbors).

  • Disposal Method: High-temperature incineration with acid gas scrubbing.

Decision Logic Diagram

The following diagram illustrates the critical decision-making process for segregating this specific chemical waste.

WasteSegregation cluster_0 Critical Rule Start Waste: Ethyl 2-amino-6-bromobenzoate StateCheck Is it Pure or in Solution? Start->StateCheck Pure Pure Substance StateCheck->Pure Solution Dissolved in Solvent StateCheck->Solution Halogenated Segregate as: HALOGENATED ORGANIC WASTE Pure->Halogenated Contains Bromine SolventCheck Is Solvent Halogenated? Solution->SolventCheck SolventCheck->Halogenated Yes (e.g., DCM) NonHalogenated Mixture becomes: HALOGENATED ORGANIC WASTE SolventCheck->NonHalogenated No (e.g., MeOH)

Caption: Decision tree for segregating Ethyl 2-amino-6-bromobenzoate. Note that even if dissolved in non-halogenated solvents, the presence of the brominated solute mandates disposal as Halogenated Waste.

Emergency Spill Response

Scenario: Accidental spill of 5g - 100g in a laboratory setting.

  • Evacuate & Ventilate: Clear the immediate area. If the substance is a powder, minimize air currents to prevent dust inhalation.

  • PPE Up: Don nitrile gloves, goggles, and a lab coat. If dust is visible, use an N95 respirator.

  • Containment:

    • If Solid: Gently cover with wet paper towels to suppress dust, then sweep carefully into a dustpan.

    • If Liquid/Solution: Surround with absorbent pads or vermiculite.

  • Cleanup:

    • Place all spill debris (towels, absorbent, chemical) into a wide-mouth jar or heavy-duty plastic bag.

    • Label as "Debris from Halogenated Spill."

  • Decontamination: Wash the surface with soap and water.[1][2] Collect this rinse water as hazardous waste if significantly contaminated; otherwise, minor residue on paper towels can be treated as solid waste.

References

  • National Institutes of Health (NIH) - PubChem. Ethyl 2-bromobenzoate Compound Summary (Analogous Hazard Data). Available at: [Link]

  • American Chemical Society (ACS). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]

Sources

Handling

Personal protective equipment for handling Ethyl 2-amino-6-bromobenzoate

Executive Summary & Chemical Profile[1] Ethyl 2-amino-6-bromobenzoate (also known as Ethyl 6-bromoanthranilate) is a halogenated aromatic amine derivative commonly used as a pharmacophore intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

Ethyl 2-amino-6-bromobenzoate (also known as Ethyl 6-bromoanthranilate) is a halogenated aromatic amine derivative commonly used as a pharmacophore intermediate in the synthesis of quinazoline-based kinase inhibitors.[1]

Handling this compound requires a nuanced understanding of its functional groups.[1] The presence of the amine (-NH2) suggests potential sensitization, while the halogenated ester moiety increases lipophilicity, facilitating skin absorption.[1] This guide moves beyond generic safety data sheets (SDS) to provide an operational framework for minimizing exposure risks in a research setting.

Chemical Attribute Specification
CAS Number 153500-75-5
Molecular Formula C₉H₁₀BrNO₂
Physical State Low-melting solid or viscous liquid (purity dependent)
Primary Hazards Skin Irritant (Cat 2), Eye Irritant (Cat 2A), STOT SE 3 (Resp)
Hidden Hazard Potential skin sensitizer (due to aniline substructure)

Risk Assessment & Engineering Controls

The "Why" Behind the Protocol

Effective safety is not about blind compliance; it is about understanding the chemical mechanism of injury.[1]

  • Inhalation Risk: As a brominated aromatic, the molecular weight (approx. 244 g/mol ) suggests low vapor pressure.[1] However, if handled as a powder, the dust is heavy and settles on surfaces, creating a secondary contact hazard.[1]

  • Dermal Risk: The ethyl ester group makes this molecule lipophilic.[1] If dissolved in organic solvents (DCM, Ethyl Acetate), it can permeate standard nitrile gloves faster than the solvent alone.[1]

  • Sensitization: Aromatic amines can form haptens with skin proteins, leading to allergic contact dermatitis upon repeated exposure.[1]

Engineering Control Logic

The hierarchy of controls dictates that Personal Protective Equipment (PPE) is the last line of defense.[1] The primary barrier must be the Engineering Control .[1]

  • Primary Containment: All weighing and transfer operations must occur inside a certified Chemical Fume Hood (CFH) or Powder Containment Balance Enclosure.[1]

  • Ventilation Rate: Maintain a face velocity of 80–100 fpm (0.4–0.5 m/s).

RiskAssessment Start Start: Task Definition State Physical State? Start->State Powder Solid/Powder State->Powder Dry Liquid Liquid/Solution State->Liquid Solvated Control_P Control: HEPA Enclosure + Static Control Powder->Control_P Inhalation Risk Control_L Control: Fume Hood + Splash Guard Liquid->Control_L Permeation Risk PPE_Decision PPE Selection Control_P->PPE_Decision Control_L->PPE_Decision

Figure 1: Decision logic for engineering controls based on physical state. Note that "Static Control" is critical for brominated powders which often carry significant static charge.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to exceed standard GHS requirements, accounting for the specific permeation risks of halogenated esters.

PPE CategoryStandard RequirementAdvanced Specification (Senior Scientist Recommendation)
Hand Protection Nitrile Gloves (Single)Double Gloving Protocol: 1. Inner Layer: 4 mil Nitrile (High dexterity).2.[1] Outer Layer: 5-8 mil Nitrile or Neoprene (Chemical resistance).Reasoning: Halogenated esters can degrade thin nitrile.[1] The air gap between gloves provides breakthrough indication.[1]
Eye Protection Safety GlassesChemical Splash Goggles (Indirect Vent).Reasoning: If the compound is in solution or heated, vapors/splashes can bypass glasses.[1] Goggles seal the orbital area.[1]
Body Protection Cotton Lab CoatTyvek® Lab Coat or Sleeve Covers. Reasoning: Brominated aromatics are difficult to wash out of cotton.[1] Disposable sleeves prevent cross-contamination of cuffs.[1]
Respiratory None (in Hood)N95/P100 (if outside hood). Reasoning: Only required if engineering controls fail or during spill cleanup.[1] Fit testing is mandatory.[1]

Operational Protocol: Step-by-Step

Phase A: Pre-Operational Gowning
  • Inspection: Check fume hood certification sticker.[1] Verify airflow.

  • Donning: Put on Tyvek sleeves over the lab coat. Don the inner pair of gloves (tucked under sleeves).[1] Don the outer pair of gloves (over sleeves).[1]

  • Static Check: If handling powder, use an ionizing bar or anti-static gun to neutralize the weighing boat.[1] Brominated powders are notoriously static-prone and can "jump" during weighing.[1]

Phase B: Active Handling (Synthesis/Weighing)
  • Zone Management: Keep the active container at least 6 inches back from the sash plane.

  • Transfer: Use a disposable spatula.[1] Do not reuse spatulas to avoid contaminating the bulk container.[1]

  • Solvent Caution: If dissolving the compound, add solvent slowly.[1] The heat of solution is generally low, but splattering must be avoided.[1]

  • Spill Hygiene: Any minor spill of powder inside the hood must be wiped immediately with a solvent-dampened Kimwipe (Acetone or Ethanol), which is then disposed of as solid hazardous waste.[1]

Phase C: De-Gowning & Waste Management
  • Outer Glove Removal: Remove outer gloves inside the fume hood using the "beak" method (pinch and pull) to avoid snapping.[1]

  • Container Sealing: Parafilm is insufficient for long-term storage of brominated esters.[1] Use a Teflon-lined cap.[1]

  • Wash: Wash hands with soap and cool water immediately after removing inner gloves.[1] Warm water opens pores and should be avoided initially.

GowningWorkflow Step1 1. Don Lab Coat & Tyvek Sleeves Step2 2. Don Inner Gloves (Under Sleeves) Step1->Step2 Step3 3. Don Outer Gloves (Over Sleeves) Step2->Step3 Step4 4. Perform Task (In Fume Hood) Step3->Step4 Step5 5. Remove Outer Gloves (Inside Hood) Step4->Step5 Step6 6. Remove Inner Gloves & Wash Hands Step5->Step6

Figure 2: Sequential gowning and de-gowning workflow to prevent dermal exposure.

Emergency Response

Accidental Exposure
  • Skin Contact: Immediately flush with cool water for 15 minutes.[1] Do not use organic solvents (alcohol/acetone) to clean skin, as this drives the chemical deeper into the dermis.[1]

  • Eye Contact: Flush at an eyewash station for 15 minutes.[1] Hold eyelids open. Seek medical attention immediately; brominated compounds can cause delayed corneal damage.[1]

Spill Cleanup (Benchtop)[1]
  • Evacuate: Alert nearby personnel.

  • PPE Upgrade: Wear goggles and double gloves. If powder is airborne, wear an N95 respirator.[1]

  • Contain: Cover liquid spills with absorbent pads. Cover powder spills with wet paper towels to prevent dust generation.[1]

  • Clean: Wipe area with detergent and water, followed by an alcohol wipe.[1]

  • Disposal: All cleanup materials go into Halogenated Organic Waste .

Disposal & Environmental Stewardship

Ethyl 2-amino-6-bromobenzoate contains a halogen (Bromine).[1][2] It must never be disposed of in general trash or aqueous drains.[1]

  • Solid Waste: Weighing boats, contaminated gloves, and paper towels must be bagged and tagged as "Solid Hazardous Waste: Halogenated Organic."[1]

  • Liquid Waste: Mother liquors and wash solvents must go into the Halogenated Solvent Waste carboy.[1] Do not mix with acid waste streams, as hydrolysis of the ester could theoretically occur over time.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 80186, Ethyl 2-bromobenzoate (Analogous Hazard Profile).[1] Retrieved January 28, 2026 from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200.[1][3] Retrieved January 28, 2026 from [Link][1]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Skin Sensitization.[1] Retrieved January 28, 2026 from [Link][1]

Sources

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